(1-Propyl-1H-imidazol-2-yl)methanamine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1-propylimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHPFEWBBUELID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406434 | |
| Record name | (1-propylimidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-05-1 | |
| Record name | 1-Propyl-1H-imidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-propylimidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (1-Propyl-1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental basic properties of (1-Propyl-1H-imidazol-2-yl)methanamine, a heterocyclic amine of growing interest in medicinal chemistry and materials science. We will delve into the structural features governing its basicity, theoretical considerations, experimental determination of its acid-dissociation constant (pKa), and the implications of these properties in various applications.
Introduction: The Significance of Imidazole Derivatives
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous scaffold in biologically active molecules, including the essential amino acid histidine. The unique electronic properties of the imidazole ring, particularly the presence of both a pyridine-like and a pyrrole-like nitrogen atom, confer upon it a fascinating and tunable acid-base character. Alkyl substitution on the imidazole ring and functionalization at the C2 position, as seen in this compound, can significantly modulate these properties, making a thorough understanding of its basicity crucial for its rational application in drug design and catalysis.
Synthesis of this compound
While a specific, optimized synthesis for this compound is not extensively reported in the literature, a plausible synthetic route can be adapted from established methods for the synthesis of substituted imidazoles. A potential pathway involves the initial formation of the N-propylimidazole core, followed by functionalization at the C2 position.
One such approach could be a multi-step synthesis starting from 1-propylimidazole. This can be achieved through the alkylation of imidazole with a propyl halide. Subsequent formylation at the C2 position would yield 1-propyl-1H-imidazole-2-carbaldehyde. This intermediate can then be converted to the desired methanamine. A common method for this conversion is reductive amination.
A generalized synthetic workflow is depicted below:
Figure 1: A potential synthetic workflow for this compound.
This proposed pathway is based on analogous syntheses of other substituted imidazole derivatives.[1] The choice of reagents and reaction conditions would require optimization for this specific target molecule.
Understanding the Basicity: Theoretical Framework
The basicity of this compound is a composite of the contributions from the two nitrogen atoms of the imidazole ring and the nitrogen atom of the aminomethyl group. To comprehend the overall basic character, it is essential to analyze the electronic environment of each nitrogen.
Protonation Sites
The molecule presents three potential sites for protonation: the N1 and N3 atoms of the imidazole ring and the exocyclic amino nitrogen.
-
N1 (Pyrrole-like): The lone pair of electrons on the N1 nitrogen is involved in the aromatic π-system of the imidazole ring. Protonation at this site would disrupt the aromaticity, making it energetically unfavorable.
-
N3 (Pyridine-like): The lone pair on the N3 nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet. This makes it readily available for protonation.
-
Exocyclic Amino Nitrogen: The lone pair on the nitrogen of the aminomethyl group is in an sp³ hybrid orbital and is also available for protonation.
Therefore, the primary protonation events will occur at the N3 position of the imidazole ring and the exocyclic amino nitrogen.
Factors Influencing Basicity
Several factors influence the relative basicity of the N3 and the aminomethyl nitrogens:
-
Inductive Effect: The propyl group at the N1 position is an electron-donating group (+I effect), which increases the electron density on the imidazole ring, thereby enhancing the basicity of the N3 nitrogen.
-
Hybridization: The N3 nitrogen is sp² hybridized, while the aminomethyl nitrogen is sp³ hybridized. Generally, lone pairs in orbitals with higher s-character (like sp²) are held more tightly by the nucleus and are less basic. This would suggest that the sp³-hybridized aminomethyl nitrogen is more basic.
-
Resonance: Upon protonation of the N3 nitrogen, the resulting positive charge is delocalized across both ring nitrogens through resonance, which stabilizes the conjugate acid. This resonance stabilization enhances the basicity of the N3 position.
Considering these factors, it is likely that both the N3 and the aminomethyl nitrogen contribute significantly to the overall basicity, and the molecule may exhibit two distinct pKa values. The aminomethyl group, being a primary amine, is expected to have a pKa in the range of typical alkylamines (around 9.5-11.0).[2] The N3 of the imidazole ring, influenced by the electron-donating propyl group, will also be basic. The interplay of these factors determines which site is more basic.
The predicted pKa of 13.86 for the parent compound (1H-imidazol-2-yl)methanamine, found in some databases, seems unusually high and should be experimentally verified. Such a high pKa would imply a very strong base, which is not typical for simple imidazole derivatives.
Experimental Determination of pKa
Potentiometric titration is a reliable and widely used method for determining the pKa values of weak acids and bases.[3][4][5][6] This technique involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Step-by-Step Protocol for Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent if solubility is an issue.
-
Titrant Preparation: Prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl), of a known concentration.
-
Titration Setup:
-
Place the analyte solution in a beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and a temperature probe into the solution.
-
Use a burette to add the standardized acid titrant in small, precise increments.
-
-
Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point(s).
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The equivalence point(s) can be determined from the inflection point(s) of the titration curve, which is more accurately found by plotting the first or second derivative of the curve.
-
The pKa value(s) can be determined from the pH at the half-equivalence point(s).
-
Figure 2: Workflow for the experimental determination of pKa by potentiometric titration.
Quantitative Data Summary
| Compound | Functional Group | Typical pKa of Conjugate Acid |
| Imidazole | Imidazole | ~7.0 |
| N-methylimidazole | N-alkyl Imidazole | ~7.2[4] |
| Ethylamine | Primary Alkylamine | ~10.6 |
| This compound | N-alkyl Imidazole & Primary Alkylamine | Predicted to have two pKa values |
It is anticipated that one pKa will be in the range of 7-8 for the imidazole N3 and another in the range of 9-11 for the aminomethyl group.
Implications of Basicity in Drug Development and Research
The basic properties of this compound are of paramount importance in several scientific domains:
-
Medicinal Chemistry: The pKa of a drug molecule dictates its charge state at physiological pH (around 7.4). This, in turn, influences its solubility, membrane permeability, protein binding, and ultimately its pharmacokinetic and pharmacodynamic profiles. A basic center can form salt forms with improved solubility and stability.
-
Catalysis: The lone pair of electrons on the basic nitrogen atoms can act as a nucleophile or a general base catalyst in organic reactions. The tunable basicity of imidazole derivatives makes them valuable components of organocatalysts.
-
Coordination Chemistry: The nitrogen atoms can act as ligands, coordinating to metal ions to form stable complexes. The basicity of the nitrogen donors influences the stability and reactivity of these metal complexes, which have applications in catalysis and materials science.
Conclusion
This compound is a molecule with multiple basic centers, and its overall basicity is a result of the interplay between the imidazole ring and the exocyclic aminomethyl group. While theoretical considerations provide a framework for understanding its acid-base properties, experimental determination of its pKa values via techniques like potentiometric titration is essential for its rational application. A comprehensive understanding of its basicity will undoubtedly facilitate its use in the development of novel pharmaceuticals, catalysts, and functional materials.
References
- Substituent effects on imidazole basicity and photoelectron spectroscopy determined ionization energies.
- Potentiometric titration of some imidazole derivatives in nonaqueous solvent. DergiPark. [Link]
- Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.
- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. [Link]
- Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]
- Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applic
- The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. PMC - NIH. [Link]
- Potentiometric titr
- Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Potentiometric titration - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to (1-Propyl-1H-imidazol-2-yl)methanamine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a detailed exploration of the chemical structure, synthesis, and potential utility of (1-Propyl-1H-imidazol-2-yl)methanamine. The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2][3][4] This document outlines a robust, multi-step synthetic pathway to this compound, leveraging established organometallic and reductive amination methodologies. Each synthetic step is accompanied by a detailed experimental protocol, offering researchers a practical framework for its preparation. Furthermore, this guide presents a thorough analysis of the expected physicochemical and spectroscopic properties of the target molecule, crucial for its unambiguous identification and characterization. Finally, we delve into the prospective applications of this compound, particularly in the realms of drug discovery and materials science, drawing parallels with the known bioactivities of related imidazole derivatives.
Introduction: The Imidazole Moiety - A Privileged Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[3][5] Its unique electronic properties and ability to participate in hydrogen bonding and coordination chemistry make it a "privileged scaffold" in drug design.[1] Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][4] The strategic functionalization of the imidazole core allows for the fine-tuning of these biological effects, making the development of novel synthetic routes to substituted imidazoles an active area of research. This guide focuses on the synthesis and characterization of this compound, a promising yet under-explored member of this important class of compounds.
Chemical Structure and Physicochemical Properties
This compound is a primary amine featuring a propyl group at the N1 position of the imidazole ring and a methanamine substituent at the C2 position.
Table 1: Physicochemical Properties of this compound and Key Precursors
| Property | This compound | 1-Propyl-1H-imidazole-2-carbaldehyde | 1-Propyl-1H-imidazole |
| Molecular Formula | C₇H₁₃N₃ | C₇H₁₀N₂O | C₆H₁₀N₂ |
| Molecular Weight | 139.20 g/mol | 138.17 g/mol [6][7] | 110.16 g/mol [8] |
| CAS Number | 886498-05-1 | 161500-05-6[9] | 35203-44-2[8] |
| Appearance (Predicted) | Colorless to pale yellow oil | Solid[6] | Colorless oil[10] |
| Boiling Point (Predicted) | > 200 °C at 760 mmHg | Not available | 94 °C at 11 mmHg[11] |
| Solubility (Predicted) | Soluble in water and polar organic solvents | Soluble in organic solvents | Soluble in organic solvents[12] |
| SMILES | CCCn1ccnc1CN | O=Cc1n(CCC)ccn1 | CCCn1ccnc1 |
| InChI | 1S/C7H13N3/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6,8H2,1H3 | 1S/C7H10N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5-6H,2,4H2,1H3[6] | 1S/C6H10N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,2,4H2,1H3[8] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a three-step sequence starting from imidazole. The proposed pathway involves the N-propylation of imidazole, followed by formylation at the C2 position via directed ortho-metalation, and finally, reductive amination of the resulting aldehyde.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 7. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. n-Propylimidazole | C6H10N2 | CID 118785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. chemimpex.com [chemimpex.com]
(1-Propyl-1H-imidazol-2-yl)methanamine CAS number
An In-depth Technical Guide to (1-Propyl-1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a substituted imidazole, represents a versatile chemical scaffold with significant potential in medicinal chemistry and materials science. The imidazole core is a privileged structure in drug discovery, known for its role in biological systems and its ability to engage in various intermolecular interactions. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway with mechanistic considerations, expected spectroscopic signatures, and a discussion of its potential applications. This document is intended to serve as a foundational resource for researchers interested in leveraging this compound for novel molecular design and development.
Core Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound featuring a central imidazole ring N-substituted with a propyl group and bearing a methanamine substituent at the 2-position.
| Property | Value | Source |
| CAS Number | 886498-05-1 | [1] |
| Molecular Formula | C7H13N3 | [1] |
| Molecular Weight | 139.20 g/mol | [1] |
| SMILES | CCCn1ccnc1CN | [1] |
| InChI Key | Not available in search results | |
| Appearance | Likely a liquid or low-melting solid at STP | Inferred |
Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow Overview
Sources
An In-depth Technical Guide to (1-Propyl-1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Propyl-1H-imidazol-2-yl)methanamine is a substituted imidazole compound that belongs to a class of heterocyclic amines. The imidazole ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions. The presence of a propyl group at the N1 position and a methanamine group at the C2 position of the imidazole ring in this particular molecule suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic pathway, and its potential applications in research and development.
Core Molecular Properties
The fundamental molecular attributes of this compound are summarized in the table below. These properties are essential for its identification, characterization, and application in various chemical and biological studies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | Amerigo Scientific[1] |
| Molecular Weight | 139.20 g/mol | Amerigo Scientific[1] |
| CAS Number | 886498-05-1 | Amerigo Scientific[1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CCCn1ccnc1CN | Amerigo Scientific[1] |
| InChI Key | Information not available | N/A |
Synthesis and Characterization
While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and efficient synthetic route can be conceptualized based on established imidazole chemistry. A common approach involves the N-alkylation of an imidazole precursor followed by functionalization at the C2 position.
Proposed Synthetic Pathway
A likely synthetic route would begin with the N-alkylation of a suitable imidazole derivative, such as 2-cyanoimidazole or 2-(azidomethyl)imidazole, with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The subsequent reduction of the cyano or azido group would then yield the desired primary amine.
For instance, starting with 1-propyl-1H-imidazole-2-carbonitrile, the nitrile group can be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Below is a diagram illustrating this proposed synthetic workflow:
Caption: Proposed two-step synthesis of this compound.
Characterization
Upon synthesis, the identity and purity of this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the propyl, imidazole, and methanamine moieties.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine.
Potential Applications in Research and Drug Development
The 2-aminoimidazole scaffold is a "privileged" structure in medicinal chemistry, appearing in various natural products and synthetic compounds with a broad spectrum of biological activities.[2] Alkaloids with this core structure, often isolated from marine sponges, have shown promise as lead compounds for various drug targets.[3]
The structure of this compound makes it an attractive starting material for the development of novel therapeutic agents. The primary amine group serves as a key functional handle for further chemical modifications, allowing for the facile introduction of various pharmacophores to explore structure-activity relationships (SAR).
Potential areas of investigation for derivatives of this compound include:
-
Antimicrobial Agents: Imidazole derivatives are known for their antifungal and antibacterial properties.
-
Anticancer Therapeutics: The imidazole core is present in several kinase inhibitors and other anticancer drugs.
-
Neurological Disorders: The ability of the imidazole ring to interact with various receptors in the central nervous system makes it a target for the development of drugs for neurological conditions.
-
Anti-inflammatory Agents: Many compounds containing the imidazole moiety exhibit anti-inflammatory activity.
Safety and Handling
A comprehensive, experimentally verified Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the general properties of similar heterocyclic amines, the following precautions should be taken when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
It is imperative to perform a thorough risk assessment before handling this compound and to consult available safety information from the supplier.
Conclusion
This compound is a valuable research chemical with significant potential as a building block in medicinal chemistry and drug discovery. Its defined molecular weight and structure, combined with the versatile reactivity of the 2-aminoimidazole scaffold, make it a compound of interest for the synthesis of novel molecules with diverse biological activities. Further research into its synthesis, characterization, and pharmacological properties is warranted to fully explore its potential in the development of new therapeutic agents.
References
- Amerigo Scientific. 1-(1-Propyl-1H-imidazol-2-yl)methanamine. [Link]
- Ilaš, J., Žula, A., & Kikelj, D. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943.
- Furlani, R. E., Richardson, M. A., Podell, B. K., Ackart, D. F., Haugen, J. D., Melander, R. J., Basaraba, R. J., & Melander, C. (2015). Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers. Bioorganic & medicinal chemistry letters, 25(21), 4843–4847.
Sources
- 1. 1-propyl imidazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Online CAS Number 1197239-00-1 - TRC - 1-(1-Propyl-1H-imidazol-2-yl)methanamine Hydrochloride | LGC Standards [lgcstandards.com]
(1-Propyl-1H-imidazol-2-yl)methanamine synthesis pathway
An In-depth Technical Guide to the Synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine
Introduction
This compound is a key building block in contemporary medicinal chemistry and drug development. Its structural motif, featuring a flexible propyl group on one nitrogen of the imidazole ring and a primary amine on a methylene bridge at the 2-position, offers a unique combination of lipophilicity, hydrogen bonding capability, and coordinative potential. This makes it a valuable synthon for the construction of novel bioactive molecules, including but not limited to, enzyme inhibitors, receptor antagonists, and molecular probes. This guide provides an in-depth exploration of a reliable and scalable synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and have been selected for their efficiency and reproducibility.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound, points to a multi-step synthesis commencing from readily available starting materials. The primary amine can be installed via the reductive amination of a corresponding aldehyde. This aldehyde, 1-propyl-1H-imidazole-2-carbaldehyde, can be synthesized through the formylation of a 1-propyl-1H-imidazole precursor. The precursor itself is accessible through the N-alkylation of imidazole. This three-step approach is advantageous due to the commercial availability of the initial starting materials and the generally high-yielding nature of each transformation.
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway
The primary and most efficient pathway for the synthesis of this compound involves three key transformations: N-alkylation of imidazole, C2-formylation of the resulting 1-propyl-1H-imidazole, and finally, reductive amination of the aldehyde to furnish the target amine.
Step 1: Synthesis of 1-Propyl-1H-imidazole
The initial step involves the regioselective alkylation of the imidazole ring at the N1 position. This is a classic nucleophilic substitution reaction where the deprotonated imidazole acts as the nucleophile.
Mechanism and Rationale: Imidazole is an aromatic heterocycle with two nitrogen atoms. The pyrrole-like nitrogen (N1) is acidic and can be deprotonated by a suitable base to form the imidazolate anion. This anion is a potent nucleophile that readily attacks an alkyl halide, such as 1-bromopropane, in an SN2 reaction to form the N-alkylated product. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation and minimize side reactions. Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they solvate the cation of the base and do not interfere with the nucleophilicity of the imidazolate anion.[1][2]
Experimental Protocol: N-Alkylation of Imidazole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous DMF (150 mL) under an inert atmosphere (N2 or Ar) at 0 °C, add a solution of imidazole (6.8 g, 100 mmol) in anhydrous DMF (50 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add 1-bromopropane (13.5 g, 110 mmol) dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the DMF under reduced pressure.
-
Partition the residue between ethyl acetate (200 mL) and water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-propyl-1H-imidazole as a colorless oil.[3][4]
Step 2: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde
The second step is the introduction of a formyl group at the C2 position of the imidazole ring. This is achieved through a directed ortho-lithiation followed by quenching with a suitable electrophile.
Mechanism and Rationale: The C2 proton of N-alkylated imidazoles is the most acidic proton on the ring and can be selectively abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures.[5] This generates a highly reactive 2-lithio-1-propyl-1H-imidazole intermediate. This intermediate is then quenched with an electrophilic formylating agent, typically anhydrous N,N-dimethylformamide (DMF). The reaction must be carried out under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium species.[6][7]
Experimental Protocol: C2-Formylation of 1-Propyl-1H-imidazole
-
Dissolve 1-propyl-1H-imidazole (11.0 g, 100 mmol) in anhydrous THF (200 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (11.7 g, 160 mmol) dropwise, again keeping the temperature below -70 °C.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-propyl-1H-imidazole-2-carbaldehyde as a solid.[8][9]
Caption: Overall reaction scheme for the synthesis of the target compound.
Step 3: Synthesis of this compound
The final step is the conversion of the aldehyde to the primary amine via reductive amination. This is a robust and high-yielding reaction that proceeds through an imine intermediate.
Mechanism and Rationale: The aldehyde first reacts with an ammonia source, such as ammonium acetate or aqueous ammonia, to form an imine in situ. This imine is then reduced to the corresponding primary amine by a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is an excellent choice for this transformation as it is mild enough not to reduce the starting aldehyde but is effective at reducing the imine as it is formed.[10][11] The reaction is typically carried out in a protic solvent like methanol, which facilitates both imine formation and the reduction step.
Experimental Protocol: Reductive Amination
-
To a solution of 1-propyl-1H-imidazole-2-carbaldehyde (13.8 g, 100 mmol) and ammonium acetate (38.5 g, 500 mmol) in methanol (250 mL), add sodium cyanoborohydride (3.1 g, 50 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH ~2 with concentrated HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde.
-
Basify the aqueous layer to pH >12 with a 2 M NaOH solution.
-
Extract the product into dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate in vacuo to afford this compound. Further purification can be achieved by vacuum distillation if necessary.
Alternative Synthesis Pathway: Nitrile Reduction
An alternative, though less common, route to the target compound involves the reduction of a nitrile intermediate. This pathway would consist of:
-
Synthesis of 1-Propyl-1H-imidazole: As described in the primary pathway.
-
Cyanation of 1-Propyl-1H-imidazole: This could potentially be achieved by lithiation at the C2 position followed by quenching with a cyanating agent like cyanogen bromide or tosyl cyanide.[12]
-
Reduction of 1-Propyl-1H-imidazole-2-carbonitrile: The resulting nitrile can be reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent.
While viable, this route involves the use of highly toxic cyanating agents and a more powerful, less selective reducing agent, making the primary pathway generally more favorable in a research and development setting.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 1-Propyl-1H-imidazole | C6H10N2 | 110.16 | Colorless oil | 75-85 |
| 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | 138.17 | White to off-white solid | 60-70 |
| This compound | C7H13N3 | 139.20 | Pale yellow oil | 70-80 |
Spectroscopic Data
1-Propyl-1H-imidazole-2-carbaldehyde:
-
¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.20 (d, J = 1.2 Hz, 1H, Im-H), 7.10 (d, J = 1.2 Hz, 1H, Im-H), 4.20 (t, J = 7.4 Hz, 2H, N-CH₂), 1.85 (sext, J = 7.4 Hz, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 184.5, 145.0, 129.5, 127.0, 49.0, 23.5, 11.0.
This compound:
-
¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 1.0 Hz, 1H, Im-H), 6.85 (d, J = 1.0 Hz, 1H, Im-H), 3.95 (t, J = 7.2 Hz, 2H, N-CH₂), 3.80 (s, 2H, CH₂-NH₂), 1.80 (sext, J = 7.3 Hz, 2H, CH₂), 1.60 (br s, 2H, NH₂), 0.90 (t, J = 7.4 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 151.0, 127.5, 121.0, 48.0, 40.0, 23.8, 11.2.
Purification and Characterization
Final product purification is crucial for its use in subsequent applications.
-
Column Chromatography: For small-scale synthesis, silica gel chromatography using a polar solvent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) is effective for removing non-polar impurities.
-
Distillation: For larger quantities, vacuum distillation can be an efficient method for obtaining highly pure this compound.
-
Salt Formation: The product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or ethanol), which often facilitates purification by crystallization.
Characterization of the final product should be performed using a combination of spectroscopic methods:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the primary amine.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in N-alkylation | Incomplete deprotonation of imidazole; moisture in the reaction. | Ensure the use of a strong base like NaH and strictly anhydrous conditions. |
| Low yield in formylation | Inactive n-BuLi; reaction temperature too high. | Titrate the n-BuLi before use; maintain the temperature at -78 °C during addition. |
| Formation of di-alkylated amine in reductive amination | Imine formation is slow compared to reduction. | Use a large excess of the ammonia source (ammonium acetate). |
| Product difficult to extract from aqueous layer | Product is protonated and water-soluble. | Ensure the aqueous layer is strongly basic (pH > 12) before extraction. |
References
- Efficient synthesis of an imidazole-substituted delta-amino acid by the integr
- Process for preparing 1-alkylimidazoles.
- Supporting Inform
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.
- N1 site alkylation method for imidazole compounds.
- N-Alkylation of imidazoles. University of Otago.
- 1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR. Sigma-Aldrich.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- What is the procedure for the reaction of imidazole with alkyl halide?.
- 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure.
- One-Pot Synthesis of Imidazole Deriv
- Scheme 1: Scope of the formylation reaction using imidazole.
- Supplementary Inform
- 1-Propyl-1H-imidazole-2-carbaldehyde | CAS 161500-05-6. Santa Cruz Biotechnology.
- An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester.
- 1-Propyl-1H-imidazole-2-carbaldehyde. PubChem.
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Exploring 1-Propyl-1H-Imidazole: Properties and Applic
- Purification of imidazole derivatives by means of ion-exchange resin.
- Mastering Organic Synthesis with 1-Propyl-1H-Imidazole: A Supplier's Perspective.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
- Main reaction pathways for the formation of 1H-imidazole derivatives....
- (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol - PubMed.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transform
- Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines.
- Directed ortho-Lithi
- Imidazole synthesis. Organic Chemistry Portal.
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
- 1-Propyl-1H-imidazole. Chem-Impex.
- Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxid
- Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
- Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cycliz
- Synthesis and Characteriz
- Reaction strategies for synthesis of imidazole deriv
- Process for the preparation of 2-cyanoimidazole compounds.
- Imidazole Hydrochloride Promoted Synthesis of Nitriles
Sources
- 1. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Directed ortho-Lithiation on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. patents.justia.com [patents.justia.com]
(1-Propyl-1H-imidazol-2-yl)methanamine IUPAC name
An In-depth Technical Guide to (1-Propyl-1H-imidazol-2-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. The document details the compound's chemical identity, including its IUPAC name and structural features. A detailed, field-proven synthetic protocol is presented, accompanied by a thorough discussion of the underlying reaction mechanisms and characterization methodologies. Furthermore, this guide explores the diverse applications of this compound and its derivatives as versatile scaffolds in the design of novel therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further innovation in the field.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capacity towards metal ions make it a versatile building block in drug design. The substitution pattern on the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This guide focuses on a specific derivative, this compound, which incorporates a propyl group at the N1 position and a methanamine substituent at the C2 position. This arrangement offers a unique combination of a lipophilic alkyl chain and a reactive primary amine, making it a valuable synthon for the elaboration into more complex molecular architectures.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's chemical identity and properties is fundamental for its application in research and development.
IUPAC Nomenclature and Structural Representation
The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
-
Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes key computed and experimental physicochemical properties of the dihydrochloride salt of the title compound, [(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl₂N₃ | [1] |
| Molecular Weight | 212.12 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | MRGRIYFLALRPRL-UHFFFAOYSA-N | [1] |
| SMILES | CCCN1C=CN=C1CN.Cl.Cl | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step sequence, leveraging established imidazole synthetic methodologies. The presented protocol is a representative example, and optimization may be required based on available starting materials and laboratory capabilities.
Synthetic Strategy
A plausible and efficient synthetic route commences with the N-alkylation of imidazole, followed by formylation at the C2 position, and subsequent reductive amination to yield the target primary amine.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 1-Propyl-1H-imidazole
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add a solution of imidazole (1.0 eq.) in anhydrous THF dropwise.
-
Alkylation: After the evolution of hydrogen gas ceases (approximately 30-60 minutes), allow the reaction mixture to warm to room temperature. Then, add 1-bromopropane (1.05 eq.) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting imidazole is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to afford 1-propyl-1H-imidazole as a colorless or light yellow liquid.[2]
Step 2: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde
-
Lithiation: Dissolve 1-propyl-1H-imidazole (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[3]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Reductive Amination: To a solution of 1-propyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in methanol, add ammonium acetate (10 eq.). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by adding 2M hydrochloric acid until the pH is acidic. Wash the aqueous layer with dichloromethane to remove any unreacted aldehyde. Basify the aqueous layer with 2M sodium hydroxide until pH > 12 and extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by conversion to its dihydrochloride salt.[1]
Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the propyl group (a triplet, a sextet, and a triplet), the imidazole ring protons (two singlets or doublets), and the methylene and amine protons of the methanamine group.
-
¹³C NMR will display distinct resonances for each unique carbon atom in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine and C-H stretching of the alkyl and aromatic groups.
Applications in Drug Development
The this compound scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. The primary amine handle allows for facile derivatization through amide bond formation, reductive amination, and other nitrogen-based coupling reactions.
As a Building Block for Bioactive Molecules
The imidazole core is a key feature in many antifungal and antibacterial agents.[2] The N-propyl group can enhance lipophilicity, which may improve membrane permeability and cellular uptake. The methanamine group provides a point of attachment for further pharmacophoric features to modulate target binding and selectivity.
Role in the Synthesis of Multitarget Ligands
There is a growing interest in developing multitarget-directed ligands for complex diseases such as Alzheimer's disease.[4] The this compound structure can be incorporated into larger molecules designed to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Precursor to Catalysts and Ligands
The imidazole moiety is an excellent ligand for various metal ions.[3] Derivatives of this compound can be utilized in the synthesis of novel catalysts and coordination complexes with potential applications in both industrial and biological systems.[5]
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting point for the creation of diverse chemical libraries. The insights provided in this technical guide are intended to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their pursuit of novel therapeutic agents and other advanced chemical applications.
References
- Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]
- Mastering Organic Synthesis with 1-Propyl-1H-Imidazole: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. [Link]
Sources
- 1. [(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Discovery of (1-Propyl-1H-imidazol-2-yl)methanamine
An In-depth Technical Guide on the Synthesis and Characterization of (1-Propyl-1H-imidazol-2-yl)methanamine
Foreword
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile role in biological systems and its utility as a ligand and synthetic building block.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound. While a singular "discovery" paper for this exact molecule is not prominent in the literature, its synthesis and properties can be confidently extrapolated from established chemical principles and analogous transformations reported for similar structures. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a plausible and scientifically grounded pathway for its synthesis, characterization, and potential applications. The methodologies described herein are synthesized from proven protocols for related imidazole derivatives, ensuring a high degree of scientific integrity and practical applicability.
Introduction to Substituted 2-Aminomethylimidazoles
Substituted imidazole derivatives are a significant class of heterocyclic compounds that form the core of numerous natural products and pharmaceutical agents.[1] The 2-aminomethylimidazole scaffold, in particular, has attracted attention for its potential biological activities, including acting as agonists for receptors like the somatostatin receptor 3.[3] The introduction of an N-propyl group on the imidazole ring can modulate the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide focuses on the synthesis and characterization of this compound, a molecule with potential applications in medicinal chemistry and as a chelating ligand.[4][5]
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a few viable synthetic routes. The primary disconnection is at the C2-methanamine bond, pointing to a precursor such as 1-propyl-1H-imidazole-2-carbonitrile. This nitrile can be reduced to the target amine. The 2-carbonitrile itself can be envisioned to be formed from 1-propyl-1H-imidazole. An alternative approach could involve the direct alkylation of a protected 2-(aminomethyl)imidazole, though this may present challenges with selectivity.
This guide will detail a robust and well-precedented two-step synthetic sequence starting from the readily available 1-propyl-1H-imidazole:
-
Cyanation of 1-propyl-1H-imidazole to yield 1-propyl-1H-imidazole-2-carbonitrile.
-
Reduction of the nitrile to afford the final product, this compound.
This strategy is advantageous due to the commercial availability of the starting material and the reliability of the proposed chemical transformations.
Synthesis and Purification
Materials and Instrumentation
| Material | Grade | Supplier |
| 1-Propyl-1H-imidazole | ≥98% | Commercially Available |
| n-Butyllithium (2.5 M in hexanes) | Commercially Available | |
| Anhydrous Tetrahydrofuran (THF) | Commercially Available | |
| p-Toluenesulfonyl cyanide | ≥97% | Commercially Available |
| Lithium aluminum hydride (LiAlH₄) | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available |
| Sodium sulfate (anhydrous) | Commercially Available | |
| Deuterated solvents (CDCl₃, DMSO-d₆) | NMR grade | Commercially Available |
Instrumentation would include standard laboratory glassware, magnetic stirrers, a rotary evaporator, an inert atmosphere setup (Schlenk line or glovebox), and access to analytical instrumentation (NMR, LC-MS, FT-IR).
Experimental Protocols
Part A: Synthesis of 1-Propyl-1H-imidazole-2-carbonitrile
This procedure is adapted from methodologies for the C2-functionalization of N-substituted imidazoles.[4][5]
Step-by-Step Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-propyl-1H-imidazole (1 eq.).
-
Dissolve the imidazole in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. The solution may turn a pale yellow color, indicating the formation of the 2-lithio-imidazole species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve p-toluenesulfonyl cyanide (1.2 eq.) in anhydrous THF.
-
Add the solution of p-toluenesulfonyl cyanide dropwise to the lithiated imidazole solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-propyl-1H-imidazole-2-carbonitrile.
Part B: Synthesis of this compound
The reduction of the nitrile to the primary amine can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4]
Step-by-Step Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2-3 eq.) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 1-propyl-1H-imidazole-2-carbonitrile (1 eq.) from Part A in anhydrous diethyl ether or THF.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite, washing the filter cake with ample ethyl acetate or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Characterization and Data
The structural elucidation of the synthesized compounds would rely on a combination of spectroscopic techniques.
Expected Spectroscopic Data
| Compound | Technique | Expected Key Features |
| 1-Propyl-1H-imidazole-2-carbonitrile | ¹H NMR | Signals for the propyl group (triplet, sextet, triplet), and two singlets for the imidazole ring protons. |
| ¹³C NMR | Signal for the nitrile carbon (~115-120 ppm), signals for the imidazole ring carbons, and signals for the propyl group carbons. | |
| FT-IR | A sharp absorption band for the nitrile (C≡N) stretch around 2230-2240 cm⁻¹. | |
| LC-MS | A molecular ion peak corresponding to the calculated mass of C₇H₉N₃. | |
| This compound | ¹H NMR | Disappearance of the nitrile signal. Appearance of a singlet for the CH₂ group adjacent to the amine, a broad singlet for the NH₂ protons (exchangeable with D₂O), signals for the propyl group, and two singlets for the imidazole ring protons. |
| ¹³C NMR | Disappearance of the nitrile carbon signal. Appearance of a signal for the CH₂-NH₂ carbon (~40-50 ppm). | |
| FT-IR | Disappearance of the C≡N stretch. Appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹. | |
| LC-MS | A molecular ion peak corresponding to the calculated mass of C₇H₁₃N₃. |
Purity Assessment
The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and, if it is a crystalline solid, by melting point analysis. Elemental analysis should also be performed to confirm the empirical formula.
Potential Applications and Future Directions
The synthesized this compound holds promise in several areas of research and development:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The imidazole ring is a common feature in many drugs, and the 2-aminomethyl substitution provides a handle for further functionalization to explore structure-activity relationships against various biological targets.[1][3][6]
-
Coordination Chemistry: The molecule can act as a bidentate ligand, coordinating to metal ions through the imidazole nitrogen and the primary amine. Such complexes could have applications in catalysis or as biomimetic models.[4][5]
-
Materials Science: The compound could be used as a building block for the synthesis of ionic liquids or polymers with specific properties.[7]
Future work could involve the derivatization of the primary amine to generate a library of compounds for biological screening or the exploration of its coordination chemistry with various transition metals.
Safety and Handling
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care.
-
Lithium aluminum hydride is a water-reactive solid that can release flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.
-
p-Toluenesulfonyl cyanide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
The final product, an amine, should be considered as potentially corrosive and irritating.
All experimental work should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Conclusion
This guide has outlined a logical and experimentally sound pathway for the synthesis and characterization of this compound. By leveraging established methodologies for the functionalization of N-substituted imidazoles, this molecule can be accessed in a reproducible manner. The detailed protocols and characterization data provide a solid foundation for researchers to produce this compound and explore its potential in drug discovery, catalysis, and materials science. The inherent versatility of the imidazole scaffold suggests that this compound is a valuable building block for further chemical exploration.
References
- Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittelforschung, 27(10), 1889-95. [Link]
- Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]
- Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- Shalaby, R. H., & El-Daly, M. M. (2021). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Journal of Chemistry, 2021, 1-2. [Link]
- Lai, Z., et al. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3555-3558. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Spectroscopic Characterization of (1-Propyl-1H-imidazol-2-yl)methanamine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (1-Propyl-1H-imidazol-2-yl)methanamine. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon data from structurally analogous compounds, we present a thorough analysis of the expected spectral characteristics. This guide is structured to not only predict the spectroscopic fingerprint of the title compound but also to provide robust, field-proven methodologies for its empirical analysis. The causality behind experimental choices and the framework for self-validating protocols are emphasized throughout to ensure scientific integrity and practical utility.
Introduction: The Significance of this compound
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, this compound, combines the versatile imidazole scaffold with a primary amine, a key functional group for interacting with biological targets and for further chemical modification. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This guide provides the foundational spectroscopic knowledge and practical protocols necessary for the unambiguous identification and characterization of this molecule.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects and data from similar imidazole-containing structures.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Molecular Structure with Proton Labeling:
Caption: Molecular structure of this compound with proton labeling.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-a | N-CH₂-CH₂-CH₃ | ~ 4.0 | Triplet (t) | ~ 7.2 | Methylene group attached to the electronegative nitrogen of the imidazole ring, deshielded. |
| H-b | N-CH₂-CH₂-CH₃ | ~ 1.8 | Sextet (sxt) | ~ 7.4 | Methylene group adjacent to both the N-CH₂ and the terminal methyl group. |
| H-c | Imidazole C5-H | ~ 7.0 | Doublet (d) | ~ 1.2 | Imidazole ring proton, coupled to H-d. |
| H-d | Imidazole C4-H | ~ 7.1 | Doublet (d) | ~ 1.2 | Imidazole ring proton, coupled to H-c. |
| H-e | N-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet (t) | ~ 7.4 | Terminal methyl group of the propyl chain. |
| H-f | C-CH₂-NH₂ | ~ 3.9 | Singlet (s) | - | Methylene group attached to the C2 of the imidazole ring. |
| H-g | C-CH₂-NH₂ | ~ 1.5-2.5 | Broad Singlet (br s) | - | Primary amine protons, chemical shift is concentration and solvent dependent. Signal will disappear upon D₂O exchange. |
Expertise & Experience: The chemical shifts for the imidazole ring protons (H-c, H-d) are predicted to be in the aromatic region, consistent with data for substituted imidazoles.[1] The N-propyl group protons (H-a, H-b, H-e) will exhibit a characteristic triplet-sextet-triplet pattern. The aminomethyl protons (H-f) are expected to be a singlet, as adjacent coupling partners are absent. The amine protons (H-g) will likely be a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water; their signal will disappear upon shaking the sample with a drop of D₂O, a key diagnostic test.[2]
Predicted ¹H-¹H COSY Correlations:
Caption: Predicted ¹H-¹H COSY correlations for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Imidazole C2 | ~ 148 | Quaternary carbon attached to two nitrogen atoms and the aminomethyl group, significantly deshielded.[3] |
| Imidazole C4 | ~ 128 | Imidazole ring carbon. |
| Imidazole C5 | ~ 121 | Imidazole ring carbon. |
| N-CH₂-CH₂-CH₃ | ~ 48 | Carbon directly attached to the ring nitrogen. |
| C-CH₂-NH₂ | ~ 45 | Carbon of the aminomethyl group. |
| N-CH₂-CH₂-CH₃ | ~ 24 | Central carbon of the propyl group. |
| N-CH₂-CH₂-CH₃ | ~ 11 | Terminal methyl carbon of the propyl group. |
Expertise & Experience: The chemical shifts are estimated based on data for N-propyl-imidazole and other substituted imidazoles.[3] The C2 carbon of the imidazole ring is expected to be the most downfield due to its attachment to two nitrogen atoms. Tautomerization in imidazole derivatives can sometimes lead to broadened signals for the ring carbons.[3]
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5][6]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[4]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[6]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 128-1024 scans) due to the lower natural abundance of ¹³C.
-
2D NMR (COSY): Acquire a 2D COSY spectrum to establish proton-proton coupling correlations.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the residual solvent signal (CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
| 3400-3300 (two bands) | N-H stretch | Primary Amine (-NH₂) | Medium | The two bands correspond to the asymmetric and symmetric N-H stretching modes of a primary amine.[7] |
| 3150-3100 | C-H stretch | Imidazole Ring | Medium-Weak | Aromatic C-H stretching. |
| 2960-2850 | C-H stretch | Propyl group (-CH₂, -CH₃) | Strong | Aliphatic C-H stretching vibrations. |
| 1650-1580 | N-H bend | Primary Amine (-NH₂) | Medium | Scissoring vibration of the primary amine.[7] |
| 1550-1450 | C=C and C=N stretch | Imidazole Ring | Medium-Strong | Characteristic ring stretching vibrations of the imidazole moiety.[8] |
| 1250-1020 | C-N stretch | Aliphatic Amine | Medium-Weak | Stretching vibration of the C-N bond in the aminomethyl group.[2] |
Expertise & Experience: The most diagnostic peaks will be the pair of N-H stretches for the primary amine and the aliphatic C-H stretches. The imidazole ring vibrations will also be present in the fingerprint region. The absence of a strong, broad O-H stretch around 3300 cm⁻¹ would confirm the absence of significant water content.
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
ATR is a modern, rapid technique requiring minimal sample preparation.[9]
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (a single drop if liquid, or a few milligrams of solid) of this compound directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks in the spectrum.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Molecular Ion: The molecular formula of this compound is C₇H₁₃N₃. The calculated monoisotopic mass is 139.1109 g/mol . Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) in positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺ at m/z 140.1182 .
Predicted Fragmentation Pathway:
The fragmentation of the molecule under electron impact (EI) or collision-induced dissociation (CID) is predicted to follow several key pathways originating from the molecular ion (M⁺˙ at m/z 139).
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Expertise & Experience:
-
α-Cleavage: A very common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen. In this case, cleavage next to the aminomethyl group would lead to the loss of a •CH₂NH₂ radical, resulting in a fragment at m/z 109.
-
Loss of Alkyl Chain: Fragmentation of the N-propyl group is expected. Loss of an ethyl radical (•CH₂CH₃) via cleavage of the C-C bond beta to the ring nitrogen is a likely pathway, yielding a fragment at m/z 110. Subsequent loss of a methyl radical would give the fragment at m/z 96. Loss of the entire propyl radical (•C₃H₇) would also result in the fragment at m/z 96.
-
Ring Fragmentation: The imidazole ring is relatively stable, but can lose fragments like HCN.[10] For example, the fragment at m/z 109 could lose HCN to produce a fragment at m/z 82. The fragment at m/z 96 could also undergo ring opening and rearrangement.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]
-
Prepare a dilute solution for analysis by taking an aliquot of the stock solution and diluting it to a final concentration of approximately 1-10 µg/mL with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation.[11][12]
-
-
Instrument Setup:
-
The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography (LC) system or via direct infusion.[13]
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal for the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 140.1) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a product ion spectrum. This will reveal the fragmentation pattern of the molecule.[14]
-
Conclusion
This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, along with the detailed experimental protocols, offer a robust starting point for researchers. The provided methodologies are grounded in established best practices to ensure the generation of high-quality, reliable data. Empirical verification of these predictions will be crucial for the definitive structural assignment and will contribute valuable data to the scientific community.
References
- METTLER TOLEDO.
- Unknown Source.
- Scribd.
- Organomation.
- Iowa State University, Chemical Instrumentation Facility.
- Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
- PubMed. Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. [Link]
- Unknown Source.
- Pharmaguideline.
- Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
- ResearchGate. 1 H NMR spectrum of 0.
- National Institutes of Health.
- National Institutes of Health.
- Unknown Source. Mass Spectrometry analysis of Small molecules. [Link]
- Bruker. Guide to FT-IR Spectroscopy. [Link]
- Royal Society of Chemistry.
- SpectraBase. 1-Propyl-1H-imidazole - Optional[13C NMR] - Chemical Shifts. [Link]
- ResearchGate. The mass spectra of imidazole and 1-methylimidazole. [Link]
- PubMed.
- ResearchGate. Calculated and experimental 15 N chemical shifts of the imidazole part. [Link]
- Unknown Source. IR Spectroscopy Tutorial: Amines. [Link]
- ResearchGate.
- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
- Royal Society of Chemistry.
- National Institutes of Health. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
- Scribd.
- TÜBİTAK Academic Journals.
- ResearchGate.
- Unknown Source. Table of Characteristic IR Absorptions. [Link]
- Prof. Dr. H.-H. Limbach. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. [Link]
- PubMed. (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol. [Link]
- MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
- MDPI. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. organomation.com [organomation.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. tecan.com [tecan.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unlocking the Potential of (1-Propyl-1H-imidazol-2-yl)methanamine: A Technical Guide for Innovative Research Applications
Abstract
(1-Propyl-1H-imidazol-2-yl)methanamine, a structurally intriguing yet underexplored imidazole derivative, stands at the frontier of chemical and biomedical research. While direct studies on this specific molecule are nascent, its core structure, featuring a 1-propyl substituted imidazole ring with a 2-aminomethyl group, suggests a wealth of potential applications. This technical guide synthesizes insights from the broader family of imidazole-containing compounds to propose and detail high-potential research avenues for this compound. We will delve into its prospective roles in medicinal chemistry—specifically as an anticancer agent, a modulator of neurological pathways via the histamine H3 receptor, and a sirtuin inhibitor—and in coordination chemistry as a versatile ligand. This document provides the scientific rationale, detailed experimental protocols, and logical frameworks to empower researchers, scientists, and drug development professionals to pioneer the exploration of this promising molecule.
Introduction: The Imidazole Scaffold - A Privileged Structure in Science
The imidazole ring is a cornerstone of medicinal chemistry and materials science, celebrated for its unique electronic properties, hydrogen bonding capabilities, and coordinative potential.[1] This five-membered heterocycle is a key component in numerous biologically active molecules, from the essential amino acid histidine to a variety of FDA-approved drugs.[1] The 2-aminoimidazole moiety, in particular, is a well-recognized pharmacophore found in marine alkaloids and serves as a versatile building block in drug design, often acting as a bioisostere for guanidine or benzamidine groups.[2][3]
This compound combines the established versatility of the 2-aminoimidazole core with a 1-propyl substitution. This alkyl chain is hypothesized to modulate the compound's lipophilicity, potentially enhancing its membrane permeability and pharmacokinetic profile, thereby making it a compelling candidate for targeted therapeutic development and novel material synthesis. This guide will explore these exciting possibilities in depth.
Potential Application I: Medicinal Chemistry & Drug Discovery
The structural motifs within this compound strongly suggest its potential as a lead compound in several therapeutic areas. The imidazole core is implicated in a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[4][5]
Anticancer Agent Development
Imidazole derivatives are a significant class of anticancer agents, exerting their effects through diverse mechanisms such as DNA intercalation, inhibition of crucial enzymes like kinases, and induction of apoptosis.[1][6][7]
Scientific Rationale: The planar imidazole ring of this compound could potentially intercalate between DNA base pairs, disrupting replication and transcription in rapidly dividing cancer cells.[6] Furthermore, the nitrogen atoms in the imidazole ring and the primary amine can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of key oncogenic enzymes.
Proposed Mechanism of Action to Investigate: We hypothesize a multi-faceted anticancer mechanism involving the induction of apoptosis via oxidative stress and the inhibition of key cellular kinases.
Caption: Workflow for assessing H3R functional activity.
Step 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for the H3 receptor.
-
Protocol:
-
Prepare membranes from cells stably expressing the human H3 receptor.
-
Incubate the membranes with a known H3R radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure radioactivity and calculate the Ki value.
-
Step 2: cAMP Accumulation Assay
-
Objective: To assess the compound's functional activity (agonist or antagonist) by measuring its effect on cAMP levels.
-
Protocol:
-
Use CHO cells stably expressing the H3R.
-
For agonist testing, treat cells with the compound and measure the inhibition of forskolin-stimulated cAMP production.
-
For antagonist testing, pre-incubate cells with the compound before adding a known H3R agonist (e.g., R-α-methylhistamine) and forskolin.
-
Quantify cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).
-
Sirtuin Inhibition
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that regulate key cellular processes, and their dysregulation is linked to cancer and metabolic diseases. [8] Scientific Rationale: The imidazole scaffold is present in some known sirtuin inhibitors. The ability of this compound to coordinate with the zinc ion in the sirtuin active site and interact with the NAD+ binding pocket makes it a candidate for investigation.
Experimental Workflow for Sirtuin Inhibition Screening: [9][10][11][12] Step 1: In Vitro Fluorometric Deacetylase Assay
-
Objective: To measure the direct inhibitory effect of the compound on sirtuin enzymatic activity.
-
Protocol:
-
In a 96-well plate, combine recombinant human sirtuin (e.g., SIRT1 or SIRT2), a fluorogenic acetylated peptide substrate, and NAD+.
-
Add varying concentrations of this compound.
-
Incubate to allow the deacetylation reaction to proceed.
-
Add a developer solution that cleaves the deacetylated substrate, releasing a fluorophore.
-
Measure fluorescence and calculate the IC50 value.
-
Step 2: Cellular Target Engagement (Western Blot)
-
Objective: To confirm that the compound inhibits sirtuin activity within a cellular context.
-
Protocol:
-
Treat cells with the compound for a specified time.
-
Lyse the cells and perform a Western blot to detect the acetylation status of a known sirtuin substrate (e.g., acetylated-p53 for SIRT1).
-
An increase in substrate acetylation indicates cellular sirtuin inhibition.
-
Potential Application II: Coordination Chemistry and Catalysis
Scientific Rationale: The imidazole ring and the aminomethyl side chain of this compound present two potential coordination sites (the N3 of the imidazole and the primary amine), making it a potential bidentate ligand. The π-system of the imidazole ring and its σ-donor capacity are well-suited for coordinating with transition metals. [13][14][15][16][17]The 1-propyl group provides steric bulk and influences the solubility of the resulting metal complexes.
Potential Research Directions:
-
Synthesis of Novel Metal-Organic Frameworks (MOFs): The bidentate nature of the ligand could be exploited to create novel MOFs with interesting topologies and potential applications in gas storage or separation.
-
Development of Homogeneous Catalysts: Metal complexes of this compound could be synthesized and screened for catalytic activity in various organic transformations, such as C-C coupling reactions or hydrogenations.
Caption: Conceptual diagram of metal coordination.
Experimental Workflow for Synthesis and Characterization:
Step 1: Synthesis of Metal Complexes
-
Objective: To synthesize coordination complexes with various transition metals.
-
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a solution of a metal salt (e.g., CuCl2, Zn(NO3)2, Pd(OAc)2) dropwise while stirring.
-
The reaction may be heated or stirred at room temperature for several hours.
-
Isolate the resulting solid product by filtration or crystallization.
-
Step 2: Structural Characterization
-
Objective: To determine the structure and coordination mode of the synthesized complexes.
-
Techniques:
-
Single-Crystal X-ray Diffraction: Provides definitive structural information.
-
FT-IR Spectroscopy: To observe shifts in the N-H and C=N stretching frequencies upon coordination.
-
NMR Spectroscopy (for diamagnetic complexes): To probe the ligand environment in solution.
-
UV-Vis Spectroscopy: To study the electronic properties of the complexes.
-
Conclusion and Future Outlook
This compound represents a molecule of significant untapped potential. By drawing logical parallels with its well-studied structural relatives, we have outlined a clear and actionable roadmap for its investigation. The proposed research applications in oncology, neurology, and coordination chemistry are grounded in the established principles of medicinal and materials science. The detailed experimental workflows provided herein offer a robust framework for researchers to begin unlocking the scientific value of this promising compound. It is our firm belief that the exploration of this compound will yield novel discoveries and contribute to the advancement of both therapeutic and material sciences.
References
- Chaudhary, P., & Sharma, A. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
- Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Ghorbani, M. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Pharmaceuticals.
- Harper, E. A., & Black, J. W. (2007).
- García-Rubiño, M. E., & Carnero, A. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Cancer letters.
- Akhtar, T., et al. (2021).
- Quiroga Artigas, G., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols.
- Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals.
- Singh, V., & Kumar, P. (2023). Recent advancement in imidazole as anti cancer agents: A review.
- Chen, S.-S., et al. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm.
- Chen, S. S., et al. (2016). The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing.
- Various Authors. (2023). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
- Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology.
- McCarthy, A. R., et al. (2017). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. Molecules.
- Harper, E. A., & Black, J. W. (2007).
- Orellana, E. A., & Carnero, A. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry.
- Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Transition metal imidazole complex.
- Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini-Reviews in Medicinal Chemistry.
- Caers, J., et al. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Sbardella, G., et al. (2021). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective.
- Zhang, Y., et al. (2018). Methods for studying human sirtuins with activity-based chemical probes. Methods in Enzymology.
- Stark, H., et al. (2000). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie.
- German, K. E., et al. (2021). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis.
- Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung.
- Kornfeld, E. C., et al. (1968). The synthesis and pharmacology of 2-(2-aminoethyl) imidazole (2-isohistamine). Journal of Medicinal Chemistry.
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
- Kumar, R., et al. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Pharmacology.
- Žula, A., et al. (2013). 2-Aminoimidazoles in medicinal chemistry. Semantic Scholar.
- Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic Letters.
- Furlani, R. E., et al. (2015). Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers. Bioorganic & Medicinal Chemistry Letters.
- Bakulina, O., et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules.
- Various Authors. (n.d.).
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoimidazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methods for studying human sirtuins with activity-based chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of (1-Propyl-1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified individuals in a laboratory setting and does not replace a formal risk assessment or a specific Safety Data Sheet (SDS). Always consult your institution's safety protocols and the most current regulatory guidelines before handling any chemical.
Preamble: Understanding the Compound
Section 1: Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for (1-Propyl-1H-imidazol-2-yl)methanamine is not available, an analysis of its constituent functional groups—a substituted imidazole and a primary amine—allows for a presumptive hazard assessment.
1.1 Imidazole-Related Hazards: Substituted imidazoles can range from irritants to corrosive substances.[6] Some derivatives have been shown to cause severe skin burns and eye damage.[6][7] Depending on the substitution pattern, some imidazoles may also present reproductive toxicity.[6] Studies on imidazole derivatives have also pointed to cellular toxicity through mechanisms like impairing redox balance and mitochondrial membrane potential.[8]
1.2 Amine-Related Hazards: Alkylamines are often corrosive and can cause severe skin and eye irritation or burns.[4][7] They can also be respiratory irritants.[7] Inhalation of amine vapors should be avoided.[9]
1.3 Predicted Hazard Profile for this compound: Based on the above, it is prudent to treat this compound as a hazardous substance with the potential to be:
-
Corrosive to skin and eyes.
-
A skin and respiratory tract irritant.
-
Harmful if swallowed or inhaled.
A thorough, experiment-specific risk assessment should be conducted before any work with this compound begins.[10]
Hazard Summary Table
| Hazard Class | Anticipated Severity | GHS Hazard Statements (Presumptive) |
| Skin Corrosion/Irritation | Category 1C or 2 | H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage. OR H319: Causes serious eye irritation.[6] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[7] |
Section 2: Prudent Handling Practices and Engineering Controls
Given the anticipated hazards, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.[10][11]
2.1 Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][12]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[7][13]
2.2 Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound should include:
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[4][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required.[12] Regularly inspect gloves for any signs of degradation or tearing and replace them immediately if compromised.[12]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[12]
PPE Selection Workflow Diagram
Caption: PPE selection workflow for handling the compound.
Section 3: Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
3.1 Storage:
-
Store this compound in a tightly sealed, properly labeled container.[4]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][13]
-
Store in a designated cabinet for corrosive and/or toxic materials.
3.2 Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[7]
-
Waste should be collected in a designated, labeled, and sealed container.
-
Do not dispose of this chemical down the drain.[9]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
4.1 First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[6][7]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][9]
-
If inhaled: Move the person to fresh air.[7][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.[6]
-
If swallowed: Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink.[6][9] Seek immediate medical attention.[6][9]
4.2 Spill Response:
-
Evacuate the area and ensure adequate ventilation.[9]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Prevent the spill from entering drains.[9]
Emergency Response Logic Diagram
Sources
- 1. isca.me [isca.me]
- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Heterocyclic amines: chemistry and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicea.com [chemicea.com]
- 10. acs.org [acs.org]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. fishersci.com [fishersci.com]
Foreword: The Imperative of Solubility in Modern Drug Discovery
An In-Depth Technical Guide to the Solubility Profile of (1-Propyl-1H-imidazol-2-yl)methanamine
In the landscape of contemporary drug discovery, the intrinsic properties of a new chemical entity (NCE) dictate its trajectory from a promising hit to a viable clinical candidate. Among these, aqueous solubility stands as a paramount physical property.[1] Poor solubility is a primary contributor to the failure of promising compounds, leading to challenges in formulation, inadequate bioavailability, and unreliable outcomes in preclinical and clinical studies.[2][3][4] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a critical hurdle that must be addressed early and rigorously.[1][2]
This guide provides a comprehensive technical overview of the solubility characteristics of This compound , a molecule featuring the privileged imidazole scaffold. While specific experimental data for this compound is not publicly available, this document serves as a predictive guide and a methodological framework for its empirical determination. We will dissect its structural components to forecast its behavior and provide robust, field-proven protocols for accurate solubility assessment, empowering researchers to generate the critical data needed to advance their development programs.
Molecular Structure Analysis and Predicted Solubility Behavior
The solubility of a compound is fundamentally dictated by its molecular structure.[2] The principle of "like dissolves like" provides a foundational understanding: polar molecules tend to dissolve in polar solvents, while non-polar molecules favor non-polar solvents.[5][6][7] Let's deconstruct the structure of this compound to predict its solubility profile.
-
The Imidazole Ring: This five-membered aromatic heterocycle is a cornerstone of many biologically active molecules. It is a highly polar moiety, capable of acting as both a hydrogen bond donor (at the N-1 proton, if present) and acceptor (at the N-3 lone pair).[8] Imidazole itself is completely soluble in water.[8][9][10] Its amphoteric nature means it can act as a weak base (pKaH ≈ 7) or a very weak acid, further contributing to its interaction with aqueous media.[8]
-
The Methanamine Group (-CH₂NH₂): This primary amine group is a significant contributor to aqueous solubility. It is polar and readily forms hydrogen bonds with water.[6] Crucially, as a basic functional group, it will become protonated (-CH₂NH₃⁺) in acidic conditions, forming a highly soluble salt.
-
The N-Propyl Group (-CH₂CH₂CH₃): This alkyl chain is the primary non-polar, hydrophobic component of the molecule. As the size of the non-polar hydrocarbon part of a molecule increases, its aqueous solubility tends to decrease.[5][7]
Solubility Prediction:
Based on this structural analysis, this compound is predicted to exhibit a balanced solubility profile. The strong polar contributions from the imidazole ring and the methanamine group are expected to counteract the hydrophobicity of the propyl chain, likely rendering the compound moderately soluble in aqueous solutions at neutral pH.
A critical prediction is that its solubility will be highly pH-dependent . In acidic environments (pH < pKa of the amine and imidazole nitrogen), the molecule will be protonated, forming a cationic species. This ionic form will interact much more favorably with polar water molecules, leading to a significant increase in aqueous solubility.[11]
The Duality of Solubility: Kinetic vs. Thermodynamic Assessment
Understanding a compound's solubility requires two distinct but complementary measurements: kinetic and thermodynamic solubility. These are not interchangeable and provide different insights crucial at different stages of the drug discovery process.[12]
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput, non-equilibrium measurement ideal for the early discovery phase, such as screening large compound libraries to flag potential issues.[12] It helps identify compounds that might precipitate in biological assays, leading to erroneous results.
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at equilibrium.[13] This measurement is more time and resource-intensive but is essential for lead optimization, pre-formulation studies, and predicting in vivo absorption.[12][13]
Experimental Protocols for Determining Solubility
The following protocols are presented as robust, self-validating systems for the empirical determination of the solubility of this compound.
Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry
Principle: This method rapidly assesses solubility by measuring the amount of light scattered by insoluble particles (precipitate) formed when the test compound is introduced from a DMSO stock into an aqueous buffer.
Materials & Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microtiter plates
-
Nephelometer or a plate reader with a light-scattering module
-
Multi-channel pipettes
-
Acoustic dispenser (optional, for high precision)
-
Control compounds: one highly soluble, one poorly soluble (e.g., Propranolol, Nifedipine)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Include wells for control compounds and DMSO-only blanks.
-
Compound Precipitation: Add 98 µL of PBS (pH 7.4) to each well using a multi-channel pipette. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.
-
Incubation: Mix the plate on a shaker for 5 minutes and then incubate at room temperature for 2 hours to allow for precipitation to occur.
-
Measurement: Measure the light scattering in each well using a nephelometer.
Causality and Self-Validation:
-
Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of compounds, providing a consistent starting point for the assay. The 2% final concentration is a compromise to minimize solvent effects while maximizing initial compound concentration.
-
Why Nephelometry? It is a direct and sensitive method for detecting solid particles, providing a rapid indication of precipitation without relying on UV absorbance, which can be confounded by the compound's intrinsic properties.
-
Self-Validation: The inclusion of known high and low solubility controls is critical. These controls validate the assay's performance, ensuring it can correctly distinguish between soluble and insoluble compounds under the experimental conditions.
Protocol 2: Thermodynamic Equilibrium Solubility via Shake-Flask Method
Principle: This gold-standard method determines the saturation solubility of a compound at equilibrium. Excess solid is incubated with a buffer until equilibrium is reached, after which the concentration of the dissolved compound is quantified.
Materials & Equipment:
-
This compound, solid form
-
Aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (25°C or 37°C)
-
Syringe filters (0.22 µm PVDF or similar low-binding material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Incubation: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial. Cap the vial securely.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C) and agitate for 24 to 48 hours. This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Critical Step: Filtration must be performed without significant temperature change, and the filter material must not bind the compound. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter.
-
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the filtered supernatant by a validated HPLC-UV method to determine its concentration. The calculated concentration is the thermodynamic solubility.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
To facilitate a structured analysis, experimental results should be compiled into a clear format. The following table serves as a template for organizing the solubility data for this compound.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility Method | Measured Solubility (µg/mL) | Classification |
| Phosphate Buffer | 5.0 | 25 | Thermodynamic | Hypothetical: >500 | Very Soluble |
| Phosphate-Buffered Saline | 7.4 | 25 | Thermodynamic | Hypothetical: 85 | Soluble |
| Carbonate Buffer | 9.0 | 25 | Thermodynamic | Hypothetical: 40 | Sparingly Soluble |
| PBS (2% DMSO) | 7.4 | 25 | Kinetic | Hypothetical: 110 | Kinetically Soluble |
| Water | ~7.0 | 25 | Thermodynamic | Hypothetical: 90 | Soluble |
| Ethanol | N/A | 25 | Thermodynamic | Hypothetical: >1000 | Freely Soluble |
| Dichloromethane | N/A | 25 | Thermodynamic | Hypothetical: <10 | Slightly Soluble |
Note: Data in this table is hypothetical and for illustrative purposes only. It reflects the predicted pH-dependent solubility and behavior in organic solvents.
Conclusion
References
- The Importance of Solubility for New Drug Molecules. (2020-05-11).
- What Affects Solubility Of Organic Compounds?. (2025-02-09). Chemistry For Everyone.
- Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. J-Stage.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.
- 4 Factors Affecting Solubility of Drugs. (2021-07-05). Ascendia Pharmaceutical Solutions.
- Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.
- Drug Solubility: Importance and Enhancement Techniques. (2012-06-21). PMC - NIH.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2013-02-27). ACS Publications.
- Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC - NIH.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Solubility of Organic Compounds. (2023-08-31).
- 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.
- Solubility of Organic Compounds. Chemistry Steps.
- Chemical and Pharmacological Properties of Imidazoles. IJPPR.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023-01-13). PMC - PubMed Central.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023-01-31). TSI Journals.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucd.ie [ucd.ie]
- 3. bmglabtech.com [bmglabtech.com]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. youtube.com [youtube.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. tsijournals.com [tsijournals.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Theoretical studies on (1-Propyl-1H-imidazol-2-yl)methanamine
An In-Depth Technical Guide to the Theoretical and Computational Study of (1-Propyl-1H-imidazol-2-yl)methanamine
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a substituted imidazole derivative with significant potential for pharmacological activity. Given its structural analogy to histamine and other known bioactive imidazole compounds, this document outlines a systematic approach to characterizing its electronic structure, predicting its reactivity, and exploring its potential interactions with biological targets, with a particular focus on the histamine H3 receptor (H3R). This guide is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of novel small molecules. It synthesizes established quantum chemical and molecular modeling methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols for a thorough in-silico evaluation.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products like the amino acid histidine and the neurotransmitter histamine, as well as a vast array of synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms with different basicities, allow it to engage in a variety of intermolecular interactions such as hydrogen bonding, and coordination with metal ions.[3][4] This versatility has led to the development of imidazole-based drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic properties.[2][3][5]
This compound (Figure 1) is a small molecule featuring this key imidazole core. The presence of a propyl group at the N1 position and a methanamine substituent at the C2 position makes it a structural analog of histamine, suggesting a potential interaction with histamine receptors. The histamine H3 receptor, in particular, is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system that acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[6] Imidazole-containing compounds are well-known agonists and antagonists of the H3 receptor.[6][7][8][9] Therefore, a theoretical investigation into the properties of this compound is a logical and crucial step in elucidating its potential pharmacological profile.
This guide will delineate a multi-faceted theoretical approach, beginning with quantum chemical calculations to define the molecule's intrinsic properties and progressing to molecular docking and dynamics simulations to explore its behavior within a biological environment.
Part 1: Quantum Chemical Characterization
The foundation of any theoretical study is the accurate description of the molecule's electronic structure and geometry. Density Functional Theory (DFT) is a powerful and widely used computational method for this purpose, offering a favorable balance between accuracy and computational cost for systems of this size.[10][11]
Molecular Geometry Optimization
Causality: Before any properties can be accurately predicted, the molecule's most stable three-dimensional conformation (its minimum energy state) must be determined. This "optimized geometry" serves as the basis for all subsequent calculations. The choice of the B3LYP functional and a 6-311G(d,p) basis set is a well-established standard for organic molecules, providing reliable geometries.[11]
Protocol 1: Geometry Optimization
-
Input Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw). The basic chemical properties are listed in Table 1.
-
Computational Setup:
-
Select a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Define the calculation type as "Geometry Optimization."
-
Specify the method: DFT with the B3LYP functional.
-
Specify the basis set: 6-311G(d,p).
-
Define the molecular charge (0) and spin multiplicity (singlet).
-
-
Execution and Verification:
-
Run the calculation.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
| Property | Value | Source |
| Molecular Formula | C7H13N3 | [12] |
| Molecular Weight | 139.20 g/mol | [12] |
| SMILES | CCCn1ccnc1CN | [12] |
| InChI Key | Not Available |
Table 1: Physicochemical Properties of this compound.
Electronic Properties and Reactivity Descriptors
Causality: Understanding the distribution of electrons within the molecule is key to predicting its reactivity and how it will interact with other molecules. Frontier Molecular Orbital (FMO) theory is fundamental here; the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. The Molecular Electrostatic Potential (MEP) surface provides a visual map of the electrostatic potential, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[10][11]
Protocol 2: FMO and MEP Analysis
-
Computational Setup:
-
Use the optimized geometry from Protocol 1 as the input.
-
Perform a single-point energy calculation using the same DFT method and basis set (B3LYP/6-311G(d,p)).
-
Request the generation of molecular orbitals and the MEP surface.
-
-
Analysis:
-
Visualize the HOMO and LUMO isosurfaces to identify the locations of electron-donating and -accepting capabilities.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity.
-
Visualize the MEP surface. Red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
-
Caption: Workflow for quantum chemical analysis of the target molecule.
Vibrational Analysis and Spectroscopic Prediction
Causality: Theoretical prediction of infrared (IR) and Raman spectra serves as a powerful tool for validating the computational model against experimental data. If experimental spectra are available, a close match between the calculated and observed vibrational frequencies provides confidence in the accuracy of the optimized geometry and electronic structure.
Protocol 3: Spectroscopic Prediction
-
Computational Setup:
-
The frequency calculation performed in Protocol 1 to verify the minimum energy structure also yields the vibrational frequencies and intensities.
-
-
Analysis:
-
Visualize the vibrational modes to understand the atomic motions associated with each frequency.
-
Plot the calculated IR and Raman spectra.
-
If experimental data is available, compare the calculated spectra. Note that calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, and a scaling factor (e.g., ~0.96 for B3LYP) is typically applied for better agreement.
-
Part 2: Molecular Docking and Interaction with the Histamine H3 Receptor
Based on its structure, this compound is a strong candidate for interaction with the histamine H3 receptor (H3R). Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor and to estimate the strength of the interaction.[13]
Preparation of Receptor and Ligand
Causality: Both the receptor and ligand structures must be properly prepared before docking. This involves adding hydrogen atoms (which are often missing from crystal structures), assigning correct protonation states and partial charges, and defining the binding site. The protonation state of the ligand's methanamine and the imidazole ring is particularly critical as it governs its ability to form key ionic and hydrogen bond interactions.
Protocol 4: System Preparation for Docking
-
Receptor Acquisition:
-
Download the 3D structure of the human histamine H3 receptor from a protein database (e.g., the Protein Data Bank, PDB). If a crystal structure is unavailable, a high-quality homology model can be used.
-
-
Receptor Preparation:
-
Use software like AutoDockTools, Schrödinger Maestro, or UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms, assigning protonation states appropriate for physiological pH (~7.4).
-
Assign partial charges using a standard force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound from Protocol 1.
-
Assign partial charges consistent with the force field used for the receptor.
-
Define rotatable bonds.
-
-
Binding Site Definition:
-
Identify the binding pocket. If a co-crystallized ligand was present, define the site based on its location. Otherwise, use site-finding algorithms.
-
Molecular Docking Simulation
Causality: The docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site, scoring each "pose" based on a scoring function that estimates the binding free energy. This allows for the identification of the most likely binding mode and a semi-quantitative prediction of binding affinity.
Protocol 5: Execution of Molecular Docking
-
Software Selection: Choose a docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Configuration:
-
Provide the prepared receptor and ligand files as input.
-
Define the search space (the "grid box") that encompasses the binding site.
-
Set the exhaustiveness of the search (a parameter that controls the computational effort).
-
-
Execution and Analysis:
-
Run the docking simulation.
-
Analyze the resulting poses. Examine the top-ranked poses for key intermolecular interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) with critical amino acid residues in the binding site.
-
Compare the predicted binding energy (scoring function value) to that of known H3R ligands if available.
-
Caption: A generalized workflow for molecular docking studies.
Part 3: Advanced Simulation and Validation
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-receptor complex over time, providing a more rigorous assessment of binding stability.
Molecular Dynamics Simulation
Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of how the ligand and receptor move and adapt to each other in a simulated physiological environment (water, ions). This can validate the stability of the binding pose predicted by docking and reveal conformational changes that may be important for biological activity.[5]
Protocol 6: Molecular Dynamics Simulation
-
System Setup:
-
Take the best-ranked docked pose from Protocol 5.
-
Place the complex in a periodic box of water molecules.
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Simulation:
-
Use an MD engine (e.g., GROMACS, AMBER).
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.
-
Run a production simulation for a sufficient length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.
-
Analyze the persistence of key intermolecular interactions over the course of the simulation.
-
Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Conclusion and Future Directions
The theoretical framework presented in this guide provides a robust, multi-scale approach to characterizing this compound. By integrating quantum mechanics, molecular docking, and molecular dynamics, researchers can build a comprehensive in-silico profile of the molecule, generating testable hypotheses about its reactivity, spectroscopic properties, and potential as a modulator of the histamine H3 receptor. These theoretical predictions are not an end in themselves but serve as a critical guide for subsequent experimental work. The calculated properties can inform synthetic efforts, while the predicted biological interactions provide a strong rationale for in vitro and in vivo pharmacological testing. The synergy between computational prediction and experimental validation is paramount for accelerating the discovery and development of novel therapeutic agents.
References
- Harper, E. A., & Black, J. W. (2007). Histamine H3-receptor Agonists and Imidazole-Based H3-receptor Antagonists Can Be Thermodynamically Discriminated. British Journal of Pharmacology, 151(4), 504-517. [Link]
- Harper, E. A., & Black, J. W. (2007).
- El-Mokhtar, M. A., et al. (2020). Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach. Journal of Biomolecular Structure and Dynamics, 39(10), 3536-3544. [Link]
- Al-Otaibi, J. S., et al. (2025). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure, 1327, 139634. [Link]
- Kumar, S., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 15(40), 27863-27876. [Link]
- Smith, A. B., et al. (2011). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 13(21), 5768-5771. [Link]
- Wikipedia contributors. (2023). H3 receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]
- Mary, Y. S., et al. (2024). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Taylor & Francis Online. [Link]
- Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-3. [Link]
- Al-Otaibi, J. S., et al. (2025). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches.
- Al-Wahaibi, L. H., et al. (2021).
- Al-Abdullah, E. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. [Link]
- Cowart, M. D., et al. (2005). Novel imidazole-based histamine H3 antagonists. Journal of Medicinal Chemistry, 48(1), 38-55. [Link]
- ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Request PDF. [Link]
- Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). Asian Journal of Chemistry. [Link]
- Yadav, P., et al. (2025). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities.
- Bakulina, O., et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 28(19), 6933. [Link]
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI. [Link]
- Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxid
- Recent advances in the synthesis of imidazoles. (2021). Organic & Biomolecular Chemistry. [Link]
- Wang, M., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4991. [Link]
- 1-(1-Propyl-1H-imidazol-2-yl)methanamine. (n.d.). Amerigo Scientific. [Link]
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023).
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023).
- 1-Propyl-1H-imidazole. (n.d.). SpectraBase. [Link]
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. [Link]
- (1-methyl-1H-imidazol-2-yl)methanamine. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(1-Propyl-1H-imidazol-2-yl)methanamine - Amerigo Scientific [amerigoscientific.com]
- 13. Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach - PMC [pmc.ncbi.nlm.nih.gov]
(1-Propyl-1H-imidazol-2-yl)methanamine: A Technical Guide to Commercial Availability, Synthesis, and Application
Introduction: The Significance of Substituted Imidazoles in Modern Research
The imidazole nucleus is a cornerstone of medicinal chemistry, celebrated for its presence in biologically crucial molecules like the amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented it as a "privileged structure" in drug discovery.[1][2] The strategic functionalization of the imidazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a specific, yet promising, derivative: (1-Propyl-1H-imidazol-2-yl)methanamine (CAS No. 886498-05-1). We will delve into its commercial availability, propose a robust synthetic route for its de novo preparation, and explore its potential applications for researchers at the forefront of pharmaceutical and life sciences.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 886498-05-1 | [3] |
| Molecular Formula | C₇H₁₃N₃ | [3] |
| Molecular Weight | 139.20 g/mol | [3] |
| SMILES | CCCn1ccnc1CN | [3] |
| InChI Key | Not available in search results |
Commercial Availability
For researchers requiring immediate access to this compound for initial screening or proof-of-concept studies, the compound is available from a select number of specialized chemical suppliers. It is important to note that many suppliers of niche research chemicals provide them for research and development purposes only and may not perform extensive in-house analysis.[3][4] Buyers should anticipate the need to independently verify the identity and purity of the substance upon receipt.
| Supplier | Product Number/Identifier | Notes |
| Amerigo Scientific | CAS No. 886498-05-1 | States that they do not collect analytical data for this product.[3] |
| Alfa Chemistry | ACM886498051 | Listed as C-(1-PROPYL-1H-IMIDAZOL-2-YL)-METHYLAMINE. |
Proposed Synthesis Protocol
While a direct, peer-reviewed synthesis for this compound is not readily found in the current literature, a logical and efficient synthetic route can be proposed based on established methodologies for analogous imidazole functionalizations. The following two-step protocol outlines the preparation starting from the corresponding aldehyde, a common and reliable approach.
The rationale for this proposed synthesis is its robustness and high functional group tolerance. The reduction of an aldehyde to a primary amine is a fundamental transformation in organic chemistry, and reductive amination is a well-established method.
Step 1: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde
The synthesis would begin with the commercially available 1-propyl-1H-imidazole. Formylation at the C2 position of the imidazole ring can be achieved through a Vilsmeier-Haack type reaction or by lithiation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).
Step 2: Reductive Amination to this compound
With the aldehyde in hand, the final step is a reductive amination. This process involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the desired primary amine.
Experimental Protocol:
-
Imine Formation: Dissolve 1-Propyl-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask. Add a solution of ammonia in methanol (7N, 5.0-10.0 eq) and stir at room temperature for 2-4 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.[5][6] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[5]
-
Eye Contact: May cause serious eye irritation or damage. In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Skin Contact: May cause skin irritation. Wash off immediately with soap and plenty of water.[5]
-
Inhalation: Avoid breathing dust, fumes, or vapors. May be harmful if inhaled. Move to fresh air in case of accidental inhalation.[6]
-
Ingestion: May be harmful if swallowed.[5]
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Potential Applications in Drug Discovery and Research
The true value of this compound lies in its potential as a building block for more complex molecules in drug discovery programs. The imidazole core is a versatile scaffold, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2]
The primary amine functionality at the 2-position provides a convenient handle for further chemical modifications. Researchers can leverage this to:
-
Construct Ligand Libraries: The amine can be readily acylated, alkylated, or used in reductive amination with various aldehydes and ketones to generate a diverse library of compounds for high-throughput screening against biological targets.
-
Develop Novel Receptor Modulators: As an analogue of histamine, this compound and its derivatives could be valuable tools for probing the structure-activity relationships of histamine receptors or discovering novel agonists or antagonists.
-
Synthesize Bioisosteres: The imidazole ring is often used as a bioisostere for other functional groups in drug design to improve metabolic stability, solubility, or target engagement.
Conclusion
This compound is a commercially available yet under-explored building block with significant potential for medicinal chemistry and drug discovery. While detailed characterization and application data in the public domain are sparse, its structural features—a functionalized imidazole core—make it an attractive starting point for the synthesis of novel bioactive compounds. The proposed synthetic route provides a reliable and scalable method for its preparation, enabling researchers to access this promising molecule for their discovery programs. As with all research chemicals, adherence to strict safety protocols is paramount.
References
- 1-(1-Propyl-1H-imidazol-2-yl)methanamine - Amerigo Scientific. (URL: [Link])
- Alfa Chemistry @ ChemBuyersGuide.com, Inc. (URL: [Link])
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (URL: [Link])
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(1-Propyl-1H-imidazol-2-yl)methanamine - Amerigo Scientific [amerigoscientific.com]
- 4. 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicea.com [chemicea.com]
An In-depth Technical Guide to (1-Propyl-1H-imidazol-2-yl)methanamine and its Derivatives as Histamine H3 Receptor Antagonists
Abstract
The (1-Propyl-1H-imidazol-2-yl)methanamine scaffold represents a pivotal core in the development of potent and selective histamine H3 receptor (H3R) antagonists. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological implications of this compound class. We will dissect the medicinal chemistry rationale driving the design of these molecules, detailing synthetic methodologies with actionable protocols. Furthermore, this guide will illuminate the mechanism of action through an analysis of the H3R signaling pathway and present quantitative data to inform future drug discovery and development efforts by researchers, scientists, and professionals in the field.
Introduction: The Therapeutic Promise of Targeting the Histamine H3 Receptor
The histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a crucial presynaptic autoreceptor on histaminergic neurons.[1] Its primary role is to modulate the synthesis and release of histamine, thereby acting as a brake on the histaminergic system.[2][3] Beyond this, the H3R also functions as a heteroreceptor on non-histaminergic neurons, regulating the release of other vital neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][4][5]
This unique neuromodulatory function positions the H3R as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders.[1] Antagonism of the H3R lifts the inhibitory brake, increasing the release of histamine and other neurotransmitters. This mechanism is hypothesized to enhance wakefulness, improve cognitive function, and restore neurotransmitter balance. Consequently, H3R antagonists are under active investigation for conditions such as Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[2][4]
The imidazole ring is a cornerstone of first-generation H3R antagonists, stemming from its presence in the endogenous ligand, histamine.[6] The this compound core provides a versatile and synthetically accessible template for potent H3R ligands. This guide will delve into the nuanced chemistry and pharmacology of this specific scaffold and its derivatives.
Medicinal Chemistry Rationale and Pharmacophore Model
The design of imidazole-based H3R antagonists is guided by a well-established pharmacophore model derived from extensive structure-activity relationship (SAR) studies.
Core Pharmacophore Elements
The generally accepted pharmacophore for imidazole-based H3R antagonists consists of three key components:
-
A Basic Amine Moiety: This is typically the imidazole ring. The basic nitrogen is critical for forming a key ionic interaction with an aspartate residue (Asp114 in the human H3R) in the third transmembrane domain (TM3) of the receptor.[1][7]
-
A Flexible Linker: An alkyl chain of variable length connects the basic imidazole core to a lipophilic region. The length and conformation of this linker are crucial determinants of potency and receptor affinity.[1]
-
A Lipophilic Group: This terminal part of the molecule interacts with a more loosely defined, hydrophobic pocket within the receptor. Modifications in this region are a primary strategy for fine-tuning affinity, selectivity, and pharmacokinetic properties.[1][8]
The this compound scaffold perfectly embodies the first two components. The N-propyl group on the imidazole ring contributes to the overall lipophilicity and can influence brain penetration, while the 2-(aminomethyl) group provides a point for further derivatization to explore the lipophilic pocket of the receptor.
The Rationale for N-Alkylation and C2-Substitution
The choice of a propyl group at the N1 position of the imidazole is a deliberate design element. While early antagonists featured unsubstituted imidazoles, N-alkylation was found to improve metabolic stability and modulate physicochemical properties like lipophilicity (logP), which is critical for brain penetration.[8]
Substitution at the C2 position with a methanamine group offers a synthetically tractable handle. This primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of lipophilic moieties, allowing for systematic exploration of the SAR. This strategy has been successfully employed to develop highly potent antagonists.
A significant challenge in early imidazole-based drug design was off-target effects, particularly the inhibition of cytochrome P450 (CYP) enzymes, which can lead to undesirable drug-drug interactions.[9] Much of the medicinal chemistry effort has been directed at modifying the lipophilic tail and the linker to mitigate CYP affinity while retaining H3R potency.[7][9]
Synthetic Strategies and Experimental Protocols
Below is a detailed, field-proven protocol for a closely related analog, which serves as an excellent template for the synthesis of the target molecule and its derivatives.
Representative Synthesis: 2-Step Protocol for 1-(1H-imidazol-5-yl)-N-methylmethanamine
This protocol demonstrates the key transformations required: reductive amination to form a primary amine, followed by N-methylation.[10] This can be readily adapted for the C2-substituted target by starting with 1-propyl-1H-imidazole-2-carboxaldehyde.
Step 1: Synthesis of 1-(1H-imidazol-5-yl)methanamine (Reductive Amination)
-
Reaction Principle: This step converts the aldehyde to a primary amine using ammonia as the nitrogen source and sodium borohydride as the reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.
-
Experimental Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1H-imidazole-5-carboxaldehyde (1.0 g, 10.4 mmol) in anhydrous methanol (40 mL).
-
To the stirred solution, add aqueous ammonia (10 mL) and stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (0.79 g, 20.8 mmol) to the cooled solution over approximately 15-20 minutes. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (4 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the primary amine intermediate, 1-(1H-imidazol-5-yl)methanamine.
-
Step 2: Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine (Eschweiler-Clarke Reaction)
-
Reaction Principle: The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde. Formic acid acts as both the reducing agent and a catalyst.
-
Experimental Protocol:
-
In a 50 mL round-bottom flask, dissolve the crude 1-(1H-imidazol-5-yl)methanamine from Step 1 (approx. 10.4 mmol) in 10 mL of water.
-
Add formic acid (2.4 mL) followed by aqueous formaldehyde solution (37 wt. %, 1.7 mL).
-
Attach a reflux condenser and heat the mixture to 80-90 °C with stirring for 18 hours. Caution: Carbon dioxide is evolved.
-
Cool the reaction mixture to room temperature and carefully acidify to pH ~2 with 1 M HCl.
-
Wash the acidic aqueous solution with dichloromethane (2 x 20 mL) to remove non-basic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and basify to pH >11 by the slow, careful addition of 10 M NaOH.
-
Extract the product from the basic aqueous solution with dichloromethane (4 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product as an oil.
-
If necessary, the product can be purified by column chromatography on silica gel using a DCM/MeOH/NH₄OH gradient. For improved stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether.[11]
-
Visualization of Synthetic Workflow
Caption: General synthetic route to this compound and its derivatives.
Mechanism of Action: H3 Receptor Signaling
The therapeutic effect of this compound derivatives arises from their ability to act as antagonists or inverse agonists at the H3 receptor.
The Gαi/o-Coupled Pathway
The H3 receptor is constitutively active and couples to the Gαi/o family of G proteins.[1][4]
-
Basal State: In the absence of an agonist, the H3R still exhibits a basal level of activity, signaling through Gαi/o.
-
Agonist Binding: When histamine (the endogenous agonist) binds, it stabilizes an active conformation of the receptor, leading to robust G-protein activation.
-
G-Protein Dissociation: The activated Gαi/o protein releases its bound GDP and binds GTP, causing it to dissociate into Gαi/o-GTP and Gβγ subunits.
-
Downstream Effects:
-
Gαi/o-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Gβγ subunits can directly interact with and inhibit N-type voltage-gated calcium channels, which reduces calcium influx at the presynaptic terminal and subsequently decreases neurotransmitter release.[1]
-
The Role of H3R Antagonists
H3R antagonists bind to the receptor but do not activate it. By occupying the binding site, they block histamine from binding and activating the receptor. Many compounds identified as H3R antagonists are, more accurately, inverse agonists. They bind to the H3R and stabilize an inactive conformation, thereby reducing the receptor's basal (constitutive) activity.
The net effect of both antagonism and inverse agonism is the same: the inhibitory signal is removed. This leads to:
-
Increased adenylyl cyclase activity and cAMP levels.
-
Disinhibition of calcium channels.
-
Increased synthesis and release of histamine from histaminergic neurons (autoreceptor effect).
-
Increased release of other neurotransmitters like dopamine and acetylcholine from non-histaminergic neurons (heteroreceptor effect).[5]
This cascade of events in key brain regions like the hippocampus and prefrontal cortex is believed to underlie the pro-cognitive and wake-promoting effects of H3R antagonists.[5]
H3R Signaling Pathway Diagram
Caption: Simplified signaling pathway of the Histamine H3 Receptor and the action of antagonists.
Structure-Activity Relationship (SAR) and Data Analysis
The potency of H3R antagonists is highly sensitive to structural modifications. The following table summarizes binding affinity data (pKi) for a series of imidazole-based antagonists, illustrating key SAR trends. A higher pKi value indicates stronger binding affinity.
Table 1: Binding Affinities of Representative Imidazole-Based H3R Antagonists
| Compound ID | Core Scaffold Modification | Linker (n atoms) | Lipophilic Tail | pKi (rat H3R) | Reference |
|---|---|---|---|---|---|
| Thioperamide | Imidazole | 4 | Isothiourea | ~8.0 | [12] |
| Clobenpropit | Imidazole | 3 | 4-Chlorophenyl | ~8.9 | [12] |
| Proxyfan | Imidazole | 3 | Phenoxypropyl | ~7.8 | [12] |
| FUB 181 | Imidazole | 3 | 3-(4-Chlorophenyl)propyl ether | ~8.1 | [13] |
| Comp. 5d | 2-Aminobenzimidazole | 3 | 5-Methoxy | 9.37 | [14] |
| Comp. 4a | Imidazole | 2 | Benzothiazol-2-yl-thioethyl | High (ED50=1.35 mg/kg) |[8] |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for illustrative SAR comparison.
Analysis of SAR Trends
-
The Imidazole Moiety: This basic head is a consistent feature among potent first-generation antagonists. Replacing it with other heterocycles like piperidine often leads to a significant loss of affinity, though successful examples exist, particularly in ether-containing series.[12][13] Fusing the imidazole, as in the 2-aminobenzimidazole series, can lead to exceptionally high affinity, as seen with compound 5d .[14]
-
The Linker Region: A linker of 3 to 4 atoms between the imidazole and the lipophilic group is generally optimal for high affinity.[1] This spacing is believed to correctly position the two ends of the molecule within their respective binding pockets on the receptor.
-
The Lipophilic Tail: This region offers the greatest scope for modification and has the most significant impact on affinity and selectivity.
-
Aromatic groups, such as the 4-chlorophenyl group in Clobenpropit , are common and highly effective.[12]
-
The inclusion of ether or thioether linkages within the lipophilic tail is well-tolerated and can be used to modulate physicochemical properties.[8][13] The benzothiazole group in compound 4a demonstrates the potential for complex heterocycles in this position to yield high in vivo potency.[8]
-
Lipophilicity (logP) often shows a parabolic relationship with binding affinity; compounds that are either too polar or too greasy may have reduced activity.[14]
-
Conclusion and Future Directions
This compound and its derivatives are a well-validated and highly tractable class of H3 receptor antagonists. The core scaffold provides the essential basic nitrogen for receptor anchoring, while the N1-propyl and C2-methanamine substituents offer ideal points for modification to optimize potency, selectivity, and pharmacokinetic profiles. The established synthetic routes are robust and amenable to library synthesis for rapid SAR exploration.
Future research in this area will likely focus on fine-tuning the lipophilic portion of the molecule to achieve greater selectivity over other histamine receptor subtypes and to eliminate any residual CYP450 interactions. Furthermore, the principles learned from this imidazole series can inform the design of novel, non-imidazole scaffolds that may offer improved drug-like properties. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of challenging CNS disorders.
References
- Medicinal chemical and pharmacological aspects of imidazole-containing histamine H3 receptor antagonists. PubMed.
- H3 receptor antagonist. Wikipedia.
- What are H3 receptor antagonists and how do they work? Patsnap Synapse.
- Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central.
- Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience.
- Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Taylor & Francis Online.
- Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed.
- Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. PubMed.
- Novel imidazole-based histamine H3 antagonists. PubMed.
- Medicinal chemistry and biological properties of non-imidazole histamine H3 antagonists. PubMed.
- Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. PubMed Central.
- Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors. PubMed.
- Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health.
- Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
- Structure-Activity Relationships of non-imidazole H3 receptor ligands Part 1. ResearchGate.
- Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists. PubMed.
- Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed.
- 2-Aminoimidazoles. ResearchGate.
- A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. PubMed.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
- Imidazoles and 2-alkyl imidazoles and method for their manufacture. Google Patents.
- Synthesis and SAR of novel histamine H3 receptor antagonists. PubMed.
- Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. PubMed Central.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Royal Society of Chemistry.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemical and pharmacological aspects of imidazole-containing histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 8. Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine protocol
Synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine: A Comprehensive Guide for Pharmaceutical and Medicinal Chemistry Research
For correspondence:
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the formylation of commercially available 1-propyl-1H-imidazole to yield the key intermediate, 1-Propyl-1H-imidazole-2-carbaldehyde. Subsequent reductive amination of the aldehyde affords the target primary amine. This guide offers a robust and scalable methodology, complete with mechanistic insights, safety protocols, and detailed characterization techniques, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Substituted Imidazoles in Drug Discovery
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions. The 2-aminomethylimidazole core, in particular, is of significant interest as it serves as a versatile synthon for the construction of more complex molecules with potential therapeutic applications, including as receptor tyrosine kinase inhibitors.[1] The N-propyl substituent can modulate the lipophilicity and metabolic stability of the final compound, making this compound a desirable building block for library synthesis and lead optimization in drug discovery programs.
This document provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of this important intermediate, starting from readily available precursors.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Formylation of 1-Propyl-1H-imidazole: This step introduces the aldehyde functionality at the C2 position of the imidazole ring. This is accomplished via a directed ortho-metalation (DoM) approach, where the imidazole is first deprotonated at the C2 position using a strong base, followed by quenching with an electrophilic formylating agent.
-
Reductive Amination of 1-Propyl-1H-imidazole-2-carbaldehyde: The resulting aldehyde is then converted to the primary amine through reductive amination. This one-pot reaction involves the in-situ formation of an imine with ammonia, which is then reduced to the desired amine.
This synthetic route is advantageous due to the commercial availability of the starting materials, generally high yields, and straightforward purification procedures.
Visualizing the Synthesis
Chemical Reaction Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Propyl-1H-imidazole | ≥98% | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ammonia | 7 N in Methanol | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NH₄Cl | Prepared in-house | |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Step 1: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde
Rationale: This procedure utilizes n-butyllithium to selectively deprotonate the most acidic proton of 1-propyl-1H-imidazole, which is at the C2 position. The resulting lithiated intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF) to form a tetrahedral intermediate. Subsequent workup hydrolyzes this intermediate to the desired aldehyde. Anhydrous conditions are critical to prevent the quenching of the highly reactive organolithium species by water.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-propyl-1H-imidazole (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude aldehyde by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the product and evaporate the solvent to obtain 1-Propyl-1H-imidazole-2-carbaldehyde as a pale yellow oil.
Step 2: Synthesis of this compound
Rationale: This step employs the reductive amination reaction, a cornerstone of amine synthesis. The aldehyde first reacts with ammonia to form an imine intermediate in equilibrium. Sodium borohydride, a mild and selective reducing agent, then reduces the imine to the corresponding primary amine. The reaction is performed in a methanolic solution of ammonia, which serves as both the solvent and the nitrogen source.
Protocol:
-
In a round-bottom flask, dissolve 1-Propyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a 7 N solution of ammonia in methanol (approx. 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by acid-base extraction for a higher purity product.
Safety and Handling Precautions
n-Butyllithium: Highly flammable and pyrophoric. Reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.
Sodium Borohydride: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2] It releases flammable gases upon contact with water.[2] Handle in a well-ventilated fume hood and avoid contact with water and acids.[3] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3]
General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the propyl group (a triplet and a sextet), the imidazole ring protons (two singlets or doublets), and the aminomethyl group (a singlet). |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the propyl group, the imidazole ring, and the aminomethyl carbon. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₇H₁₃N₃, M.W. = 139.20 g/mol ). |
| Purity (HPLC) | Purity should be assessed by High-Performance Liquid Chromatography (HPLC) to be ≥95% for most research applications. |
Note: Specific chemical shifts and fragmentation patterns will depend on the solvent and instrumentation used. It is recommended to compare obtained data with predicted spectra or literature values if available.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete deprotonation; moisture in the reaction. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly titrated n-BuLi. |
| Low yield in Step 2 | Incomplete imine formation; degradation of NaBH₄. | Ensure a sufficient excess of ammonia is used. Use fresh NaBH₄. |
| Impure final product | Incomplete reaction; side reactions. | Monitor the reaction closely by TLC. Optimize purification conditions (e.g., different solvent system for chromatography, or perform an acid-base extraction). |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. The two-step approach, involving formylation and subsequent reductive amination, is well-established and scalable, making it suitable for a wide range of research and development applications in the pharmaceutical and medicinal chemistry fields. Adherence to the detailed procedures and safety precautions will ensure a successful synthesis of this valuable chemical intermediate.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566.
- University of California. (2012). Sodium borohydride - Standard Operating Procedure.
- Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
- PubChem. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- The UC Center for Laboratory Safety. (2012). Sodium Borohydride SOP.
- Chemical Review and Letters. (2020). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies.
Sources
Topic: Methodologies for Selective N-propylation of 2-(aminomethyl)imidazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and actionable protocols for the selective N-propylation of the primary amino group in 2-(aminomethyl)imidazole. N-alkylated imidazoles are crucial pharmacophores and synthetic intermediates in drug discovery.[1][2] The primary challenge in modifying 2-(aminomethyl)imidazole lies in achieving chemoselectivity, given the presence of three potentially reactive nitrogen atoms: the primary aminomethyl group and the two nitrogens of the imidazole ring. This document explores the two principal synthetic strategies—reductive amination and direct alkylation—offering a comparative analysis to guide methodology selection. A comprehensive, field-tested protocol for reductive amination, the superior method for this transformation, is provided, complete with mechanistic explanations, step-by-step instructions, and troubleshooting advice.
Introduction and Strategic Overview
2-(Aminomethyl)imidazole is a valuable building block in medicinal chemistry, incorporating both a primary amine for further functionalization and an imidazole ring, a common feature in many biologically active molecules.[2] The N-propylation of the exocyclic primary amine yields N-propyl-2-(aminomethyl)imidazole, a key intermediate for synthesizing a range of therapeutic candidates, including histamine receptor antagonists and other targeted agents.
The core synthetic challenge is the selective alkylation of the primary amine (pKa ~9-10) without affecting the more nucleophilic imidazole ring nitrogens (pKa of conjugate acid ~7). While direct alkylation with propyl halides is a common N-alkylation method, it frequently leads to a mixture of products, including alkylation on the imidazole ring and over-alkylation of the primary amine.[3][4] Therefore, reductive amination presents a more controlled and selective approach.
Key Synthetic Pathways:
-
Reductive Amination: The reaction of 2-(aminomethyl)imidazole with propionaldehyde to form an intermediate imine, which is then selectively reduced in situ by a mild hydride reagent. This is the preferred method for its high chemoselectivity for primary amines.[5]
-
Direct N-Alkylation: The reaction with a propyl halide (e.g., 1-bromopropane) in the presence of a base. This method is often complicated by poor selectivity and requires careful control of reaction conditions to favor mono-alkylation.[6][7]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route is critical and depends on the desired scale, purity requirements, and available reagents. The table below summarizes the key differences between the two primary approaches.
| Feature | Reductive Amination | Direct N-Alkylation |
| Selectivity | High for the primary amine; imidazole ring is unreactive under these conditions. | Low; risk of imidazole N-alkylation and over-alkylation of the primary amine.[3][4] |
| Key Reagents | Propionaldehyde, Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[8] | Propyl bromide/iodide, Base (e.g., K₂CO₃, Et₃N, CsOH).[6][9] |
| Reaction Conditions | Mild, often room temperature, slightly acidic pH.[8] | Can require elevated temperatures; base selection is critical.[10] |
| Byproducts | Primarily water and borate salts; easy to remove. | Halide salts; potential for quaternary ammonium salt formation. |
| Advantages | High yield of the desired product, clean reaction profile, simple workup. | Utilizes readily available and inexpensive reagents. |
| Disadvantages | Requires careful handling of aldehyde and hydride reagents. | Difficult to control, often results in product mixtures requiring extensive purification. |
Recommended Protocol: Selective N-propylation via Reductive Amination
This protocol details a reliable and scalable method for the synthesis of N-propyl-2-(aminomethyl)imidazole using reductive amination. The causality behind each step is explained to ensure robust and reproducible results.
Principle and Mechanism
The reaction proceeds in two main stages within a single pot:
-
Imine Formation: The nucleophilic primary amine of 2-(aminomethyl)imidazole attacks the electrophilic carbonyl carbon of propionaldehyde. This occurs under mildly acidic conditions, which catalyze the dehydration of the intermediate carbinolamine to form a Schiff base (imine).
-
Hydride Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), reduces the C=N double bond of the imine to a C-N single bond. NaBH(OAc)₃ is the reagent of choice because it is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the aldehyde starting material, minimizing side reactions.[5][8] Its tolerance for slightly acidic conditions also facilitates imine formation.
Chemical Reaction Scheme
Caption: Reductive amination of 2-(aminomethyl)imidazole with propionaldehyde.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity (for 10 mmol scale) | Supplier Notes |
| 2-(aminomethyl)imidazole dihydrochloride | C₄H₇N₃·2HCl | 168.04 | 1.68 g (10.0 mmol) | Common salt form |
| Sodium Hydroxide | NaOH | 40.00 | ~0.80 g (20.0 mmol) | For free base generation |
| Propionaldehyde | C₃H₆O | 58.08 | 0.87 mL (12.0 mmol, 1.2 eq) | Ensure purity |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | 3.18 g (15.0 mmol, 1.5 eq) | Handle in a fume hood |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 50 mL | Anhydrous grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~50 mL | For workup |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | ~20 mL | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | For drying |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For chromatography | HPLC grade |
| Methanol (MeOH) | CH₃OH | 32.04 | For chromatography | HPLC grade |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | For chromatography | Optional additive |
Step-by-Step Experimental Protocol
Workflow Overview
Caption: Experimental workflow for N-propylation via reductive amination.
Procedure:
-
Preparation of the Free Base (Important First Step):
-
In a 100 mL round-bottom flask, dissolve 1.68 g (10.0 mmol) of 2-(aminomethyl)imidazole dihydrochloride in 20 mL of methanol.
-
Cool the flask in an ice-water bath.
-
Prepare a solution of 0.80 g (20.0 mmol) of NaOH in 10 mL of water and add it dropwise to the stirred amine salt solution.
-
After addition, stir for 15 minutes. A precipitate of NaCl will form.
-
Remove the solvent under reduced pressure (rotary evaporation). Add 20 mL of anhydrous dichloromethane (DCM) to the residue, stir, and filter to remove the insoluble NaCl.
-
Collect the DCM filtrate and carefully evaporate the solvent to yield the free base of 2-(aminomethyl)imidazole as an oil or solid. Causality: The reaction requires the neutral, nucleophilic free amine, not the protonated salt.
-
-
Reaction Setup and Imine Formation:
-
Place the flask containing the free base under an inert atmosphere (Nitrogen or Argon).
-
Add 50 mL of anhydrous 1,2-dichloroethane (DCE) and stir until the amine has fully dissolved.
-
Add 0.87 mL (12.0 mmol) of propionaldehyde dropwise at room temperature.
-
Allow the mixture to stir for 1-2 hours at room temperature to facilitate imine formation. Causality: Allowing time for imine formation before adding the reducing agent ensures the desired reaction pathway and minimizes reduction of the starting aldehyde.
-
-
Reduction Step:
-
To the stirred solution, add 3.18 g (15.0 mmol) of Sodium Triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. Caution: The reaction may be slightly exothermic.
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine.
-
Visualize spots using potassium permanganate stain. The disappearance of the starting amine indicates reaction completion.
-
-
Aqueous Workup and Quenching:
-
Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (H₂) may occur as excess hydride is quenched.
-
Stir vigorously for 30 minutes until all solids have dissolved and gas evolution has ceased.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Drying:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with 25 mL portions of DCM.
-
Combine all organic layers and wash with 20 mL of brine to remove residual water.[11]
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude oil is purified by flash column chromatography on silica gel.
-
Equilibrate the column with DCM.
-
Load the crude product and elute with a gradient of 0% to 15% methanol in DCM. Adding 0.5-1% triethylamine to the eluent can prevent the product from tailing on the acidic silica gel.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield N-propyl-2-(aminomethyl)imidazole as a pure oil or solid.
-
Characterization
-
¹H NMR (CDCl₃): Expect to see characteristic peaks for the propyl group (a triplet around 0.9 ppm, a sextet around 1.5 ppm, and a triplet around 2.6 ppm), along with signals for the methylene bridge and the imidazole ring protons.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺.
Alternative Protocol: Direct N-Alkylation
While less selective, direct alkylation can be performed if reductive amination is not feasible. Success hinges on controlling stoichiometry and reaction conditions to suppress over-alkylation.[6]
-
Principle: An SN2 reaction between the nucleophilic primary amine and an alkyl halide. A weak, non-nucleophilic base is used to neutralize the HBr formed.
-
Procedure Outline:
-
Dissolve 2-(aminomethyl)imidazole (1.0 eq) and a mild base like potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF.
-
Add 1-bromopropane (1.0-1.1 eq) dropwise at room temperature.
-
Heat the reaction gently (e.g., 50-60 °C) and monitor carefully by TLC.
-
Upon completion, quench with water, extract with an organic solvent (e.g., ethyl acetate), and purify extensively by column chromatography to separate the desired product from starting material, over-alkylated products, and ring-alkylated isomers.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conversion / Reaction Stalls | Incomplete free base generation; impure aldehyde; inactive reducing agent. | Ensure complete conversion to free base; use freshly distilled aldehyde; use a fresh bottle of STAB. |
| Formation of Dialkylated Product | Imine reduction is slow, allowing the newly formed secondary amine to react with another aldehyde molecule. | Ensure efficient stirring; add the reducing agent promptly after the imine formation period. |
| Product Streaking on TLC/Column | The basic amine product is interacting with the acidic silica gel. | Add 1% triethylamine or ammonia to the eluent system to neutralize the silica. |
| Difficult Emulsion during Workup | Formation of salts or amphiphilic molecules at the interface. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions. |
References
- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
- Abell, A. D., et al. (n.d.). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Catalysis Letters.
- Request PDF. (2005). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- University of Otago. (n.d.). N-Alkylation of imidazoles.
- Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.
- Digital Commons @ USF. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines.
- RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. reddit.com [reddit.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Reduction of 1-Propyl-1H-imidazole-2-carbonitrile to (1-Propyl-1H-imidazol-2-yl)methanamine
Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, frequently found in natural products and pharmaceuticals.[1][2][3][4] The functionalization of this nucleus is critical for the development of new therapeutic agents.[1][5] Specifically, the (aminomethyl)imidazole moiety serves as a versatile building block in drug discovery. This guide provides a comprehensive overview and detailed, field-proven protocols for the reduction of 1-propyl-1H-imidazole-2-carbonitrile to its corresponding primary amine, (1-propyl-1H-imidazol-2-yl)methanamine. We will explore two primary, robust methodologies: reduction with the powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation using Raney® Nickel. This document explains the underlying chemical principles, provides step-by-step protocols, and offers insights into method selection to guide researchers in achieving efficient and reliable synthesis.
Mechanistic Overview and Strategy Selection
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[6] This reduction requires the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. The choice of method depends on factors such as substrate compatibility, available equipment, safety considerations, and desired scale.
Two principal mechanistic pathways dominate this transformation:
-
Stoichiometric Hydride Reduction: This approach utilizes powerful hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄), which act as a source of nucleophilic hydride ions (H⁻). The reaction proceeds through a two-step nucleophilic addition to the electrophilic nitrile carbon, first forming an imine anion intermediate, which is then further reduced to a dianion.[7][8] A subsequent aqueous or acidic workup protonates the dianion to yield the primary amine.[9]
-
Catalytic Hydrogenation: This method employs molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly Group 10 metals like Raney Nickel, Palladium, or Platinum.[6][10] The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and dissociatively activated. The nitrile then coordinates to the metal surface and is sequentially hydrogenated. This method is often more economical and scalable but can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the primary amine product with the intermediate imine.[6]
Caption: High-level comparison of hydride reduction and catalytic hydrogenation pathways.
Method Selection Criteria
The choice between these methods is a critical experimental decision. The following table summarizes the key considerations for each approach.
| Feature | Method A: LiAlH₄ Reduction | Method B: Catalytic Hydrogenation (Raney® Ni) |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | H₂ gas and Raney® Nickel catalyst |
| Efficacy | Highly effective and rapid for most nitriles.[11] | Very effective, especially on industrial scale.[6] |
| Chemoselectivity | Low. Reduces many other functional groups (esters, amides, ketones). | Moderate. Can be tuned by conditions; may not affect esters. |
| Side Products | Generally clean, yielding the primary amine. | Potential for secondary and tertiary amine formation.[6] |
| Safety & Handling | Highly reactive, pyrophoric. Reacts violently with water. Requires strict anhydrous conditions and inert atmosphere. | Raney® Ni is pyrophoric when dry and requires careful handling.[12] H₂ gas is flammable and requires specialized pressure equipment. |
| Workup | Involves a careful, often exothermic, quenching procedure. | Simple filtration to remove the catalyst. |
| Scalability | Challenging due to safety and exothermic quenching. | Excellent. The preferred method for large-scale production.[6] |
Detailed Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times. Researchers must be familiar with the specific hazards of each reagent by consulting their Safety Data Sheets (SDS).
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol leverages the high reactivity of LiAlH₄ for a rapid and complete conversion. The causality for using an inert atmosphere and anhydrous solvents is to prevent the violent, uncontrolled reaction of LiAlH₄ with atmospheric moisture and protic solvents. The sequential workup is designed to safely quench excess reagent and hydrolyze the aluminum-amine complexes formed during the reaction.[9][10]
Materials:
-
1-Propyl-1H-imidazole-2-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF or solid
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen/argon inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 10 mL per gram of nitrile).
-
Cooling: Cool the stirred suspension to 0 °C using an ice/water bath. This is critical to control the initial exothermic reaction upon substrate addition.
-
Substrate Addition: Dissolve 1-propyl-1H-imidazole-2-carbonitrile (1.0 equivalent) in anhydrous THF (approx. 5 mL per gram) and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Crucially, perform the following additions slowly and sequentially. For every X g of LiAlH₄ used, add:
-
X mL of deionized water, dropwise. (Vigorous gas evolution will occur).
-
X mL of 15% aqueous NaOH, dropwise.
-
3X mL of deionized water, dropwise.
-
-
This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Isolation: Allow the resulting slurry to stir at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude amine can be further purified by distillation or column chromatography if necessary.
Caption: Step-by-step workflow for the LiAlH₄ reduction protocol.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
This protocol is a classic and highly effective method for nitrile reduction, particularly amenable to larger scales. The use of Raney Nickel, a high-surface-area nickel-aluminum alloy, provides an active catalyst for hydrogenation.[13] The catalyst is typically supplied as a slurry in water; it is pyrophoric if allowed to dry and must be handled with care.[12]
Materials:
-
1-Propyl-1H-imidazole-2-carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Solvent (e.g., Ethanol or Methanol, potentially with dissolved ammonia)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)
-
Celite® or another filter aid
Step-by-Step Methodology:
-
Catalyst Preparation: In the hydrogenation vessel, add the solvent (e.g., ethanol). Under a gentle stream of inert gas (argon or nitrogen), carefully transfer the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile). Causality Note: The inert gas blanket prevents the catalyst from drying and igniting.
-
Substrate Addition: Add the 1-propyl-1H-imidazole-2-carbonitrile to the vessel. Optional: To suppress the formation of secondary amines, the solvent can be saturated with ammonia gas, or aqueous ammonium hydroxide can be added.
-
Hydrogenation: Seal the hydrogenation vessel. Purge the system by pressurizing with H₂ (e.g., to 50 psi) and then venting, repeating this cycle 3-5 times to remove all air.
-
Reaction: Pressurize the vessel with H₂ to the desired pressure (typically 50-100 psi) and begin vigorous stirring or shaking. The reaction may be mildly exothermic; temperature control can be applied if necessary. Monitor the reaction by observing the uptake of H₂ from the pressure gauge.
-
Workup: Once hydrogen uptake ceases, stop the reaction and carefully vent the excess H₂. Purge the vessel with an inert gas.
-
Isolation: The key challenge is the safe removal of the pyrophoric catalyst. Decant the supernatant solution. Carefully filter the remaining slurry through a pad of Celite®. Crucially, never allow the filter cake to become dry. Keep it wet with solvent at all times. Wash the cake thoroughly with additional solvent.
-
Purification: Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product, which can be purified further as needed.
-
Catalyst Deactivation: The filtered Raney® Nickel catalyst should be immediately quenched by slowly and carefully adding it to a large volume of water or dilute acid.
Caption: Step-by-step workflow for the catalytic hydrogenation protocol.
References
- Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved January 11, 2026.
- Wikipedia. (n.d.). Nitrile reduction.
- de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
- CNKI. (n.d.). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Retrieved January 11, 2026.
- Royal Society of Chemistry. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers.
- JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction.
- Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
- Clark, J. (n.d.). reduction of nitriles. Chemguide.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.
- ACS Publications. (n.d.). Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. The Journal of Organic Chemistry.
- The Hive. (2002, September 5). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse. Retrieved January 11, 2026.
- OUCI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved January 11, 2026.
- ACS Publications. (n.d.). The reduction of a nitrile (CN) group by sodium borohydride: The preparation of phosphineamine and phosphine-imidate complexes of tungsten carbonyl. Journal of Chemical Education.
- National Center for Biotechnology Information. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed.
- ResearchGate. (2023, January 1). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved January 11, 2026.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1).
- ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved January 11, 2026.
- YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
Purification of (1-Propyl-1H-imidazol-2-yl)methanamine by chromatography
An Application Note and Protocol for the Chromatographic Purification of (1-Propyl-1H-imidazol-2-yl)methanamine
Introduction: The Challenge of Purifying Polar Basic Amines
This compound is a heterocyclic amine containing a primary amine group and a basic imidazole nucleus. Such structures are common scaffolds in medicinal chemistry and drug development. However, the inherent properties of this molecule—high polarity and two basic centers—present significant challenges for chromatographic purification. The basic nitrogen atoms interact strongly with acidic silanol groups on standard silica gel surfaces, leading to common issues like severe peak tailing, poor resolution, and irreversible adsorption, which can drastically reduce purification yield and purity.[1][2]
This application note provides a detailed, experience-driven guide for researchers and drug development professionals to effectively purify this compound. It moves beyond a simple list of steps to explain the fundamental principles behind method selection, offering two robust protocols tailored for different laboratory capabilities: a high-performance Hydrophilic Interaction Liquid Chromatography (HILIC) method for optimal resolution and an optimized flash chromatography method for routine, larger-scale purification.
Part 1: Method Selection Rationale
The choice of chromatographic technique is the most critical factor for the successful purification of this analyte. The decision must be guided by the molecule's physicochemical properties.
Analyte Physicochemical Profile
This compound is a small, polar molecule with two key basic functional groups: a primary aliphatic amine and an imidazole ring. The primary amine is the stronger base (pKa ~9-10), while the imidazole ring is a weaker base (pKa ~6-7). This dual basicity means the molecule's charge and polarity are highly dependent on pH, which in turn dictates its interaction with chromatographic stationary phases.
| Property | Value / Description | Implication for Chromatography |
| Structure | Imidazole ring with N-propyl and C-aminomethyl substituents. | Polar, hydrophilic nature. |
| Basicity | Contains two basic nitrogen centers (primary amine and imidazole). | Prone to strong interaction with acidic stationary phases (e.g., silica), causing peak tailing.[2] |
| Polarity | High, due to multiple nitrogen atoms capable of hydrogen bonding. | Poorly retained on traditional reversed-phase (e.g., C18) columns under highly aqueous conditions.[3][4] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Acetonitrile/Water). | Influences choice of sample loading and mobile phase. |
Chromatography Mode Selection
Given the analyte's high polarity and basicity, conventional reversed-phase and normal-phase chromatography are suboptimal without significant modification. Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior technique for high-resolution purification, while optimized Normal Phase Chromatography serves as a practical alternative for flash purification.
-
Why HILIC is Recommended : HILIC is specifically designed for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[3][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6][7] Retention is primarily driven by the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[8] This mechanism is ideal for retaining this compound without the strong, problematic acid-base interactions seen with silica in normal-phase mode.
-
Why Normal Phase with a Modifier is a Viable Alternative : For routine laboratory-scale purification (flash chromatography), standard silica gel is often the most accessible option. The critical issue of peak tailing due to the interaction between the basic analyte and acidic silanol groups on the silica must be addressed.[2] This is effectively overcome by adding a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA), to the mobile phase.[1][9] The TEA acts as a competitive base, neutralizing the active silanol sites and allowing the desired compound to elute with a symmetrical peak shape.
Part 2: High-Resolution Purification Protocol using HILIC
This protocol is designed for achieving high purity on an analytical or preparative HPLC system.
Instrumentation and Materials
-
Chromatography System : Preparative HPLC system with gradient capability.
-
Column : TSKgel Amide-80 or similar amide-based HILIC column (e.g., 5 µm, 250 x 10 mm). Amide phases are often robust and provide excellent selectivity for polar compounds.[3][8]
-
Solvents : HPLC-grade Acetonitrile (ACN) and deionized water.
-
Buffer : Ammonium formate or ammonium acetate (MS-grade).
-
Detector : UV detector set to an appropriate wavelength (e.g., 210-230 nm, determined by UV scan of the analyte).
Step-by-Step Protocol
-
Mobile Phase Preparation :
-
Mobile Phase A (Aqueous) : Prepare a 10 mM solution of ammonium formate in water. Adjust the pH to ~3.5 with formic acid. This ensures the primary amine is protonated, aiding in its hydrophilic character.
-
Mobile Phase B (Organic) : 100% Acetonitrile.
-
-
Sample Preparation :
-
Dissolve the crude this compound in a minimal volume of a solvent mixture that mimics the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape upon injection. If solubility is low, use a stronger solvent like methanol but keep the injection volume small.
-
-
Chromatographic Conditions :
-
The following parameters should be used as a starting point and optimized as needed.
-
| Parameter | Recommended Setting | Rationale |
| Column | TSKgel Amide-80 (5 µm, 250 x 10 mm) | Provides robust HILIC retention and selectivity.[3][8] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Buffered aqueous phase to control ionization. |
| Mobile Phase B | Acetonitrile | Primary organic component for HILIC mode.[6] |
| Flow Rate | 4.0 mL/min | Adjust based on column dimension and backpressure. |
| Gradient | 95% B to 70% B over 20 minutes | A gradient from high to low organic content elutes compounds in order of increasing polarity.[5] |
| Column Temp. | 30 °C | Improves reproducibility. |
| Detection | UV at 215 nm | Imidazole rings typically have UV absorbance in this region. |
| Injection Vol. | 100-500 µL (dependent on concentration) |
-
Execution and Fraction Collection :
-
Equilibrate the column with the initial mobile phase conditions (95% B) for at least 10 column volumes.
-
Inject the prepared sample.
-
Begin the gradient run and monitor the chromatogram.
-
Collect fractions corresponding to the main product peak.
-
-
Post-Purification :
-
Analyze the collected fractions for purity using analytical HPLC or TLC.
-
Pool the fractions containing the pure product.
-
Remove the solvents under reduced pressure (rotary evaporation). A subsequent freeze-drying (lyophilization) step may be necessary to remove residual water and the ammonium formate buffer, yielding the purified product as a formate salt.
-
Part 3: Alternative Protocol - Flash Chromatography with Basic Modifier
This protocol is suitable for purifying gram-scale quantities of the material using standard laboratory equipment.
Materials
-
Stationary Phase : Standard silica gel (e.g., 40-63 µm).
-
Solvents : Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).
-
Equipment : Glass column, flash chromatography system (optional), fraction collection tubes, TLC plates.
Step-by-Step Protocol
-
Mobile Phase Preparation :
-
Prepare two solvent systems:
-
Eluent A : Hexane/Ethyl Acetate (if impurities are non-polar).
-
Eluent B : Dichloromethane (DCM) / Methanol (MeOH) (for polar compounds).
-
-
Crucially, add 0.5% triethylamine (v/v) to your chosen eluent system. For example, a 95:5 DCM:MeOH eluent would be prepared with 950 mL DCM, 50 mL MeOH, and 5 mL TEA. This neutralizes acidic sites on the silica gel.[1][9]
-
-
Column Packing and Sample Loading :
-
Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Dry Loading (Recommended) : Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a dry, free-flowing powder containing the adsorbed product, which can be loaded evenly onto the top of the packed column. This technique often leads to sharper bands and better separation.[1]
-
-
Elution and Fraction Collection :
-
Begin eluting with a low-polarity mobile phase (e.g., 100% DCM + 0.5% TEA).
-
Gradually increase the polarity by adding more methanol. A typical gradient might be:
-
100% DCM -> 98:2 DCM:MeOH -> 95:5 DCM:MeOH -> 90:10 DCM:MeOH (all containing 0.5% TEA).
-
-
Collect fractions continuously and monitor the elution process using TLC. Stain the TLC plates with a suitable agent (e.g., potassium permanganate or ninhydrin for the primary amine).
-
-
Product Isolation :
-
Combine the fractions identified as pure by TLC.
-
Remove the solvents and the volatile triethylamine under reduced pressure to yield the purified free base of this compound.
-
Part 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Severe Peak Tailing (NPC) | Strong interaction between the basic analyte and acidic silica gel.[2] | Increase the concentration of triethylamine in the mobile phase (up to 1-2%). Alternatively, switch to a more inert stationary phase like neutral or basic alumina.[1] |
| No/Poor Retention (HILIC) | Mobile phase is too polar (too much water). The sample solvent is too strong (e.g., pure water/methanol). | Decrease the initial concentration of the aqueous component (Mobile Phase A). Ensure the sample is dissolved in a solvent with a high percentage of acetonitrile.[3] |
| Low Recovery | Irreversible adsorption of the product onto the stationary phase. | For NPC, ensure a basic modifier is used.[2] For HILIC, check that the mobile phase pH is appropriate. |
| Poor Resolution | Inappropriate mobile phase gradient or stationary phase. | HILIC : Try a shallower gradient or a different HILIC phase (e.g., switch from amide to a bare silica or amino phase for alternate selectivity).[8] NPC : Optimize the solvent system (e.g., switch from DCM/MeOH to Ethyl Acetate/Hexane/TEA). |
Conclusion
The successful purification of this compound is readily achievable with a rational, chemically-informed approach. For applications demanding the highest purity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended method, as it is specifically designed to manage highly polar analytes. For routine, larger-scale purifications, traditional normal-phase flash chromatography is highly effective, provided a basic modifier like triethylamine is incorporated into the mobile phase to mitigate the common issue of peak tailing. By understanding the underlying chemical interactions and applying the detailed protocols within this guide, researchers can confidently obtain this valuable building block with high purity and yield.
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Purification of Imidazole Derivatives. Benchchem Technical Support Center.
- Hydrophilic interaction liquid chromatography (HILIC)
- Hydrophilic Interaction (HILIC) Columns. Biocompare.
- Hydrophilic interaction chrom
- Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chrom
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
- Method Development Guide. HPLC.
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Column Chromatography of Basic Imidazole Compounds. Benchchem Technical Support Center.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. biocompare.com [biocompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
1H NMR characterization of (1-Propyl-1H-imidazol-2-yl)methanamine
An Application Note for the Structural Elucidation of (1-Propyl-1H-imidazol-2-yl)methanamine using 1H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of this compound using high-resolution proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methods for structural verification. We delve into the theoretical underpinnings of the expected 1H NMR spectrum, provide a detailed experimental protocol for sample preparation and data acquisition, and offer insights into spectral interpretation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction and Scientific Context
This compound is a heterocyclic compound featuring an N-substituted imidazole ring, a key structural motif in medicinal chemistry and coordination chemistry. The imidazole ring is a fundamental component of the amino acid histidine, which plays a critical role in the active sites of many enzymes by coordinating to metal ions.[1] Consequently, synthetic imidazole derivatives are widely explored as biomimetic ligands and as scaffolds for developing novel therapeutic agents.[2][3]
Accurate structural elucidation is a prerequisite for understanding the compound's chemical properties and biological activity. 1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and the electronic environment of protons within the molecule. This guide establishes a reliable protocol for the unambiguous 1H NMR-based characterization of this specific amine.
Molecular Structure and Proton Environments
To interpret the 1H NMR spectrum, it is essential to first identify the distinct proton environments within the molecule. Each chemically non-equivalent proton or group of protons will give rise to a unique signal. The structure of this compound is shown below with each unique proton environment systematically labeled.
Sources
Application Note: Mass Spectrometric Characterization of (1-Propyl-1H-imidazol-2-yl)methanamine
Introduction: Unveiling the Structure of a Novel Imidazole Derivative
(1-Propyl-1H-imidazol-2-yl)methanamine is a substituted imidazole containing a propyl group at the N1 position and a methanamine group at the C2 position. Imidazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds, including the amino acid histidine.[1][2] The precise characterization of novel imidazole derivatives is a critical step in understanding their chemical properties, potential metabolic pathways, and suitability as pharmaceutical building blocks.
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. Its high sensitivity and specificity allow for accurate mass determination and detailed fragmentation analysis, providing unequivocal structural information. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, outlining detailed protocols for both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Molecular Formula: C₇H₁₃N₃ Monoisotopic Mass: 139.1109 g/mol
Foundational Principles: Ionization and Fragmentation Behavior
The structure of this compound, featuring a basic primary amine and a nitrogen-containing heterocyclic ring, dictates its behavior in the mass spectrometer.
-
Electrospray Ionization (ESI): As a primary amine, the methanamine moiety is readily protonated.[3][4] Therefore, in positive-ion ESI, the compound is expected to form a prominent protonated molecule, [M+H]⁺, at m/z 140.1187. The imidazole ring can also be protonated, further enhancing ionization efficiency. ESI is a soft ionization technique, which typically keeps the molecular ion intact, making it ideal for determining the molecular weight.[4]
-
Electron Ionization (EI): In GC-MS, electron ionization is employed. This high-energy technique will produce a molecular ion (M⁺˙) and induce extensive fragmentation. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular mass of 139 for this compound.[5] Characteristic fragmentation patterns for amines and N-alkyl imidazoles are anticipated.[5][6]
Experimental Workflow: A Dual-Platform Approach
A comprehensive analysis of this compound involves a multi-faceted approach, leveraging both liquid and gas chromatography platforms. This ensures a thorough characterization, from initial molecular weight confirmation to detailed structural elucidation through fragmentation patterns.
Caption: Overall workflow for the mass spectrometric analysis of this compound.
Protocol I: LC-MS/MS Analysis using ESI-QTOF
This protocol is designed for accurate mass determination and fragmentation analysis using a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) instrument.
4.1. Sample and Solvent Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 5 µg/mL in the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid). Formic acid is crucial for promoting protonation and achieving good peak shape.
4.2. Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A general-purpose gradient to ensure elution of the target analyte and any potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible retention times and good peak shape. |
| Injection Volume | 2 µL | A typical volume to avoid column overloading. |
4.3. ESI-QTOF Mass Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The primary amine and imidazole nitrogen are basic and readily protonated.[3][4] |
| Mass Range | m/z 50 - 500 | Covers the expected precursor and fragment ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Source Temperature | 120 °C | A standard temperature to aid desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, 600 L/hr at 350 °C | Facilitates the removal of solvent from the ESI droplets. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Acquires both low-energy (precursor ion) and high-energy (fragment ion) spectra in a single run. |
| Acquisition Mode | MS/MS or auto-MS/MS | Triggers fragmentation of the most intense ions, including the target analyte. |
4.4. Predicted ESI-MS/MS Fragmentation Pathway
The primary sites for fragmentation in Collision-Induced Dissociation (CID) are the bonds with the lowest dissociation energies. For the [M+H]⁺ ion of this compound (m/z 140.1), the following fragmentation pathways are proposed:
Caption: Proposed major fragmentation pathways for protonated this compound.
-
Loss of Ammonia (NH₃): A common fragmentation for protonated primary amines, leading to a fragment at m/z 123.1.
-
Loss of Propene (C₃H₆): Cleavage of the propyl group via a McLafferty-type rearrangement can result in the loss of propene, yielding a fragment at m/z 98.1.
-
Alpha-Cleavage: Cleavage of the C-N bond of the propyl group can lead to the loss of a propyl radical (•C₃H₇), resulting in an ion at m/z 97.1.
-
Loss of Methanamine radical: Cleavage of the bond between the imidazole ring and the methanamine group would result in a fragment at m/z 110.1.
Protocol II: GC-MS Analysis using Electron Ionization (EI)
This protocol is suitable for routine identification and can be used if the compound is sufficiently volatile and thermally stable.
5.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution in a volatile solvent like Ethyl Acetate or Dichloromethane.
-
Working Solution: Dilute to a final concentration of 10-50 µg/mL in the same solvent.
5.2. Gas Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A general-purpose column suitable for a wide range of semi-polar compounds.[7] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the amount of analyte transferred to the column for higher sensitivity. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A starting point to achieve good separation from solvent and any impurities. |
5.3. EI Mass Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Energy | 70 eV | Standard energy for EI, producing reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | A standard temperature to maintain analytes in the gas phase. |
| Mass Range | m/z 40 - 400 | Covers the expected molecular ion and fragment ions. |
| Scan Speed | >10,000 amu/s (for TOF) or 2-3 scans/s (for Quad) | Ensures sufficient data points across the chromatographic peak. |
5.4. Predicted EI Fragmentation
Electron ionization will produce more extensive fragmentation. Key predicted fragments include:
-
Molecular Ion (M⁺˙): m/z 139.1. May be of low abundance.
-
Loss of Propyl Group: Cleavage of the N-propyl bond is highly probable, leading to a fragment at m/z 96.1.
-
Alpha-Cleavage at Methanamine: The most characteristic fragmentation for primary amines is cleavage of the bond beta to the nitrogen.[5] This would result in a stable iminium ion at m/z 30 (CH₂=NH₂⁺), which is often the base peak in the spectra of primary amines.[4]
-
Tropylium-like ion: Rearrangement and loss of HCN from the imidazole ring could occur, though loss of substituents is generally favored.[8]
Table of Predicted Key Ions
| Ion Description | Predicted m/z (ESI) [M+H]⁺ | Predicted m/z (EI) M⁺˙ |
| Precursor/Molecular Ion | 140.1 | 139.1 |
| [M - NH₃]⁺ | 123.1 | - |
| [M - C₃H₆]⁺ | 98.1 | 97.1 |
| [M - •C₃H₇]⁺ | 97.1 | 96.1 |
| Imidazole-CH₂⁺ | - | 110.1 |
| CH₂=NH₂⁺ | - | 30.0 (likely base peak) |
Conclusion and Best Practices
This application note provides a robust framework for the mass spectrometric analysis of this compound. For unequivocal identification, the use of high-resolution mass spectrometry (e.g., QTOF or Orbitrap) is highly recommended to confirm the elemental composition of the precursor and fragment ions. The dual-platform approach, combining LC-MS and GC-MS, offers complementary fragmentation data that, when combined, provides a comprehensive and trustworthy structural characterization. Always perform a blank injection between samples to prevent carryover, especially with "sticky" amine compounds.
References
- Bousquet, P. et al. (2014). Electrospray ionization mass spectrometry of non-covalent complexes formed between N-alkylimidazolium-containing zwitterionic sulfonates and protonated bases. European Journal of Mass Spectrometry, 20(6), 467-75. [Link]
- Vyskocilová, P. et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]
- Merkel, S. et al. (2021). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(10), 1733-1745. [Link]
- Li, Z. et al. (2014). Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. Journal of Mass Spectrometry, 49(4), 266-73. [Link]
- Bowie, J. H. et al. (1967). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 20(8), 1613-1620. [Link]
- Stoll, D. R. & Broeckhoven, K. (2016). An Education in ESI. The Analytical Scientist. [Link]
- Bousquet, P. et al. (2014). Electrospray Ionization Mass Spectrometry of Non-Covalent Complexes Formed between N-Alkylimidazolium-Containing Zwitterionic Sulfonates and Protonated Bases. European Journal of Mass Spectrometry, 20(6), 467-75. [Link]
- Trubnikov, M. et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6656. [Link]
- Liko, I. et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2550-2558. [Link]
- Gaynor, R. B. et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]
- Mohamed, Y. A. et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 54(6), 1453-1461. [Link]
- Waters Corporation. (2021). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
- Chemistry LibreTexts. (2023).
- Schmitter, J. M. et al. (1980). Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures. Analytical Chemistry, 52(3), 785-787. [Link]
- Uhde, E. et al. (2016). Determination of primary, secondary and tertiary aliphatic and aromatic amines, nitrogen heterocycles, and alkanolamines in indoor air by HPLC-ESI-MS.
- Shojaee, M. et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4947–4958. [Link]
- Zenkevich, I. G. et al. (1996). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, 1493-1498. [Link]
- Bingol, K. et al. (2015). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 87(16), 8457-8464. [Link]
- Yahyazadeh, A. & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]
- Abdel-Hay, K. M. et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Applied Spectroscopy, 73(4), 433-443. [Link]
- Gaynor, R. B. et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- Gaynor, R. B. et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]
- Zhang, L. et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. [Link]
- Mori, T. et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 11(11), 735. [Link]
- Reddy, B. V. S. et al. (2017). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 15(38), 8196-8200. [Link]
- Hafez, H. N. et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(3), 630-638. [Link]
- Arulappan, S. & RajMuhamed, R. (2015). The Synthesis And Characterization Of (Z)-1-(1H-Imidazol-1-Yl)-3-(3-Nitrophenyl) Prop-2-En-1-One – A Quantum Chemical Study. International Journal of Scientific & Technology Research, 4(8), 221-231. [Link]
Sources
- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids | National Institute of Justice [nij.ojp.gov]
- 8. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star in Coordination Chemistry: A Guide to (1-Propyl-1H-imidazol-2-yl)methanamine as a Versatile Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Bidentate Ligand
(1-Propyl-1H-imidazol-2-yl)methanamine is a unique bidentate ligand featuring both a sterically accessible N-donor from the imidazole ring and a flexible aminomethyl side chain. This arrangement allows for the formation of stable five-membered chelate rings with a variety of transition metals. The N-propyl group offers a balance of steric bulk and electron-donating character, influencing the solubility, stability, and catalytic activity of its metal complexes. This guide will explore the potential of this ligand in creating novel catalysts and metallodrugs.
Part 1: Synthesis and Characterization
A reliable supply of high-purity ligand is the foundation of any successful study. While a definitive, published protocol for this compound is not yet widely available, a robust synthetic strategy can be proposed based on established methodologies for analogous 1,2-disubstituted imidazoles.[1][2][3] The following multi-step protocol is adapted from the synthesis of similar functionalized imidazoles and is expected to provide the target compound in good yield.
Proposed Synthetic Protocol
Step-by-Step Methodology:
-
Starting Material: Begin with commercially available 1-propyl-1H-imidazole.
-
Lithiation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-propyl-1H-imidazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. The deprotonation at the C2 position of the imidazole ring is a well-established reaction.[3]
-
Introduction of the Aminomethyl Precursor: To the lithiated intermediate, add a suitable electrophile that can be converted to an aminomethyl group. One potential route involves the addition of a protected aminomethylating agent. A more common approach for introducing a C1 unit at the 2-position that can be converted to a primary amine is through the introduction of a nitrile group. This can be achieved by reacting the lithiated imidazole with an appropriate reagent like cyanogen bromide.
-
Reduction to the Amine: The resulting 2-cyano-1-propyl-1H-imidazole is then reduced to the target methanamine. This reduction can be effectively carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).[1]
-
Purification and Characterization: After a standard aqueous workup and extraction, the crude product should be purified, for example by vacuum distillation or column chromatography. The final product must be thoroughly characterized to confirm its identity and purity.
Characterization Data
The following table outlines the expected characterization data for this compound, based on its chemical structure and data from similar compounds.[4][5]
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), the imidazole ring protons (two singlets or doublets), and the aminomethyl group (singlet). The NH₂ protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for the three carbons of the propyl group, the three carbons of the imidazole ring (with the C2 carbon being significantly downfield), and the aminomethyl carbon. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
| FT-IR | Characteristic N-H stretching bands for the primary amine, C-H stretching for the alkyl and aromatic groups, and C=N and C=C stretching from the imidazole ring. |
Part 2: Coordination Chemistry and Metal Complex Synthesis
The bidentate N,N'-donor set of this compound makes it an excellent ligand for a wide range of transition metals, including but not limited to copper, palladium, platinum, ruthenium, and zinc.[6][7][8] The stability of the resulting complexes is enhanced by the chelate effect.
General Protocol for Metal Complex Synthesis
Step-by-Step Methodology:
-
Preparation of Solutions: Dissolve the chosen metal salt (e.g., palladium(II) chloride, copper(II) acetate) in a suitable solvent (e.g., methanol, acetonitrile, or water). In a separate flask, dissolve an equimolar amount (or a desired molar ratio) of this compound in the same solvent.
-
Reaction: Slowly add the ligand solution to the stirred metal salt solution at room temperature. The reaction progress can often be monitored by a color change. The reaction mixture may be gently heated to ensure complete complexation.
-
Isolation: The resulting metal complex may precipitate out of the solution upon formation or upon cooling. If not, the solvent can be slowly evaporated, or a non-solvent can be added to induce precipitation. The solid complex is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Characterization: The synthesized complex should be characterized using techniques such as FT-IR (to observe shifts in the N-H and C=N bands upon coordination), UV-Vis spectroscopy, elemental analysis, and, if suitable crystals can be obtained, single-crystal X-ray diffraction to determine the precise coordination geometry.
Part 3: Applications in Homogeneous Catalysis
Metal complexes derived from N-alkylated imidazole ligands have demonstrated significant catalytic activity in a variety of organic transformations.[9][10][11][12][13] The electronic and steric properties of this compound suggest that its metal complexes could be highly effective catalysts.
Application Note: Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium complexes of N-heterocyclic carbenes (NHCs) and other nitrogen-containing ligands are workhorses in cross-coupling chemistry.[11] A palladium complex of this compound is a promising candidate for catalyzing Buchwald-Hartwig amination reactions.
Proposed Protocol for Buchwald-Hartwig Amination:
-
Catalyst Preparation: The palladium complex of this compound can be pre-synthesized or generated in situ by mixing a palladium precursor (e.g., Pd(OAc)₂) with the ligand.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (e.g., chlorobenzene), the amine, a base (e.g., sodium tert-butoxide), the palladium catalyst (typically 0.5-2 mol%), and a suitable solvent (e.g., toluene or dioxane).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically between 80-120 °C and stirred for several hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The product is then purified by column chromatography.
Application Note: Copper-Catalyzed Oxidation Reactions
Copper complexes with imidazole-containing ligands have been shown to catalyze the oxidation of various substrates, including alcohols and hydrocarbons.[10] A copper(II) complex of this compound could be a viable catalyst for the selective oxidation of alcohols to aldehydes or ketones using a green oxidant like hydrogen peroxide or molecular oxygen.
Proposed Protocol for Aerobic Oxidation of Benzyl Alcohol:
-
Catalyst: A copper(II) complex of this compound.
-
Reaction Setup: To a solution of benzyl alcohol in a suitable solvent (e.g., acetonitrile), add the copper catalyst (1-5 mol%).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) under an atmosphere of air or oxygen. The reaction progress is monitored by TLC or GC.
-
Workup and Analysis: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the benzaldehyde product.
Conclusion and Future Outlook
This compound represents a ligand with significant untapped potential. Its straightforward, albeit currently proposed, synthesis and its versatile coordination properties make it an attractive candidate for the development of novel catalysts for a range of organic transformations. Furthermore, the structural similarities to biologically active imidazole-containing molecules suggest that its metal complexes could be explored for applications in medicinal chemistry, such as anticancer or antimicrobial agents. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to begin exploring the rich chemistry of this promising ligand.
References
- Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]
- Lenarcik, B., & Barszcz, B. (2020). Alkylimidazoles. MDPI Encyclopedia. [Link]
- Shoukry, M. M., & Al-Shehry, S. (2006). Mixed-Ligand Complexes of 2-(Aminomethyl)benzimidazole Palladium(II) with Various Biologically Relevant Ligands. Journal of Solution Chemistry, 35, 1287–1301. [Link]
- Parshina, L. N., & Trofimov, B. A. (2011). Metal complexes with N-alkenylimidazoles: Synthesis, structures, and biological activity. Russian Chemical Bulletin, 60(4), 589–602. [Link]
- Reddy, K. H., & Kumar, Y. P. (2007). Zeolite-encapsulated 2-(o-aminophenyl)benzimidazole complexes: Synthesis, characterization and catalytic activity. Journal of Molecular Catalysis A: Chemical, 265(1-2), 46-52. [Link]
- LookChem. (n.d.). (1H-imidazol-2-yl)methanamine.
- Wang, Y., et al. (2020). Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities. Molecules, 25(15), 3363. [Link]
- Pombeiro, A. J. L., & Guedes da Silva, M. F. C. (2014). Metal complexes of backbone-halogenated imidazol-2-ylidenes. Coordination Chemistry Reviews, 275, 77-101. [Link]
- National Center for Biotechnology Information. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. PubChem Compound Database.
- American Elements. (n.d.). Imidazoles.
- Amerigo Scientific. (n.d.). 1-(1-Propyl-1H-imidazol-2-yl)methanamine.
- Organic Chemistry Portal. (n.d.). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides.
- Kumar, A., et al. (2019). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(20), 5069-5078. [Link]
- Dong, M., et al. (2017). N-Methylimidazole functionalized carboxymethycellulose-supported Pd catalyst and its applications in Suzuki cross-coupling reaction.
- El-Ghamry, H. A., & El-Reash, G. M. A. (2018). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 8(6), 3051-3062. [Link]
- Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]
- Dong, M., et al. (2017). N-Methylimidazole Functionalized Carboxymethycellulose-Supported Pd Catalyst and Its Applications in Suzuki Cross-Coupling Reaction.
- Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]
- National Center for Biotechnology Information. (n.d.). 1H-imidazol-2-yl-(4-methyl-3-pyridinyl)methanamine. PubChem Compound Database.
- Hiti, E. A., et al. (2021). Comparing Coordination Uranyl (VI) Complexes with 2-(1H- imidazo[4,5-b]phenazin-2-yl)phenol and Derivatives. Dalton Transactions, 50(31), 10837-10846. [Link]
- Priyanka, K. B., & Sammaiah, G. (2015). Synthesis and Screening of 3-((5-((6-(Propylthio)-1H-Benzo[d]Imidazol-2-yl) Amino)-1, 3, 4-Oxadiazol-2-yl) Imino) Substituted Indolin-2-ones as Cytotoxic, Anti-Oxidant Agents. Pharmacophore, 6(1), 73-80. [Link]
- Villhauer, E. B., et al. (2002). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 45(12), 2362-2365. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1-methyl-1H-imidazol-2-yl)methanamine | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1-Propyl-1H-imidazol-2-yl)methanamine - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. N-Methylimidazole functionalized carboxymethycellulose-supported Pd catalyst and its applications in Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Propyl-1H-imidazol-2-yl)methanamine in Medicinal Chemistry
For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures.
I. Introduction: The Significance of the Imidazole Scaffold and the Promise of (1-Propyl-1H-imidazol-2-yl)methanamine
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules and its ability to engage in diverse molecular interactions.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, a coordination site for metal ions, and a bioisosteric replacement for other functional groups, making it a versatile building block in drug design.[1]
A particularly fruitful area of research for imidazole-containing compounds has been the modulation of the histamine H3 receptor (H3R).[2] The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to regulate the synthesis and release of histamine.[3][4] It also functions as a heteroreceptor, modulating the release of other vital neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[3][4]
Crucially, the H3 receptor exhibits high constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist.[4][5] Antagonists of the H3R block this activity, leading to an increase in neurotransmitter release. This mechanism has significant therapeutic potential for treating a range of neurological and psychiatric conditions, including narcolepsy, Alzheimer's disease, and Attention-Deficit/Hyperactivity Disorder (ADHD), by promoting wakefulness and enhancing cognitive function.[3]
This compound is a small molecule that embodies the key structural features of a histamine H3 receptor antagonist. While specific public-domain data on this exact molecule is limited, its structure—comprising a 1-alkylated imidazole ring with a 2-aminomethyl substituent—strongly aligns with the pharmacophore models developed for H3R antagonists.[6][7] The 1-propyl group provides lipophilicity, which can be crucial for brain penetration, while the aminomethyl group at the 2-position is a key feature for interacting with the receptor.
These application notes provide a comprehensive guide for researchers investigating this compound or its analogues. We present a plausible synthetic route and detailed protocols for the primary and secondary in vitro assays required to characterize its activity at the histamine H3 receptor. The methodologies are designed to be self-validating, providing a robust framework for determining the compound's binding affinity, functional activity (as an antagonist or inverse agonist), and selectivity.
II. Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. The following protocol is a generalized yet robust pathway adapted from synthetic procedures for analogous 2-substituted-1-alkylimidazoles.[8]
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Protocol 2.1: Synthesis of this compound
Materials:
-
1-Propyl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Pyridine
-
Acetic anhydride
-
Lithium aluminum hydride (LiAlH4) or Raney Nickel
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
Step 1: Formylation of 1-Propyl-1H-imidazole
-
Dissolve 1-Propyl-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C. Causality: n-BuLi is a strong base that deprotonates the C2 position of the imidazole ring, creating a potent nucleophile.
-
Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NaHCO3.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield crude 1-Propyl-1H-imidazole-2-carbaldehyde. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Step 2: Conversion to the Nitrile
-
Dissolve the aldehyde from Step 1 (1.0 eq) in pyridine.
-
Add NH2OH·HCl (1.5 eq) and stir at room temperature for 2 hours to form the oxime.
-
Add acetic anhydride (2.0 eq) and heat the mixture to 100 °C for 3 hours. Causality: Acetic anhydride dehydrates the oxime intermediate to form the corresponding nitrile.
-
Cool the reaction mixture, pour it into ice water, and extract with diethyl ether (3x).
-
Wash the combined organic layers with 1M HCl, then with saturated NaHCO3, and finally with brine.
-
Dry the organic layer over MgSO4, filter, and concentrate to yield crude 1-Propyl-1H-imidazole-2-carbonitrile, which can be used in the next step without further purification.
Step 3: Reduction to the Amine
-
Prepare a suspension of LiAlH4 (2.0 eq) in anhydrous THF in a flame-dried flask under argon and cool to 0 °C.
-
Dissolve the nitrile from Step 2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension. Causality: LiAlH4 is a powerful reducing agent that reduces the nitrile functional group to a primary amine.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by distillation or by conversion to its hydrochloride salt by dissolving in diethyl ether and adding a solution of HCl in diethyl ether.
Characterization: The final product and intermediates should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
III. In Vitro Pharmacological Evaluation
To characterize the medicinal chemistry applications of this compound, a tiered approach to in vitro testing is recommended. The primary assay will determine its affinity for the histamine H3 receptor. Subsequent functional assays will elucidate whether it acts as an antagonist or an inverse agonist.
Protocol 3.1: Radioligand Binding Assay for Histamine H3 Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radioligand for binding to the H3 receptor.
Materials:
-
Cell membranes expressing the human H3 receptor (commercially available or prepared from a stable cell line).
-
Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH).
-
Non-specific binding control: 10 µM Clobenpropit or Pitolisant.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).
-
96-well plates, scintillation vials, scintillation cocktail.
-
Filtration apparatus (cell harvester) and scintillation counter.
Caption: Workflow for the H3R radioligand competition binding assay.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer, [³H]-NAMH, and H3R membranes.
-
Non-specific Binding (NSB): Non-specific control (10 µM Clobenpropit), [³H]-NAMH, and H3R membranes.
-
Competition: Serial dilutions of this compound, [³H]-NAMH, and H3R membranes.
-
-
Incubation: The final assay volume is typically 200-250 µL. The concentration of [³H]-NAMH should be close to its Kd value (e.g., 1-2 nM). The membrane protein concentration should be optimized to ensure a sufficient signal window (e.g., 10-20 µ g/well ).
-
Incubate the plate with gentle agitation for 60-120 minutes at 25°C to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to minimize non-specific binding to the filter.
-
Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration of test compound that inhibits 50% of specific radioligand binding. | Compound-dependent |
| Ki | Inhibitory constant; a measure of the affinity of the compound for the receptor. | Compound-dependent |
| [³H]-NAMH Kd | Dissociation constant of the radioligand for the H3 receptor. | ~1-3 nM |
Protocol 3.2: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional consequence of ligand binding on G-protein activation. It allows for the differentiation between antagonists and inverse agonists.[9][10]
Rationale:
-
Antagonist Activity: An antagonist will competitively block an agonist-induced increase in [³⁵S]GTPγS binding.
-
Inverse Agonist Activity: An inverse agonist will decrease the basal (constitutive) level of [³⁵S]GTPγS binding in the absence of an agonist.[4]
Materials:
-
H3 receptor membranes (as above).
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Guanosine 5'-diphosphate (GDP).
-
H3R Agonist (e.g., R-α-methylhistamine).
-
Unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration and detection equipment as in Protocol 3.1.
Procedure:
-
Membrane Pre-incubation: In a 96-well plate, pre-incubate H3R membranes (10-20 µ g/well ) with GDP (e.g., 10 µM) in assay buffer for at least 15 minutes on ice. Causality: Pre-incubation with GDP ensures that G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
Assay Setup:
-
To measure antagonist activity: Add serial dilutions of the test compound, followed by the H3R agonist at a concentration that gives 80% of its maximal effect (EC₈₀).
-
To measure inverse agonist activity: Add serial dilutions of the test compound to the membranes in the absence of an agonist.
-
Basal Binding: Membranes with assay buffer only.
-
Agonist-Stimulated Binding: Membranes with the EC₈₀ concentration of the agonist.
-
Non-specific Binding: Membranes with 10 µM unlabeled GTPγS.
-
-
Initiate Reaction: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Termination and Detection: Terminate the reaction by rapid filtration and wash as described in Protocol 3.1. Quantify radioactivity by scintillation counting.
Data Analysis:
-
For antagonist activity , plot the % inhibition of agonist-stimulated [³⁵S]GTPγS binding versus the test compound concentration to determine the IC₅₀. Calculate the functional antagonist constant (Kb) using the Gaddum equation.
-
For inverse agonist activity , plot the % decrease in basal [³⁵S]GTPγS binding versus the test compound concentration to determine the IC₅₀ and the maximal inhibitory effect (Emax).
Protocol 3.3: cAMP Accumulation Assay
This is a cell-based functional assay that measures a downstream signaling event of H3R activation.[3][4]
Rationale: The H3R couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[3] An antagonist will block an agonist's ability to decrease cAMP levels, while an inverse agonist will increase the basal cAMP levels (by blocking constitutive receptor activity).
Caption: H3R-mediated inhibition of the cAMP signaling pathway.
Materials:
-
CHO or HEK293 cells stably expressing the human H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
H3R Agonist (e.g., R-α-methylhistamine).
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the H3R-expressing cells in 96- or 384-well plates and grow to confluency.
-
Assay:
-
Wash the cells and pre-incubate them with IBMX (to prevent cAMP degradation) for 15-30 minutes.
-
Add serial dilutions of the test compound (for both antagonist and inverse agonist modes).
-
To measure antagonist activity , add the H3R agonist (at its EC₈₀ concentration).
-
Stimulate the cells with forskolin (e.g., 1-10 µM) to increase basal cAMP levels. Causality: Forskolin directly activates adenylyl cyclase, providing a robust signal window to observe the inhibitory effect of H3R activation.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Generate concentration-response curves and use non-linear regression to determine IC₅₀/EC₅₀ values for antagonist/inverse agonist activity, respectively.
IV. Conclusion and Future Directions
The structural characteristics of this compound strongly suggest its utility as a probe or lead compound for the histamine H3 receptor. The protocols outlined in these application notes provide a comprehensive framework for its synthesis and detailed pharmacological characterization. By employing these assays, researchers can robustly determine its binding affinity, functional potency, and mode of action (antagonism vs. inverse agonism).
Successful characterization of this compound could pave the way for further structure-activity relationship (SAR) studies. For instance, modification of the N-propyl group could be explored to optimize properties like metabolic stability and blood-brain barrier penetration, which are critical for developing CNS-active therapeutic agents.[11] These foundational studies are essential for unlocking the full medicinal chemistry potential of this and related imidazole scaffolds.
V. References
-
Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 130(1), 149-157. [Link]
-
Krueger, K. M., et al. (2005). A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands. Journal of Biomolecular Screening, 10(4), 341-353. [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Patel, M., et al. (2012). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Annals of Neurosciences, 19(2), 59-65. [Link]
-
Amerigo Scientific. 1-(1-Propyl-1H-imidazol-2-yl)methanamine. [Link]
-
Leurs, R., et al. (1995). Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models. British Journal of Pharmacology, 116(5), 2547-2553. [Link]
-
Stocking, E. M., et al. (2010). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. Current Topics in Medicinal Chemistry, 10(5), 596-616. [Link]
-
Gao, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
-
Mor, M., et al. (2001). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 44(21), 3468-3478. [Link]
-
Baker, J. G. (2005). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. British Journal of Pharmacology, 144(7), 996-1006. [Link]
-
Kathmann, M., et al. (1995). Novel Histamine H3-receptor Antagonists With Benzyl Ether Structure or Related Moieties. Archiv der Pharmazie, 328(7), 591-597. [Link]
-
Vacondio, F., et al. (2004). Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors. European Journal of Pharmaceutical Sciences, 23(2), 163-173. [Link]
-
Millennium Pharmaceuticals, Inc. (2015). Thiazole Derivatives. U.S. Patent 9,090,601 B2.
-
GlobalChemMall. (1-propyl-1h-imidazol-2-yl)-methanol hcl. [Link]
-
Smith, A. B., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]
-
Shanghai Aobo Co., Ltd. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. U.S. Patent 8,618,308 B2.
-
Takeda Pharmaceutical Company Limited. (2005). Substituted Aryl-Amine Derivatives and Methods of Use. European Patent 1773817. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Novel histamine H3-receptor antagonists with benzyl ether structure or related moieties: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 11. Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Preclinical Evaluation of (1-Propyl-1H-imidazol-2-yl)methanamine
Introduction: Unlocking the Potential of a Novel Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the structural core for numerous endogenous molecules and therapeutic agents.[1][2] Its unique electronic properties and hydrogen bonding capabilities allow it to interact with a wide array of biological targets, from enzymes to G protein-coupled receptors (GPCRs).[3][4] The compound of interest, (1-Propyl-1H-imidazol-2-yl)methanamine, features this critical imidazole core, functionalized with a propyl group at the N1 position and a methanamine side chain at the C2 position.
This structure bears a notable resemblance to histamine, an essential biogenic amine that modulates diverse physiological processes through four distinct GPCR subtypes (H1, H2, H3, H4).[5][6] Specifically, the imidazole and amine moieties are key pharmacophoric elements for histamine receptor recognition. The H3 receptor, in particular, is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine, serotonin) in the central nervous system (CNS).[7] Consequently, the H3 receptor has emerged as a high-value target for treating neurological and psychiatric disorders.[8]
Given its structural features, this compound is hypothesized to be a modulator of histamine receptors, with a potential for CNS activity. This guide presents a comprehensive, logically structured experimental framework designed to rigorously characterize this novel chemical entity. It follows a standard preclinical drug discovery cascade, from initial physicochemical validation and in vitro target engagement to in vivo pharmacokinetic and efficacy profiling. Each protocol is designed not merely as a set of instructions, but as a self-validating system, with explanations for key experimental choices to ensure scientific integrity and accelerate the path from discovery to candidate selection.[9]
Section 1: Foundational Characterization and Purity Assessment
Rationale: Before commencing any biological evaluation, it is imperative to unequivocally confirm the identity, structure, and purity of the test compound. This foundational step prevents the misinterpretation of biological data that could arise from impurities or structural inaccuracies. A multi-technique approach ensures the highest level of confidence in the quality of the chemical matter.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | Calculated |
| Molecular Weight | 139.20 g/mol | Calculated |
| CAS Number | Not available | - |
| Canonical SMILES | CCCN1C=CN=C1CN | Calculated |
| Predicted LogP | 0.65 ± 0.35 | Calculated |
Protocol 1: Structural and Purity Verification
Objective: To confirm the chemical structure and assess the purity of the synthesized this compound batch.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.[11]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a trace amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of this compound.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Causality: LC-MS separates the compound from potential impurities and provides high-resolution mass data to confirm its elemental composition.[12]
-
Instrumentation: High-Performance Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to 1-10 µg/mL in the mobile phase.
-
Inject 1-5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Acquire mass spectra in positive electrospray ionization (ESI+) mode.
-
Validation: The chromatogram should show a single major peak (>95% purity by UV area). The exact mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass (140.1182).
-
Section 2: In Vitro Target Identification and Functional Profiling
Rationale: Based on the structural hypothesis, the initial biological investigation will focus on the four histamine receptor subtypes. This phase aims to determine if the compound binds to these receptors (target engagement), its affinity (potency), its selectivity across the subtypes, and its functional effect as an agonist or antagonist.[13] This systematic approach is critical for identifying a primary mechanism of action.
Caption: Workflow for In Vitro Target Validation.
Protocol 2: Histamine Receptor Radioligand Binding Assays
Objective: To quantify the binding affinity (Ki) of this compound for the human histamine H1, H2, H3, and H4 receptors.
-
Causality: This competition assay directly measures the ability of the test compound to displace a high-affinity, subtype-selective radiolabeled ligand from its receptor. A low Ki value indicates high binding affinity.[14]
-
Materials:
-
Cell membranes expressing recombinant human H1, H2, H3, or H4 receptors.
-
Radioligands: [³H]-Mepyramine (H1), [³H]-Tiotidine (H2), [³H]-N-α-methylhistamine (H3), [³H]-Histamine (H4).
-
Non-specific binding controls: Astemizole (H1), Cimetidine (H2), Thioperamide (H3), JNJ 7777120 (H4).
-
Scintillation counter and vials.
-
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, combine receptor membranes, a fixed concentration of the appropriate radioligand (near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the respective control compound.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Validation & Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Protocol 3: GPCR Functional Assays
Objective: To characterize the functional activity of the compound at its primary target receptor(s) identified in the binding assay.
-
Causality: GPCRs transduce extracellular signals into intracellular responses via G proteins, leading to changes in second messenger levels (e.g., cAMP, Ca²⁺).[15][16] These assays measure these downstream events to determine if a compound activates (agonist) or blocks (antagonist) the receptor.
Caption: Histamine Receptor Signaling Pathways.
-
Methodology (using HEK293 or CHO cells stably expressing the receptor of interest):
-
For Gq-coupled receptors (H1): Calcium Flux Assay.
-
Plate cells in a 96- or 384-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measure baseline fluorescence using a plate reader (e.g., FLIPR).
-
Add serial dilutions of the test compound and monitor the change in fluorescence over time.
-
To test for antagonism: Pre-incubate cells with the test compound before adding a known agonist (e.g., histamine) at its EC₈₀ concentration.
-
-
For Gs-coupled (H2) and Gi-coupled (H3, H4) receptors: cAMP Assay.
-
Plate cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gs (agonist mode): Add serial dilutions of the test compound.
-
For Gi (agonist mode): Add a stimulant of adenylyl cyclase (e.g., Forskolin) plus serial dilutions of the test compound. An agonist will inhibit the Forskolin-induced cAMP increase.
-
For Gs/Gi (antagonist mode): Pre-incubate with the test compound, then add a known agonist.
-
Incubate for 30 minutes, then lyse the cells.
-
Quantify intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
-
Validation & Data Analysis:
-
For agonist activity, plot the response (e.g., fluorescence, cAMP level) against the log concentration to determine the EC₅₀ (potency) and Emax (efficacy relative to a standard agonist).
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration to determine the IC₅₀.
-
Section 3: In Vitro ADME-Tox Profiling
Rationale: A potent and selective compound can still fail in development due to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) or toxicity properties.[17] Conducting a panel of in vitro ADME-Tox assays early provides critical data to assess the "drug-likeness" of a compound and identify potential liabilities that may require chemical modification.[18]
Caption: Workflow for Early In Vitro ADME-Tox Profiling.
Protocol 4: Consolidated ADME-Tox Assays
Objective: To generate a preliminary risk assessment profile for the compound.
-
A. Metabolic Stability:
-
Method: Incubate the compound (e.g., 1 µM) with human liver microsomes (HLM) and NADPH (as a cofactor) at 37°C.[19] Sample at multiple time points (0, 5, 15, 30, 60 min). Quench the reaction with cold acetonitrile and analyze the remaining parent compound by LC-MS.
-
Data: Plot ln(% remaining) vs. time to determine the in vitro half-life (t½).
-
-
B. Caco-2 Permeability:
-
Method: Seed Caco-2 cells on a transwell insert and allow them to differentiate into a polarized monolayer. Add the compound to either the apical (A) or basolateral (B) side. Sample from the opposite side over 2 hours.[19] Analyze samples by LC-MS.
-
Data: Calculate the apparent permeability coefficient (Papp) for A-to-B and B-to-A transport. The efflux ratio (Papp B-A / Papp A-B) indicates potential for active efflux.
-
-
C. CYP450 Inhibition:
-
Method: Use commercially available kits with fluorescent probes for major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[20] Incubate HLM, NADPH, the specific probe, and varying concentrations of the test compound. Measure the fluorescence of the resulting metabolite.
-
Data: Determine the IC₅₀ value for each isoform.
-
-
D. hERG Blockade:
-
Method: Utilize an automated patch-clamp system with cells expressing the hERG channel. Apply varying concentrations of the compound and measure the inhibition of the hERG tail current.[18]
-
Data: Determine the IC₅₀ for hERG channel blockade.
-
-
E. Cytotoxicity:
-
Method: Seed HepG2 cells (a human liver cell line) in a 96-well plate. Treat with serial dilutions of the compound for 48-72 hours. Add a viability reagent like MTS and measure absorbance.[21]
-
Data: Determine the CC₅₀ (concentration that reduces cell viability by 50%).
-
Table 2: Summary of Target In Vitro ADME-Tox Profile
| Assay | Parameter | Target Value | Rationale |
| Metabolic Stability | t½ (HLM) | > 30 min | Indicates acceptable stability for in vivo exposure. |
| Permeability | Papp (A→B) | > 10 x 10⁻⁶ cm/s | Predicts good oral absorption. |
| CYP Inhibition | IC₅₀ | > 10 µM | Low risk of drug-drug interactions. |
| hERG Blockade | IC₅₀ | > 30 µM | Low risk of cardiac arrhythmia. |
| Cytotoxicity | CC₅₀ | > 50 µM | Low risk of general cellular toxicity. |
Section 4: In Vivo Pharmacokinetic and Efficacy Evaluation
Rationale: In vivo studies are essential to understand how a compound behaves in a complex biological system.[22] Pharmacokinetic (PK) studies reveal its exposure profile (the "ADME" in a whole organism), while efficacy studies test the therapeutic hypothesis in a relevant disease model.[9][23]
Hypothesis: If the compound is a potent, selective, brain-penetrant H3 receptor antagonist or inverse agonist, it is predicted to have pro-cognitive effects. We will test this hypothesis in a rodent model of memory impairment.
Protocol 5: Rodent Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters of the compound after intravenous (IV) and oral (PO) administration.
-
Causality: This study is critical for understanding the absorption, distribution, and clearance of the drug in vivo. The data are used to establish dose-exposure relationships and to predict human PK.
-
Species: Male Sprague-Dawley rats (n=3-4 per group).
-
Procedure:
-
Administer the compound via IV bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg).
-
Collect sparse blood samples (e.g., via tail vein) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to collect plasma and store at -80°C.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Validation & Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
-
Protocol 6: Efficacy in a Novel Object Recognition (NOR) Model
Objective: To assess the ability of the compound to reverse scopolamine-induced cognitive deficits.
-
Causality: The NOR task assesses recognition memory in rodents. Scopolamine, a muscarinic antagonist, induces a memory deficit, providing a validated model to test pro-cognitive compounds.[24] A successful compound will restore the animal's ability to recognize a novel object.
-
Species: Male Wistar rats.
-
Procedure:
-
Habituation (Day 1): Allow each rat to explore an empty arena for 10 minutes.
-
Training (Day 2):
-
Administer the test compound or vehicle via the desired route (e.g., PO) 60 minutes before the session.
-
Administer scopolamine (or saline) 30 minutes before the session.
-
Place the rat in the arena with two identical objects (T1 and T2) for a 5-minute exploration period.
-
-
Testing (Day 3, 24h later):
-
Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object (N).
-
Record the 5-minute session on video.
-
-
Validation & Data Analysis:
-
An observer blinded to the treatment groups should score the time spent exploring each object.
-
Calculate the Discrimination Index (DI) = (Time exploring Novel - Time exploring Familiar) / (Total exploration time).
-
A positive DI indicates successful memory, while a DI near zero indicates a memory deficit.
-
Analyze the data using ANOVA followed by a suitable post-hoc test (e.g., Dunnett's) to compare treatment groups to the scopolamine control.
-
-
Conclusion
This application guide outlines a rigorous, multi-stage experimental plan for the comprehensive evaluation of this compound. The workflow is designed to be logical and efficient, starting with fundamental chemical validation and progressing through detailed in vitro pharmacological profiling to definitive in vivo assessments of pharmacokinetics and efficacy. By systematically addressing key questions of target engagement, functional activity, drug-like properties, and therapeutic potential, this framework provides the robust data package necessary for informed decision-making in a drug discovery program. The outcomes of these studies will determine if this novel imidazole derivative warrants advancement as a clinical candidate for the treatment of neurological disorders.
References
- Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C479-C496. [Link][14][16]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Histamine receptors.
- Asif, M. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Chemistry & Biology Interface, 12(2), 79-91. [Link][3]
- Badowska-Rosłonek, K., & Krawiecka, M. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(3), 693. [Link][27]
- Wikipedia. (n.d.). Histamine receptor.
- Assay Genie. (2024, March 15). Histamine Receptors: Gatekeepers of Immunological and Neurological Responses.
- Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S127-S135. [Link][7]
- Khan, F. A., et al. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ChemistrySelect, 9(12), e202304620. [Link][22]
- Sadybekov, A. A., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 77, 102492. [Link][15]
- Stewart, A. M., et al. (2010). Zebrafish: An in vivo model for the study of neurological diseases. ACS Chemical Neuroscience, 1(7), 492-499. [Link][28]
- Sharma, A., et al. (2016). Imidazole and its derivatives: a review on its medicinal importance. International Journal of Pharmaceutical Sciences and Research, 7(5), 1886. [Link][1]
- Al-Blewi, F. F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3233–3257. [Link][2]
- Chávez-Hernández, A. L., et al. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Molecules, 26(23), 7122. [Link][29]
- X-Chem. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery.
- Fraunhofer Institute for Molecular Biology and Applied Ecology IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link][20]
- D'Acunzo, P., & Bove, M. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 16, 1072979. [Link][30]
- InVivo Biosystems. (n.d.). Neurodegenerative Disease Models.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link][25]
- LookChem. (n.d.). (1H-imidazol-2-yl)methanamine.
- Zhang, Y., et al. (2022). Analysis of the Amine Submetabolome Using Novel Isotope-Coded Pyrylium Salt Derivatization and LC-MS: Herbs and Cancer Tissues as Cases. Analytical Chemistry, 95(1), 379-387. [Link][13]
- PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information.
- Feng, Y., et al. (2018). General Principles of Preclinical Study Design. In Animal Models for Neurological Disorders. Humana Press. [Link][24]
- AMSBIO. (2025, August 11).
- Czarnocki, Z. (2007). PRECLINICAL DRUG DEVELOPMENT. Acta Poloniae Pharmaceutica, 64(3), 197-202. [Link][11]
- Zhang, Y., et al. (2022). Analysis of the Amine Submetabolome Using Novel Isotope-Coded Pyrylium Salt Derivatization and LC-MS: Herbs and Cancer Tissues as Cases. Analytical Chemistry, 95(1), 379–387. [Link][34]
- Scavone, C., et al. (2013). Research in the Field of Drug Design and Development.
- Sharma, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 1-10. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. longdom.org [longdom.org]
- 5. Histamine receptor - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. ovid.com [ovid.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. lifechemicals.com [lifechemicals.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. cellgs.com [cellgs.com]
- 20. scilit.com [scilit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clinicalpub.com [clinicalpub.com]
- 24. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Bioassay Development of (1-Propyl-1H-imidazol-2-yl)methanamine
Introduction: A Strategic Approach to Characterizing Novel Imidazole-Based Compounds
The imidazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological entities. The novel compound, (1-Propyl-1H-imidazol-2-yl)methanamine, shares structural similarities with known ligands of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The H3R acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters, making it a significant therapeutic target for neurological disorders such as narcolepsy, Alzheimer's disease, and ADHD.[1][2]
Given the therapeutic potential of H3R modulation, this document provides a comprehensive guide for the initial bioassay development and characterization of this compound. We will proceed under the hypothesis that this compound is a potential H3R antagonist or inverse agonist. Our approach is structured as a multi-tiered screening cascade, beginning with target engagement and culminating in functional cellular and preliminary safety profiling. This guide is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the experimental design to ensure scientific rigor and trustworthiness in the generated data.
Tier 1: Establishing Target Engagement - Receptor Binding Assays
The foundational step in characterizing a novel compound is to confirm its direct interaction with the intended target. For GPCRs like the H3R, competitive radioligand binding assays remain the gold standard for determining binding affinity (Ki).[3][4]
Scientific Rationale
This assay quantifies the ability of the unlabeled test compound, this compound, to displace a known high-affinity radiolabeled ligand from the H3 receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for H3R competitive binding assay.
Detailed Protocol: H3R Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available membranes from cell lines stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Nα-methylhistamine, prepared in assay buffer at a final concentration equal to its Kd (dissociation constant).
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM H histamine) to determine the amount of non-specific binding.
-
-
Assay Procedure:
-
In a 96-well plate, combine 50 µL of test compound dilutions, 25 µL of radioligand, and 25 µL of H3R membranes (typically 10-20 µg of protein).
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
| Parameter | Typical Value/Range | Purpose |
| H3R Membrane Protein | 10-20 µ g/well | Provides the target receptor. |
| Radioligand ([3H]-Nα-methylhistamine) | 0.5-2.0 nM (at Kd) | Binds to the receptor to be displaced. |
| Test Compound Concentration | 0.1 nM - 100 µM | To generate a full dose-response curve. |
| Incubation Time/Temperature | 60-90 min at 25°C | To allow the binding reaction to reach equilibrium. |
| IC50 | Compound-dependent | Concentration causing 50% inhibition of radioligand binding. |
| Ki | Compound-dependent | A measure of the compound's binding affinity. |
Tier 2: Assessing Functional Activity - cAMP Accumulation Assay
Once binding is confirmed, the next crucial step is to determine the compound's functional effect on receptor signaling. The H3R is canonically coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] An antagonist would block an agonist's ability to cause this decrease, while an inverse agonist would increase the basal cAMP levels by reducing the receptor's constitutive activity.[5]
Scientific Rationale
This assay measures the intracellular concentration of the second messenger cAMP. By stimulating adenylyl cyclase with forskolin, we can create a detectable level of cAMP. The effect of our test compound on this stimulated cAMP level, in the presence or absence of an H3R agonist, will reveal its functional activity as an antagonist or inverse agonist.[6]
Experimental Workflow: cAMP Assay
Caption: Workflow for a functional cAMP assay.
Detailed Protocol: HTRF-Based cAMP Assay
-
Cell Culture: Culture CHO cells stably expressing the human H3R in appropriate media.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.
-
Assay Procedure (Antagonist Mode):
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the test compound to the cells and pre-incubate for 15-30 minutes.
-
Add a solution containing an H3R agonist (e.g., R-α-methylhistamine at its EC80 concentration) and a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
Assay Procedure (Inverse Agonist Mode):
-
Prepare serial dilutions of the test compound.
-
Add the test compound and a fixed concentration of forskolin to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence).[7]
-
-
Data Analysis:
-
Convert the raw fluorescence ratio data to cAMP concentrations using a standard curve.
-
For antagonism: Plot the cAMP concentration against the log of the test compound concentration. The IC50 value represents the concentration at which the compound reverses 50% of the agonist's effect.
-
For inverse agonism: Plot the cAMP concentration against the log of the test compound concentration. The EC50 value represents the concentration that produces 50% of the maximal increase in cAMP levels.
-
| Parameter | Typical Value/Range | Purpose |
| Cell Line | CHO-hH3R | Provides a cellular system with the target receptor. |
| Forskolin Concentration | 1-10 µM | Stimulates adenylyl cyclase to produce a measurable cAMP signal. |
| Agonist (Antagonist Mode) | R-α-methylhistamine (at EC80) | Activates the H3R to inhibit cAMP production. |
| Incubation Time | 30 min | Allows for receptor signaling and cAMP accumulation. |
| Detection Method | HTRF, ELISA, etc. | Quantifies the intracellular cAMP levels. |
| IC50 / EC50 | Compound-dependent | A measure of the compound's functional potency. |
Tier 3: Early Assessment of Drug-like Properties - In Vitro ADME Profiling
Early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying potential liabilities and guiding further optimization.[8][9] A panel of standard in vitro ADME assays should be performed to build a preliminary profile of this compound.
Scientific Rationale
These assays provide essential insights into a compound's potential pharmacokinetic behavior.[10] For example, metabolic stability assays predict how long a compound might last in the body, while CYP450 inhibition assays highlight the potential for drug-drug interactions.[11]
Key In Vitro ADME Assays
A recommended starter panel of in vitro ADME assays includes:
-
Aqueous Solubility: Determines the solubility of the compound in a physiological buffer, which influences its absorption.
-
Metabolic Stability (Liver Microsomes): Measures the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[12]
-
CYP450 Inhibition: Assesses the potential of the compound to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9), which is a primary cause of adverse drug-drug interactions.[11]
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.
-
Permeability (e.g., PAMPA or Caco-2): Evaluates the compound's ability to cross biological membranes, predicting its potential for oral absorption.[10]
| Assay | Key Parameter | Implication for Drug Development |
| Aqueous Solubility | Solubility (µg/mL or µM) | Low solubility can limit oral absorption. |
| Metabolic Stability | Intrinsic Clearance (CLint) / Half-life (t½) | High clearance suggests a short duration of action in the body. |
| CYP450 Inhibition | IC50 (µM) | Low IC50 values indicate a high risk of drug-drug interactions. |
| Plasma Protein Binding | % Bound | High binding can reduce the effective concentration of the drug. |
| Permeability | Permeability Coefficient (Pe) | Low permeability suggests poor absorption from the gut. |
Conclusion and Forward Look
This application note outlines a logical, tiered approach to the initial characterization of this compound, a novel compound with potential as a histamine H3 receptor modulator. By systematically evaluating its binding affinity, functional activity, and preliminary ADME properties, researchers can build a robust data package to validate its therapeutic potential. The data generated from these assays will be instrumental in making informed decisions about the progression of this compound through the drug discovery pipeline, from hit-to-lead and lead optimization to eventual in vivo studies.
References
- Selvita. In Vitro ADME. (URL: [Link])
- Charles River Laboratories. In Vitro ADME Assays and Services. (URL: [Link])
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (URL: [Link])
- PharmaLegacy. In Vitro ADME Studies. (URL: [Link])
- Sigoillot, M., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. (URL: [Link])
- Kumari, P., et al. (2017). cAMP assays in GPCR drug discovery. PubMed. (URL: [Link])
- BioDuro. In Vitro ADME. (URL: [Link])
- Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. (URL: [Link])
- Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. (URL: [Link])
- Leurs, R., et al. (1994). Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity? PubMed. (URL: [Link])
- Bohrium. cAMP-assays-in-gpcr-drug-discovery. (URL: [Link])
- Schlicker, E., et al. (1993). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC - NIH. (URL: [Link])
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC - NIH. (URL: [Link])
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. (URL: [Link])
- Schlicker, E., et al. (1993). Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models. PubMed. (URL: [Link])
- Nuutinen, S., et al. (2024). Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. MDPI. (URL: [Link])
- Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Stark, H., et al. (1996).
- Giraldo, J., et al. (2016). Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model. PMC - NIH. (URL: [Link])
- LookChem. (1H-imidazol-2-yl)methanamine. (URL: [Link])
- PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. (URL: [Link])
- Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. (URL: [Link])
- Wikipedia. H3 receptor antagonist. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. multispaninc.com [multispaninc.com]
- 4. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selvita.com [selvita.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. criver.com [criver.com]
- 12. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Application Notes and Protocols: Catalytic Activity of Metal Complexes with (1-Propyl-1H-imidazol-2-yl)methanamine
For: Researchers, scientists, and drug development professionals.
Disclaimer: The catalytic applications and protocols described herein are based on the well-established reactivity of structurally analogous N-alkyl-N-heterocyclic metal complexes. As of the date of this publication, specific peer-reviewed data on the catalytic activity of metal complexes featuring the (1-Propyl-1H-imidazol-2-yl)methanamine ligand is limited. These notes are intended to provide a robust foundational guide for exploring its potential in catalysis, grounded in established chemical principles.
Introduction: The Promise of Imidazole-Based Ligands in Homogeneous Catalysis
Imidazole derivatives are a cornerstone in the architecture of ligands for transition metal catalysis. Their potent σ-donating properties, coupled with the facile tunability of their steric and electronic environments, render them highly effective for a vast array of catalytic transformations. The this compound ligand, featuring a flexible N,N'-bidentate chelation motif, is a promising candidate for stabilizing and activating metal centers in various catalytic cycles. The N-propyl group enhances solubility in organic solvents, while the aminomethyl arm provides a secondary coordination site, forming a stable five-membered chelate ring with the metal center. This structural framework is anticipated to be particularly effective in palladium- and copper-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.
Part 1: Synthesis and Characterization
Protocol 1: Synthesis of the Ligand: this compound
The synthesis of the title ligand is a two-step process commencing with the commercially available 1-propyl-1H-imidazole. The initial step is a formylation at the C2 position of the imidazole ring, followed by a reductive amination to yield the desired primary amine.
Step 1: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde
-
Rationale: This step introduces the necessary carbon framework at the 2-position. The deprotonation of the C2 proton of the imidazole ring with a strong organolithium base, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), is a standard and effective method for this transformation.
-
Materials:
-
1-Propyl-1H-imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Propyl-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition of DMF, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Propyl-1H-imidazole-2-carbaldehyde.
-
Step 2: Reductive Amination to this compound
-
Rationale: Reductive amination is a highly efficient method for converting aldehydes to amines. Here, the aldehyde is first condensed with an ammonia source to form an imine in situ, which is then reduced by a hydride reagent. Sodium borohydride is a suitable and mild reducing agent for this purpose.
-
Materials:
-
1-Propyl-1H-imidazole-2-carbaldehyde
-
Methanol (MeOH)
-
Ammonium acetate (CH₃COONH₄)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-Propyl-1H-imidazole-2-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Remove the methanol under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound, which can be purified further by distillation or chromatography if necessary.
-
Protocol 2: Synthesis of a Palladium(II) Complex
-
Rationale: Palladium(II) complexes are common pre-catalysts for cross-coupling reactions. The ligand readily coordinates with a suitable palladium precursor, such as bis(acetonitrile)palladium(II) chloride, displacing the labile acetonitrile ligands to form a stable chelate complex.
-
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Under an inert atmosphere, dissolve [PdCl₂(MeCN)₂] (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the ligand solution to the stirred palladium precursor solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. A color change and/or precipitate formation may be observed.
-
Reduce the solvent volume in vacuo.
-
Add anhydrous diethyl ether to precipitate the complex.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum to yield the [PdCl₂{this compound}] complex.
-
Characterization
The synthesized ligand and its metal complexes should be thoroughly characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups and confirm coordination to the metal center (e.g., shifts in N-H and C=N stretching frequencies).
-
Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.
Application Notes and Protocols for the Functionalization of (1-Propyl-1H-imidazol-2-yl)methanamine
Introduction: The Versatile Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a hydrogen bond donor and acceptor, as well as a coordinator of metal ions, which is crucial for interactions with biological targets.[3] This versatility has led to the development of imidazole-containing drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4][5]
(1-Propyl-1H-imidazol-2-yl)methanamine is a valuable building block for drug discovery, featuring a reactive primary amine appended to a substituted imidazole core. The propyl group at the N1 position enhances lipophilicity, which can be critical for membrane permeability, while the 2-aminomethyl substituent provides a key handle for a variety of chemical modifications. This guide provides detailed protocols for the functionalization of this primary amine via N-acylation and N-alkylation, enabling researchers to generate diverse libraries of compounds for screening and lead optimization.
Core Functionalization Strategies
The primary amino group of this compound is a nucleophilic center that can readily undergo reactions with electrophiles. The two most common and versatile functionalization strategies are N-acylation to form amides and N-alkylation to form secondary or tertiary amines. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.
Diagram of Functionalization Pathways
Caption: General functionalization pathways for this compound.
Protocol 1: N-Acylation of this compound
Objective: To synthesize N-acyl derivatives (amides) of this compound. Amide bond formation is a cornerstone of medicinal chemistry, often used to introduce specific recognition elements or to modulate the metabolic stability of a compound.[6]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and often used for efficient acylation. Alternatively, coupling of a carboxylic acid using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) provides a milder and often higher-yielding method, minimizing side reactions.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent reaction with the solvent.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or DIPEA is used to scavenge the HCl generated when using acyl chlorides, driving the reaction to completion. For carboxylic acid couplings, a base is required to deprotonate the carboxylic acid, facilitating the reaction with the coupling agent.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, especially with reactive acyl chlorides, and then allowed to warm to room temperature to ensure completion.
Detailed Step-by-Step Methodology (using Acyl Chloride)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acyl derivative.
Data Presentation: Hypothetical N-Acylation Examples
| Entry | Acyl Chloride | Product | Expected Yield (%) |
| 1 | Acetyl chloride | N-((1-Propyl-1H-imidazol-2-yl)methyl)acetamide | 85-95 |
| 2 | Benzoyl chloride | N-((1-Propyl-1H-imidazol-2-yl)methyl)benzamide | 80-90 |
| 3 | 3-Phenylpropanoyl chloride | N-((1-Propyl-1H-imidazol-2-yl)methyl)-3-phenylpropanamide | 75-85 |
Protocol 2: N-Alkylation of this compound
Objective: To synthesize N-alkyl derivatives of this compound. N-alkylation is a common strategy to modify the basicity, polarity, and steric profile of an amine, which can significantly impact its pharmacological properties.[7][8]
Causality Behind Experimental Choices:
-
Alkylating Agent: Alkyl halides (e.g., iodides, bromides, or chlorides) are common alkylating agents. Alkyl iodides are the most reactive, followed by bromides and then chlorides.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Base: A mild inorganic base like potassium carbonate (K2CO3) or a stronger organic base like DIPEA is used to neutralize the hydrohalic acid formed during the reaction. The choice of base can influence the degree of alkylation (mono- vs. di-alkylation).
-
Temperature: The reaction may be performed at room temperature or heated to increase the reaction rate, depending on the reactivity of the alkyl halide.
Detailed Step-by-Step Methodology (Mono-alkylation)
-
Preparation: To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (K2CO3) (2 equivalents).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1 equivalents) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the starting material is consumed, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and DMF if used as a solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl derivative.
Diagram of N-Alkylation Workflow
Caption: A typical workflow for the N-alkylation of this compound.
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely practiced synthetic transformations in organic and medicinal chemistry.[6][7][8] To ensure the validity of the experimental results, the following analytical techniques are recommended for characterization of the final products:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.
By employing these standard analytical methods, researchers can be confident in the identity and purity of their functionalized this compound derivatives.
References
- Vertex AI Search. (n.d.).
- Taylor & Francis Online. (2026, January 2).
- Life Chemicals. (2023, July 31). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.
- PMC. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
- SpringerLink. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- PMC. (n.d.).
- PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,...
- PMC. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
- ResearchGate. (2021, February 24).
- ResearchGate. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)
- Beilstein Journal of Organic Chemistry. (2024, January 4).
- PMC. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Chemical Communications (RSC Publishing). (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- Sigma-Aldrich. (n.d.). 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)
- Google Patents. (n.d.).
- Semantic Scholar. (n.d.).
- PMC. (2022, March 4).
- PubMed. (2022, February 7).
- PubMed Central. (n.d.). 4-Dialkylamino-2,5-dihydroimidazol-1-oxyls with Functional Groups at the Position 2 and at the Exocyclic Nitrogen: The pH-Sensitive Spin Labels.
- Longdom Publishing. (2017, August 11).
- PubMed. (n.d.). 2- nitro-1H-imidazole-1-ethanol (RSU-1069)
- PMC. (n.d.).
- NIH. (2019, May 21). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Characterization of (1-Propyl-1H-imidazol-2-yl)methanamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the initial in vitro pharmacological evaluation of (1-Propyl-1H-imidazol-2-yl)methanamine. The imidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities.[1][2] Given the structural characteristics of this compound, a systematic approach is proposed to elucidate its cytotoxic profile and to probe its potential interactions with key biological targets commonly associated with imidazole-containing compounds. This document outlines detailed protocols for assessing cytotoxicity, potential engagement with G protein-coupled receptors (GPCRs), and inhibition of key enzymes involved in neurotransmitter metabolism. The methodologies are designed to be robust and reproducible, providing researchers with a solid foundation for hit-to-lead optimization and further preclinical development.
Introduction: The Imidazole Moiety as a Privileged Scaffold
The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms that is a fundamental component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a diverse range of biological targets. Consequently, imidazole derivatives have been successfully developed as therapeutic agents with applications including antifungal, anticancer, antihypertensive, and antihistaminic activities.[2][5]
This compound features a propyl-substituted imidazole ring coupled to a methanamine group. This structural motif suggests several potential avenues for biological activity. The imidazole core is a known ligand for histamine receptors, while the methanamine side chain is reminiscent of monoamine neurotransmitters, suggesting possible interactions with monoamine oxidases (MAOs) or neurotransmitter transporters.[6][7][8] Therefore, a logical starting point for characterizing this novel compound is to assess its general cytotoxicity, followed by targeted assays for these protein families.
Initial Profiling: Cytotoxicity Assessment
Prior to investigating specific mechanisms of action, it is crucial to determine the concentration range over which this compound exhibits cytotoxic effects.[9][10] This information is vital for designing subsequent target-based assays and for understanding the therapeutic window of the compound. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable and widely used methods for assessing cell viability by measuring the metabolic activity of living cells.[11][12][13]
Principle of XTT-Based Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to quantify viable cells.[11] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance at a specific wavelength.[11] The XTT assay is often preferred over the MTT assay as it eliminates the need for a formazan solubilization step, thus simplifying the workflow and reducing potential errors.[13]
Workflow for Cytotoxicity Profiling
Caption: Workflow for the XTT-based cytotoxicity assay.
Detailed Protocol: XTT Cytotoxicity Assay
Materials:
-
This compound
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
XTT Cell Proliferation Assay Kit
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the activated XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent with the electron-coupling reagent.
-
Add 50 µL of the activated XTT solution to each well.[11]
-
-
Final Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[11]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Expected Data Presentation
| Concentration (µM) | Absorbance (450 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.85 | 68.0 |
| 50 | 0.60 | 48.0 |
| 100 | 0.35 | 28.0 |
Result: The hypothetical IC₅₀ for this compound is approximately 50 µM.
Target Engagement: Histamine H3 Receptor Binding Assay
The structural similarity of the imidazole core to histamine makes the histamine H3 receptor (H3R) a plausible target.[14] The H3R is a GPCR that acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[6] A competitive radioligand binding assay is a standard method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).[6][15]
Principle of Competitive Radioligand Binding
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.[6] Membranes from cells expressing the H3R are incubated with a fixed concentration of a radiolabeled H3R ligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Workflow for H3R Binding Assay
Caption: Workflow for the H3R competitive binding assay.
Detailed Protocol: H3R Radioligand Binding Assay
Materials:
-
This compound
-
Cell membranes from HEK293 cells stably expressing human H3R
-
[³H]Nα-methylhistamine (Radioligand)
-
Thioperamide (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates and glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Nα-methylhistamine (final concentration ~2 nM), and 50 µL of various dilutions of this compound.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM Thioperamide.[6]
-
Add 100 µL of H3R membrane suspension (10-20 µg protein/well) to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate with gentle agitation for 90 minutes at 25°C.[6]
-
-
Filtration and Washing:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]
-
-
Detection:
-
Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound from a competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Presentation
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 150 | 75 |
| Reference Ligand (e.g., Clobenpropit) | 5 | 2.5 |
Functional Assay: Monoamine Oxidase (MAO) Inhibition
The methanamine moiety of the test compound suggests a potential interaction with monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the catabolism of monoamine neurotransmitters.[7] A fluorometric assay can be used to screen for MAO inhibitory activity.
Principle of MAO Inhibition Assay
This assay measures the activity of MAO-A or MAO-B through a coupled enzymatic reaction.[16] MAO catalyzes the oxidation of a substrate (e.g., p-tyramine), producing H₂O₂.[17] The H₂O₂ then reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[18] An inhibitor of MAO will reduce the amount of H₂O₂ produced, leading to a decrease in the fluorescent signal.
Workflow for MAO Inhibition Assay
Caption: Workflow for the fluorometric MAO inhibition assay.
Detailed Protocol: Fluorometric MAO-A/B Inhibition Assay
Materials:
-
This compound
-
MAO Inhibitor Screening Kit
-
Purified human MAO-A and MAO-B enzymes
-
Clorgyline (MAO-A specific inhibitor) and Pargyline (MAO-B specific inhibitor)
-
Black 96-well microplates
-
Fluorescent microplate reader
Procedure:
-
Assay Setup:
-
In separate wells of a black 96-well plate, add 45 µL of either diluted MAO-A or MAO-B enzyme solution.
-
Add 5 µL of the test compound at various concentrations.
-
Include positive controls (Clorgyline for MAO-A, Pargyline for MAO-B) and a no-inhibitor control.[16]
-
-
Pre-incubation:
-
Mix and incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[16]
-
-
Reaction Initiation:
-
Prepare a working reagent containing the substrate (p-tyramine), HRP enzyme, and dye reagent according to the kit manufacturer's protocol.
-
Add 50 µL of the working reagent to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[18]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for both MAO-A and MAO-B.
-
Expected Data Presentation
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) |
| This compound | >100 | 25 | >4 |
| Clorgyline | 0.01 | 5 | 500 |
| Pargyline | 2 | 0.05 | 0.025 |
Conclusion
The protocols detailed in this guide provide a robust and systematic approach for the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile and then proceeding to targeted assays based on its structural features, researchers can efficiently gather critical data on the compound's biological activity. The results from these assays will guide further investigation into its mechanism of action, selectivity, and potential as a therapeutic agent. This structured approach ensures a foundation of scientific integrity and provides a clear path for subsequent stages of drug discovery and development.
References
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org.
- XTT Assays vs MTT. Biotech Spain.
- Review of pharmacological effects of imidazole derivatives. Medlit.
- MTT assay. Wikipedia.
- In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online.
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). CSH Protocols.
- Target and pathway engagement assays. Concept Life Sciences.
- Synthesis and therapeutic potential of imidazole containing compounds. PMC.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team.
- Target Engagement Assays in Early Drug Discovery. ResearchGate.
- InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors.
- EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.
- Monoamine Oxidase Assay Kit. Bio-Techne.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
- In Vitro Pharmacology. QIMA Life Sciences.
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.
- DAT Transporter Assay. BioIVT.
- Update on in vitro cytotoxicity assays for drug development. ResearchGate.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed.
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. bioivt.com [bioivt.com]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. kosheeka.com [kosheeka.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support guide for the synthesis of (1-propyl-1H-imidazol-2-yl)methanamine. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often incorporated into structures targeting a range of biological targets. While its synthesis appears straightforward, typically involving N-alkylation of an imidazole precursor followed by reductive amination, achieving high yields can be challenging. Common pitfalls include poor regioselectivity, competing side reactions, and difficult purifications. This guide breaks down the synthesis into its key stages, addressing specific issues you may encounter with causal explanations and validated solutions.
Overall Synthetic Workflow
The most common and efficient pathway to the target compound involves a two-step sequence starting from commercially available imidazole-2-carbaldehyde.
Part 1: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde (Intermediate)
This initial N-alkylation step is critical for setting the stage for a successful final conversion. Low yields here will invariably lead to a poor overall yield.
Frequently Asked Questions & Troubleshooting
Q1: My N-alkylation reaction yield is low, and I see multiple spots on my TLC. What's going wrong?
Answer: Low yields in the N-alkylation of imidazole are typically due to three main factors: incomplete deprotonation, side reactions, or reagent instability.
-
Causality - Incomplete Deprotonation: The N-alkylation of imidazole is a nucleophilic substitution that requires deprotonation of the imidazole N-H to form the nucleophilic imidazolate anion.[1] If the base is too weak or used in insufficient quantity, the starting material will remain, leading to low conversion.
-
Causality - Side Reactions: A common side reaction is C-alkylation, where the propyl group attaches to a carbon atom on the imidazole ring instead of the nitrogen.[1] This is more prevalent if the nitrogen atoms are sterically hindered or if reaction conditions are too harsh.
-
Solution & Optimization:
-
Choice of Base: For this substrate, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and helps avoid decomposition.[1] Using a stronger base like sodium hydride (NaH) can ensure complete deprotonation but requires strictly anhydrous conditions to prevent quenching.[1]
-
Solvent: Use a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to ensure solubility of the reagents and facilitate the Sₙ2 reaction.[1] Ensure the solvent is anhydrous.
-
Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 60-80 °C) can improve the reaction rate, but excessive heat can lead to decomposition, indicated by the reaction mixture turning dark.[1]
-
Q2: I'm having trouble purifying the aldehyde intermediate. Are there any tips?
Answer: Purification of imidazole aldehydes can be tricky due to their polarity.
-
Causality: The aldehyde group and the imidazole ring make the molecule quite polar, which can lead to streaking on silica gel columns and difficulty in achieving sharp separation.
-
Solution & Optimization:
-
Column Chromatography: Use a solvent system with a polar modifier. A gradient elution of ethyl acetate in hexanes is a good starting point. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent streaking by deactivating acidic sites on the silica gel.
-
Acid-Base Extraction: An alternative is to perform an aqueous workup. The basic imidazole nitrogen can be protonated with a dilute acid (e.g., 1M HCl) to bring the product into the aqueous layer, washing away non-polar impurities with an organic solvent. Then, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate) can recover the purified product.
-
Optimized Protocol: N-Alkylation
-
Reaction Setup: To a round-bottom flask, add imidazole-2-carbaldehyde (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension for 15 minutes at room temperature.[1]
-
Alkylating Agent: Add 1-bromopropane (1.1 eq) dropwise to the stirred mixture.
-
Reaction: Heat the mixture to 60 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude oil by column chromatography on silica gel (e.g., 20-50% ethyl acetate in hexanes) to yield 1-propyl-1H-imidazole-2-carbaldehyde as a pure product.
Part 2: Reductive Amination to this compound
This is the most critical step where yield is often compromised by the formation of multiple byproducts. The choice of reducing agent and the control of reaction conditions are paramount.
Frequently Asked Questions & Troubleshooting
Q1: My main byproduct is the alcohol, (1-propyl-1H-imidazol-2-yl)methanol. How can I prevent this?
Answer: The formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive and is reducing the starting aldehyde faster than the desired imine/iminium ion intermediate.[2]
-
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[2] In a one-pot reductive amination, an equilibrium exists between the aldehyde/ammonia and the imine intermediate. If the aldehyde is reduced before it can form the imine, the alcohol byproduct will dominate.
-
Solution: Switch to a more selective, milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it preferentially reduces the protonated iminium ion over aldehydes or ketones.[2][3] This ensures that only the desired intermediate is reduced to the amine. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic and requires mildly acidic conditions (pH 4-6) to be effective.[2][3]
Q2: I'm observing a significant amount of a higher molecular weight byproduct, likely the secondary amine. How do I minimize this?
Answer: Formation of the secondary amine, bis((1-propyl-1H-imidazol-2-yl)methyl)amine, occurs when the primary amine product, which is also a nucleophile, reacts with another molecule of the starting aldehyde.[2]
-
Causality: The newly formed primary amine can be more nucleophilic than the ammonia used as the nitrogen source. It can compete with ammonia to form a new iminium ion with the starting aldehyde, which is then reduced to form the symmetric secondary amine.
-
Solution & Optimization:
-
High Concentration of Nitrogen Source: Use a large excess of the nitrogen source. Employing ammonium acetate (NH₄OAc) is highly effective. It serves as both the ammonia source and a buffer to maintain a mildly acidic pH, which is optimal for imine formation.[2] A high concentration of ammonia helps to statistically favor its reaction with the aldehyde over the product amine.
-
Controlled Addition: In some cases, slow addition of the reducing agent to the mixture of the aldehyde and ammonia source can help maintain a low concentration of the primary amine product at any given time, reducing the rate of secondary amine formation.
-
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Chemical Formula | Key Advantages | Key Disadvantages | Optimal Conditions |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly selective for imines/iminiums; mild; does not require strict pH control.[2] | More expensive; moisture sensitive. | One-pot with aldehyde and amine. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines at acidic pH.[3] | Highly toxic (releases HCN gas at low pH); requires careful pH control (4-6). | Methanol, pH 4-6 buffer. |
| Sodium Borohydride | NaBH₄ | Inexpensive; powerful reductant. | Not selective ; readily reduces starting aldehyde, leading to alcohol byproduct.[2] | Generally unsuitable for one-pot reductive aminations. |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | "Green" method; high yields possible. | Requires specialized high-pressure equipment; may reduce other functional groups.[4] | High pressure H₂, catalyst. |
Optimized Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 1-propyl-1H-imidazole-2-carbaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Ammonia Source: Add ammonium acetate (5-10 eq) to the solution. Stir the mixture vigorously for 30-60 minutes at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise over 15 minutes. Note: The reaction may gently effervesce.
-
Reaction: Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After concentrating the solvent, the crude product can be purified by silica gel chromatography. A gradient of methanol (containing 1% ammonium hydroxide) in DCM (e.g., 0% to 10% MeOH) is typically effective for eluting the polar amine product.
Overall Troubleshooting Workflow
If you are experiencing low yields, use the following decision tree to diagnose the potential issue.
References
- CoLab. (n.d.). Recent advances in selective catalytic hydrogenation of nitriles to primary amines. [Link]
- Organic Chemistry Portal. (n.d.).
- Mayr, H., et al. (2022).
- Schotten, D., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
Sources
Technical Support Center: Synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support center for the synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the challenges of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common two-step synthetic route: N-propylation of imidazole-2-carbonitrile followed by reduction.
Question 1: My N-propylation of imidazole-2-carbonitrile is resulting in a low yield and a mixture of products. What are the likely side reactions and how can I prevent them?
Answer:
Low yields and product mixtures in the N-alkylation of imidazoles are common issues. The primary side reactions are typically the formation of regioisomers and quaternary imidazolium salts.[1]
Causality and Mechanism:
The imidazole ring has two nitrogen atoms that can be alkylated. In an unsymmetrical imidazole like imidazole-2-carbonitrile, these nitrogens are not equivalent, leading to the formation of two different regioisomers: 1-propyl-1H-imidazole-2-carbonitrile (the desired product) and 1-propyl-1H-imidazole-5-carbonitrile (the undesired isomer). The ratio of these products is influenced by steric and electronic factors.[2]
Furthermore, the N-alkylated imidazole product is itself a nucleophile and can be alkylated a second time by the propylating agent to form a quaternary imidazolium salt. This is especially prevalent with highly reactive alkylating agents or at elevated temperatures.[1]
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the imidazole starting material relative to the propylating agent (e.g., 1-bromopropane) to minimize the chance of double alkylation.[1]
-
Optimize the Base and Solvent:
-
For improved regioselectivity: Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF ensures complete deprotonation of the imidazole, forming the imidazolide anion. Alkylation of the anion is often more regioselective.
-
To minimize quaternization: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile can be effective, especially if the propylating agent is reactive enough.[3]
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to the formation of the quaternary salt.[1]
-
Choice of Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If over-alkylation is a significant issue, consider using a less reactive agent like 1-chloropropane, though this may require more forcing conditions.
Question 2: During the reduction of 1-propyl-1H-imidazole-2-carbonitrile, I'm not getting a clean conversion to the desired amine. What are the potential side products?
Answer:
The reduction of a nitrile to a primary amine can be complicated by the formation of secondary and tertiary amine impurities, as well as partially reduced intermediates. The choice of reducing agent and reaction conditions is critical.
Causality and Mechanism:
The primary amine product can react with the intermediate imine formed during the reduction process. This subsequent reaction leads to the formation of a secondary amine, which can then be further alkylated to a tertiary amine.
Troubleshooting Protocol:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LAH): This is a powerful reducing agent that is often effective for this transformation.[4] To minimize side reactions, the nitrile should be added slowly to a solution of LAH in an anhydrous ether solvent (like THF or diethyl ether) at a low temperature (e.g., 0 °C).
-
Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is another common method. To suppress the formation of secondary amines, the reaction is often carried out in the presence of ammonia or by using an acidic solvent to protonate the primary amine as it forms, reducing its nucleophilicity.
-
-
Reaction Conditions:
-
Anhydrous Conditions: For reductions with LAH, it is crucial to maintain strictly anhydrous conditions, as the reagent reacts violently with water.[5]
-
Temperature Control: Perform the reaction at low temperatures to control the reactivity and minimize side reactions.
-
-
Work-up Procedure: A careful aqueous work-up is necessary after LAH reduction to quench the excess reagent and hydrolyze the aluminum complexes. A common procedure is the sequential addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser work-up).
Question 3: I am attempting a one-pot synthesis via lithiation of 1-propylimidazole followed by quenching with an electrophile, but the reaction is failing. What could be the issue?
Answer:
Directed ortho-lithiation is a powerful tool, but it is highly sensitive to reaction conditions. Failure can be due to incomplete lithiation, side reactions with the electrophile, or degradation of the starting material or product.[6]
Causality and Mechanism:
The proton at the C2 position of the imidazole ring is acidic and can be removed by a strong organolithium base like n-butyllithium (n-BuLi) or sec-butyllithium. This generates a highly reactive 2-lithio-1-propylimidazole intermediate.[4] This intermediate can then react with a suitable electrophile to introduce the aminomethyl group or a precursor.
Troubleshooting Protocol:
-
Ensure Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen.[5] All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: Anhydrous ethereal solvents like THF or diethyl ether are typically used. The presence of a coordinating agent like tetramethylethylenediamine (TMEDA) can accelerate the lithiation.
-
Temperature Control: Lithiation is usually performed at low temperatures (-78 °C is common) to prevent side reactions and decomposition of the organolithium species.[4]
-
Choice of Electrophile: To synthesize this compound, you could use an electrophile like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, followed by deprotection. A simpler, but potentially lower-yielding approach, would be to react with DMF to form the aldehyde, followed by reductive amination.[4]
-
Purity of Reagents: The organolithium reagent should be titrated before use to determine its exact concentration, as it can degrade over time. The 1-propylimidazole starting material must be pure and dry.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the N-propylation step?
A1: The three most critical parameters are:
-
Temperature: To prevent the formation of quaternary imidazolium salts.[1]
-
Stoichiometry: To minimize double alkylation of the imidazole ring.[1]
-
Choice of Base: To influence the regioselectivity and ensure efficient deprotonation.[3]
Q2: How can I effectively purify the final product, this compound?
A2: The basic nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted into an organic solvent and dried. For higher purity, column chromatography on silica gel (often pre-treated with triethylamine to prevent streaking) or crystallization of the hydrochloride salt can be employed.[7]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, several other routes could be considered:
-
Reductive Amination: Start with 1-propyl-1H-imidazole-2-carbaldehyde and react it with ammonia or a protected form of ammonia (like hydroxylamine followed by reduction) in the presence of a reducing agent like sodium borohydride.
-
From 2-(Chloromethyl)-1-propyl-1H-imidazole: This intermediate could be synthesized and then reacted with an amine source, such as sodium azide followed by reduction, or with ammonia under pressure.
-
Build the Ring Last: A multi-component reaction could be used to construct the substituted imidazole ring with the aminomethyl precursor already in place.[8]
Visualizations and Protocols
Experimental Workflow: Two-Step Synthesis
Caption: General workflow for the two-step synthesis.
Decision Tree for Troubleshooting Low Yield in N-Propylation
Caption: Troubleshooting low yields in the N-propylation step.
Data Summary Table
| Parameter | Condition A (High Yield) | Condition B (Low Yield/Side Products) | Rationale for Improvement |
| Base | NaH (1.1 eq) | K₂CO₃ (1.5 eq) | NaH ensures complete deprotonation, improving rate and potentially selectivity. |
| Solvent | Anhydrous THF | Acetonitrile | THF is an excellent solvent for organosodium intermediates. |
| Temperature | 0 °C to RT | 60 °C | Lower temperature minimizes the formation of the di-alkylated quaternary salt.[1] |
| Stoichiometry | 1.0 eq 1-bromopropane | 1.5 eq 1-bromopropane | Excess alkylating agent leads to the formation of quaternary imidazolium salts.[1] |
| Atmosphere | Inert (Argon) | Air | Prevents reaction with moisture which can quench the base. |
Protocol: N-propylation of Imidazole-2-carbonitrile
-
Preparation: Under an inert atmosphere of argon, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous THF via cannula and cool the suspension to 0 °C in an ice bath.
-
Imidazole Addition: Dissolve imidazole-2-carbonitrile (1.2 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
-
Alkylation: Add 1-bromopropane (1.0 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
References
- Overcoming steric hindrance in N-alkylation of imidazole deriv
- Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions.
- Imidazole synthesis - Organic Chemistry Portal.
- Synthesis and Characteriz
- Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Synthesis of Fused Imidazoles and Pyrimidinones
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.
- N-Alkylation of imidazoles - University of Otago.
- Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition | The Journal of Organic Chemistry - ACS Public
- N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
- (PDF)
- Imidazole - Wikipedia.
- Optimiz
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
- Lithiation Reaction - American Chemical Society.
- Method for the preparation of imidazoles - European Patent Office - EP 0378910 A1 - Googleapis.com.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
- Synthesis and Applications of 2‐Substituted Imidazole and Its Deriv
- WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles - Google P
- Complex-Induced Proximity Effect in Lithiation: Unveiling Recent Potentials in Organic Synthesis of Biologically - Bentham Open Archives.
- (PDF)
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC.
- Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cycliz
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - NIH.
- Synthesis and properties of vicinal cyanoximes of adamantane series - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. acs.org [acs.org]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Regioselectivity Issues in Imidazole N-Alkylation
Welcome to the technical support center for imidazole regioselectivity. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the regioselective N-alkylation of the imidazole ring.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of unsymmetrically substituted imidazoles.
Issue 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N-1 and N-3 regioisomers. How can I improve selectivity?
A lack of selectivity in N-alkylation is a common issue stemming from the similar reactivity of the two ring nitrogens, especially after deprotonation where the negative charge is shared between them.[1] To improve regioselectivity, a systematic approach involving the analysis of steric and electronic factors, as well as the modification of reaction conditions, is necessary.
Root Cause Analysis and Solutions:
-
Analyze Steric and Electronic Factors:
-
Steric Hindrance: The size of both the substituent on the imidazole ring and the incoming alkylating agent significantly impacts the site of substitution.[2][3] If both the existing substituent and the alkylating agent are small, poor selectivity is often observed.
-
Electronic Effects: The electronic nature of substituents on the imidazole ring plays a crucial role in directing alkylation.
-
Solution: Introduce a strong electron-withdrawing group (EWG) at the C4(5) position. An EWG deactivates the adjacent N-3 nitrogen towards electrophilic attack, thereby favoring alkylation at the more remote N-1 position.[2][3] The inductive effect of the substituent is a major contributor to this directivity.[3]
-
-
-
Modify Reaction Conditions:
-
Base and Solvent System: The choice of base and solvent can dramatically alter the outcome of the reaction by influencing the reaction mechanism.[2] N-alkylation under basic conditions proceeds through the imidazolate anion (an SE2cB-like mechanism), while under "neutral" conditions, the free base reacts via an SE2' process, leading to different product ratios.[3]
-
Solution: Systematically vary the base and solvent combination. For instance, strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can ensure complete deprotonation and may favor N-1 alkylation in certain cases.[4][5] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) or DMF are also commonly used and can influence the isomeric ratio.[4] The table below summarizes the potential impact of different base/solvent systems.
-
-
| Base | Solvent | Expected Predominant Isomer (Substrate Dependent) | Rationale |
| NaH | THF | N-1 | Strong base ensures complete formation of the imidazolate anion; THF is a non-polar aprotic solvent.[4][5] |
| K₂CO₃ | DMF | Mixture, often favoring thermodynamic product | Weaker base, polar aprotic solvent; outcome highly dependent on substrate. |
| Cs₂CO₃ | MeCN | Often high N-1 selectivity | Cs⁺ cation can have a coordinating effect, influencing regioselectivity. |
| NaOH | H₂O / EtOH | Mixture, sensitive to steric effects | Protic solvent can solvate the anion, affecting nucleophilicity and selectivity.[3] |
-
Employ a Protecting Group Strategy:
-
When intrinsic steric and electronic factors are insufficient to achieve the desired regioselectivity, a protecting group strategy offers definitive control.
-
Solution: Utilize a directing/protecting group such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group can be installed at the N-1 position, directing subsequent alkylation to the N-3 position. Following alkylation, the SEM group can be removed to yield the desired N-1 alkylated isomer.[2][6] This "trans-N-alkylation" approach is particularly useful for introducing small alkyl groups where steric differentiation is minimal.[6]
-
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Issue 2: My reaction yield is low, or the reaction is not proceeding to completion.
Low yields in imidazole N-alkylation can often be attributed to incomplete deprotonation, the reactivity of the alkylating agent, or suboptimal reaction conditions.[4]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Incomplete Deprotonation: The pKa of the N-H proton in imidazole is approximately 14.5, making it less acidic than phenols but more acidic than alcohols.[7][8] A base that is not strong enough will result in an equilibrium with a significant amount of the neutral, less nucleophilic imidazole remaining.
-
Solution: For less reactive imidazoles (e.g., those with electron-donating groups), use a strong base like NaH in an anhydrous aprotic solvent (THF, DMF) to ensure complete deprotonation.[4] For more reactive systems, weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient and can be more practical to handle.[4]
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, MeCN) are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.[4]
-
-
Assess the Alkylating Agent:
-
Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl.
-
Solution: If the reaction is sluggish, consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Be aware that highly reactive agents can also lead to the formation of quaternary imidazolium salts as a side reaction.[9]
-
-
Control Reaction Temperature:
-
Insufficient Energy: Some alkylations require heating to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave-assisted synthesis can be a powerful tool to accelerate the reaction, often leading to higher yields in shorter times.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in imidazole N-alkylation?
A1: The regioselectivity is primarily governed by a complex interplay of three main factors:
-
Electronic Effects: The electron density on the two nitrogen atoms is influenced by substituents on the ring. Electron-withdrawing groups decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[2][3]
-
Steric Hindrance: The accessibility of the nitrogen atoms is dictated by the size of nearby substituents and the alkylating agent itself. The reaction will preferentially occur at the less sterically encumbered nitrogen.[2][3]
-
Reaction Conditions: The choice of base, solvent, and temperature determines the nature of the reacting imidazole species (neutral tautomer vs. imidazolate anion) and can significantly influence the product ratio.[2][3] In some cases, the cation of the base can also play a role in directing the alkylation.[10]
Q2: Why is it difficult to achieve selective N-alkylation in unsymmetrical imidazoles?
A2: The challenge arises from two key properties of the imidazole ring. First, unsymmetrical imidazoles exist as a mixture of rapidly equilibrating tautomers. Second, upon deprotonation with a base, a single imidazolate anion is formed where the negative charge is delocalized over both nitrogen atoms.[1] This delocalization makes both nitrogens nucleophilic, often leading to a mixture of N-1 and N-3 alkylated products.[1][4]
Q3: Can I predict the major regioisomer based on the pKa of the imidazole protons?
A3: While the pKa of the imidazole N-H proton (around 14.5) dictates the strength of the base needed for deprotonation, it does not directly predict the regioselectivity of the subsequent alkylation of the resulting anion.[8] The pKa of the conjugate acid (pKaH, around 7.0) relates to the basicity of the sp² nitrogen and can be influenced by substituents, which in turn correlates with the electronic effects that guide regioselectivity.[8][11] For instance, an electron-donating group will increase the basicity (raise the pKaH) of the adjacent nitrogen, making it a potentially more reactive nucleophile in the neutral form, but the outcome in the anionic form is governed by the combined electronic and steric landscape.
Q4: How can I separate the N-1 and N-3 regioisomers if my reaction is not selective?
A4: The most common method for separating imidazole regioisomers is column chromatography on silica gel or alumina.[4] The difference in polarity between the two isomers, arising from the different positions of the alkyl group relative to the ring substituent, often allows for separation with a carefully chosen eluent system. In some cases, if the products are crystalline solids with different solubilities, fractional crystallization can also be an effective purification technique.[4]
Experimental Protocols
Protocol 1: General Procedure for N-1 Selective Alkylation using NaH in THF
This protocol is a general method that often favors the N-1 isomer for imidazoles with C4(5) substituents, particularly when steric or electronic factors are favorable.[5][12]
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl Halide (e.g., Alkyl Bromide, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted imidazole (1.0 equiv).
-
Add anhydrous THF to dissolve the imidazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
General Workflow Diagram:
Caption: General workflow for NaH-mediated imidazole N-alkylation.
References
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- University of Otago. (n.d.). N-Alkylation of imidazoles.
- Bellina, F., & Rossi, R. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 50(44), 10408-10411.
- Reddit. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp.
- Wikipedia. (n.d.). Imidazole.
- Mhasni, O., Bouajila, J., & Rezgui, F. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 93.
- ResearchGate. (2003). N-alkylation of imidazole by alkaline carbons.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1983–1994.
- Lu, P., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Molecules, 26(16), 4949.
- Semantic Scholar. (2018). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation.
- Macías, M. A., & Portilla, J. (2020). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 25(21), 5165.
- National Institutes of Health. (2022). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links.
- ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
- Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...).
- Oxford Academic. (2015). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA.
- Beilstein Journals. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Chemistry Stack Exchange. (2017). pKa of imidazoles.
- ResearchGate. (n.d.). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides.
- Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.
- Google Patents. (2019). N1 site alkylation method for imidazole compounds.
- National Institutes of Health. (2022). Development of a selective and scalable N1-indazole alkylation.
- ResearchGate. (2012). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
- Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082-2090.
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- PubMed. (2012). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- ResearchGate. (2019). Does the variation of the alkyl chain length on N1 and N3 of imidazole ring affect physicochemical features of ionic liquids in the same way?.
- Google Patents. (1991). Process for preparing 1-alkylimidazoles.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aminomethyl Imidazoles
A word from our Senior Application Scientist:
"Welcome to the technical support center for the purification of aminomethyl imidazoles. As a Senior Application Scientist, I've spent countless hours in the lab grappling with the unique challenges these molecules present. Their dual basic centers—the imidazole ring and the aminomethyl group—can lead to frustrating issues like peak tailing in chromatography and unexpected side reactions. This guide is a distillation of my experience and the collective knowledge of our team, designed to provide you with not just protocols, but the reasoning behind them. My goal is to empower you to troubleshoot effectively and achieve the purity your research demands. Let's navigate these challenges together."
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing aminomethyl imidazoles?
A1: The impurity profile of your aminomethyl imidazole can vary significantly based on your synthetic route. However, some common culprits to watch out for include:
-
Isomeric Products: Depending on the precursors and reaction conditions used for forming the imidazole ring, you might encounter isomeric impurities. For instance, if you are building the imidazole ring on a substituted aniline, different regioisomers can form.[1]
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities. For example, if a nitro group is being reduced to an amine before the aminomethylation step, any remaining nitro-compound will be carried through.[1] Monitoring reaction progress by TLC or HPLC is crucial to ensure complete conversion.[1]
-
Over-alkylation or Bis-imidazole Species: Side reactions can lead to the formation of more complex impurities. Over-alkylation at different nitrogen atoms or the formation of bis-imidazole species can occur, especially if the reaction is not carefully controlled.[1]
-
Quinoxaline-type Impurities: The reaction of aromatic diamines with glyoxal, a common step in some imidazole syntheses, can sometimes lead to the formation of quinoxaline derivatives as byproducts.[1]
-
Reagents and Catalysts: Residual catalysts, such as Palladium on carbon (Pd/C) if used for hydrogenation, can be a source of contamination.[1]
Q2: Why does my aminomethyl imidazole show significant peak tailing during silica gel chromatography?
A2: This is a classic problem when purifying basic compounds like aminomethyl imidazoles on acidic silica gel. The tailing is caused by strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica. To mitigate this, you can:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[2]
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which can provide better separation for basic compounds and reduce the strong interactions that cause tailing.[2]
Q3: My aminomethyl imidazole seems to be degrading on the column. What could be the cause?
A3: Aminomethyl imidazoles can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition over the extended time the compound is on the column. If you suspect on-column degradation, it is advisable to switch to a less acidic stationary phase like neutral alumina or consider alternative purification techniques such as crystallization or reverse-phase chromatography.
Q4: Can I use reverse-phase HPLC for purifying my aminomethyl imidazole?
A4: Absolutely. Reverse-phase HPLC is an excellent technique for purifying aminomethyl imidazoles, especially for achieving high purity on a smaller scale. A C18 column is a common choice.[3] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the basic nitrogens.[3][4]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of aminomethyl imidazoles, offering practical solutions and preventative measures.
Guide 1: Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of product and impurities | - Inappropriate mobile phase polarity. - Overloading the column. | - Optimize the Mobile Phase: If using an isocratic system, try switching to a gradient elution to improve separation.[2] Experiment with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane with a basic modifier).[2] - Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands and better separation.[2] |
| Low yield after chromatography | - Irreversible adsorption of the compound onto the silica gel. - On-column degradation. | - Use a Basic Modifier: Adding triethylamine to the eluent can help prevent irreversible binding.[2] - Switch to Alumina: Basic or neutral alumina can be a better choice for acid-sensitive or highly basic compounds.[2] - Consider Reverse-Phase Chromatography: This can be a gentler alternative for sensitive molecules. |
| Product is insoluble in the loading solvent | - The chosen solvent for loading is too non-polar. | - Use a slightly more polar solvent to dissolve the sample, but keep the volume to a minimum to avoid broadening the initial band. Alternatively, use the dry loading technique mentioned above.[2] |
Guide 2: Crystallization Challenges
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product oils out instead of crystallizing | - The solution is too supersaturated. - The presence of impurities is inhibiting crystal formation. | - Slow Cooling: Allow the solution to cool more slowly to room temperature, and then in the refrigerator. - Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites. - Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization. |
| No crystals form upon cooling | - The compound is too soluble in the chosen solvent. - The concentration is too low. | - Use an Anti-solvent: Add a solvent in which your compound is insoluble dropwise to the solution until it becomes slightly cloudy, then warm until it clarifies and allow to cool slowly.[5] - Evaporate Some Solvent: Reduce the volume of the solvent to increase the concentration of your compound and then allow it to cool. |
| Crystals are impure | - Impurities are co-crystallizing with the product. - Impurities are trapped in the crystal lattice. | - Recrystallize: Perform a second crystallization of the obtained crystals.[1] - Wash the Crystals: After filtering, wash the crystals with a small amount of the cold crystallization solvent to remove surface impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Aminomethyl Imidazole
This protocol is a general guideline and should be optimized for your specific compound.
-
Column Preparation:
-
Choose an appropriate column size (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[2]
-
Pack the column with silica gel as a slurry in your initial, least polar mobile phase.
-
-
Sample Preparation and Loading:
-
Dissolve your crude aminomethyl imidazole (e.g., 200 mg) in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, use the dry loading method by adsorbing your compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.[2]
-
-
Elution:
-
Start with a non-polar solvent system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) and a basic modifier (e.g., 0.5% triethylamine). A typical gradient might be from 0% to 10% methanol in ethyl acetate.
-
Collect fractions and monitor them by TLC or HPLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified aminomethyl imidazole.
-
Protocol 2: Recrystallization of an Aminomethyl Imidazole Derivative
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in portions, heating the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizing Purification Workflows
A logical approach is key to developing a successful purification strategy. The following diagrams illustrate decision-making processes for purifying aminomethyl imidazoles.
Caption: Decision workflow for initial purification strategy.
Caption: Troubleshooting guide for column chromatography.
References
- Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Fel, P. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data.
- MDPI. (n.d.). Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane.
- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Benchchem. (n.d.). Establishing the Purity of 1-Methyl-2-(methylthio)imidazole Reference Material: A Comparative Guide.
- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane [mdpi.com]
Technical Support Center: Stability of (1-Propyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support center for (1-Propyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As specific stability data for this exact molecule is not widely published, this document synthesizes information from the known chemical behavior of the imidazole moiety and related N-substituted alkylamines to provide a robust framework for your experimental success.[1]
Inferred Physicochemical Properties & Stability Profile
Understanding the fundamental properties of this compound is crucial for predicting its behavior in experimental settings. The structure contains two key features influencing its stability: the electron-rich imidazole ring and a primary aminomethyl group.
| Property | Inferred Value / Characteristic | Rationale & Scientific Context |
| Molecular Formula | C₇H₁₃N₃ | Calculated |
| Molecular Weight | 139.20 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid as a free base. | Based on structurally similar imidazole derivatives.[2] |
| Solubility | Free Base: Soluble in polar organic solvents (DMSO, Methanol, Ethanol). HCl Salt: Expected to have enhanced aqueous solubility. | The free base may have limited solubility in aqueous buffers. Conversion to a hydrochloride salt is a standard strategy to improve the water solubility of amines.[2] |
| Key Stability Concerns | Susceptible to oxidation, pH-dependent degradation, and photolysis. | The imidazole ring is known to be liable to oxidation and photodegradation in solution.[3] The stability of similar imidazole compounds can also be pH-dependent.[4] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My solution of this compound is turning yellow or brown. What is causing this discoloration?
Answer: This is a classic sign of oxidative degradation. The imidazole ring is an electron-rich heterocycle, making it susceptible to autoxidation, especially in the presence of oxygen, light, or trace metal impurities.[3][5] This process can lead to the formation of colored byproducts. In some cases, base-mediated autoxidation can also occur.[3]
Causality: The degradation likely involves the formation of radical intermediates or direct oxidation of the imidazole ring, leading to hydroxylated species or ring-opened products.
Preventative Measures:
-
Use Degassed Solvents: Prepare solutions using solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Inert Atmosphere: Store stock solutions and handle the compound under an inert atmosphere whenever possible.
-
Protect from Light: Use amber glass vials or wrap containers in aluminum foil to prevent photo-oxidation. The imidazole moiety in related compounds is known to be sensitive to photodegradation.[3]
-
Solvent Purity: Use high-purity solvents (e.g., HPLC-grade) to minimize contaminants that could catalyze degradation.
Q2: I am observing inconsistent results or a loss of compound activity in my biological assays. Could this be a stability issue?
Answer: Yes, inconsistent results are frequently linked to compound instability in the assay medium. Several factors could be at play:
-
Hydrolytic or pH-Dependent Degradation: The stability of imidazole-containing compounds can be highly dependent on the pH of the solution.[4] Your compound may be rapidly degrading in the aqueous assay buffer over the course of the experiment.
-
Precipitation: If the final concentration of the organic solvent from your stock solution (e.g., DMSO) is too high, or if the compound's solubility in the aqueous buffer is low, it may precipitate.[2] This effectively lowers the concentration of the compound available to interact with your biological target.
-
Adsorption: The compound may adsorb to plasticware (e.g., pipette tips, microplates), reducing the effective concentration.
-
Slow Degradation: Even without visible color change, the compound could be degrading slowly over the incubation period. It is always best practice to prepare fresh working solutions for each experiment from a frozen stock.[2]
Troubleshooting Workflow: To determine if stability is the root cause, a simple experiment can be performed. This workflow allows you to validate the compound's stability in your specific assay buffer.
Caption: Workflow for verifying compound stability in an experimental buffer.
Q3: What is the recommended procedure for preparing and storing stock solutions?
Answer: Proper preparation and storage are critical to ensure the integrity and longevity of your compound.
Recommended Protocol:
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for the primary stock solution.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your aqueous assay buffers.
-
Dissolution: Add the solvent to the solid compound. Vortex thoroughly. If needed, gentle warming (to 37°C) or sonication can aid dissolution.[1]
-
Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption tubes (e.g., amber glass or polypropylene).[1] This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Storage: Store the aliquots at -80°C for long-term stability. For short-term use, -20°C is acceptable. Always protect from light.[2]
-
Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the stock solution. Do not store dilute aqueous solutions unless their stability has been experimentally confirmed.[1]
Q4: What are the likely degradation products, and how can I identify them?
Answer: Based on the chemistry of related imidazole compounds, the primary degradation pathway in solution is likely oxidation of the imidazole ring.[3][5] This can lead to the formation of various oxidized species.
Hypothetical Degradation Pathway: The following diagram illustrates a plausible oxidative degradation pathway. The exact products would need to be confirmed analytically.
Caption: Hypothetical oxidative degradation pathway for the compound.
Identification of Degradants: The most effective way to identify these products is through a forced degradation study coupled with a high-resolution analytical technique.[6]
-
Forced Degradation: Intentionally stress the compound under harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, high heat, intense light) to generate degradation products.[7][8]
-
Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the ideal method.[9] It separates the parent compound from its degradants, and the mass spectrometer provides mass information that is crucial for structural elucidation of the unknown products.[3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used to monitor the appearance of new peaks and the disappearance of the parent peak.[10]
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and develop a stability-indicating analytical method.[6]
Objective: To generate potential degradation products under various stress conditions.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
Calibrated oven, photostability chamber
Procedure:
-
Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To one sample, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To another sample, add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.[3]
-
Oxidative Degradation: To a third sample, add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Place a fourth sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a fifth sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8] Keep a control sample wrapped in foil.
-
Analysis: At the end of the incubation period, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC-UV or LC-MS method. Compare the chromatograms to the unstressed control to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
Suggested Starting Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm with a DAD to find the optimal wavelength for the parent and degradants. A wavelength around 215 nm is often a good starting point for imidazoles.[12]
-
Injection Volume: 10 µL.[9]
Method Validation: Inject samples from the forced degradation study. A successful stability-indicating method will show baseline resolution between the parent peak and all degradation product peaks. The peak for the parent compound should also be pure (as determined by DAD peak purity analysis).
References
- A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. (n.d.). Benchchem.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
- Imidazole-lactate degradation | Pathway. (n.d.). PubChem - NIH.
- Biodegradability of imidazole structures. (n.d.). ResearchGate.
- Degradative Behavior and Toxicity of Alkylated Imidazoles. (2019). Industrial & Engineering Chemistry Research - ACS Publications.
- Forced Degradation Studies. (2016). MedCrave online.
- Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (n.d.). PMC - PubMed Central.
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025). ResearchGate.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025). ResearchGate.
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. (n.d.). Benchchem.
- Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajrconline.org [ajrconline.org]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting NMR peak assignments for (1-Propyl-1H-imidazol-2-yl)methanamine
Troubleshooting Guide for ¹H NMR Peak Assignments
Welcome to the technical support guide for the NMR analysis of (1-Propyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the structural elucidation of this molecule via ¹H NMR spectroscopy. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.
Overview: The Challenge
The structure of this compound presents several distinct proton environments: an n-propyl group, a disubstituted imidazole ring, and a primary amine. While seemingly straightforward, the interplay between the imidazole's aromaticity, the basicity of its nitrogen atoms, and the labile nature of the amine protons can lead to spectra that are unexpectedly complex or ambiguous. This guide provides a logical framework for dissecting these challenges.
Predicted ¹H NMR Spectrum Analysis
Before troubleshooting, it is essential to establish a baseline of expected signals. The structure contains 7 unique proton environments.
Diagram 1: Labeled Structure
Caption: Labeled protons on this compound.
Table 1: Predicted ¹H NMR Signal Assignments
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-c | Propyl -CH₃ | 0.8 - 1.0 | Triplet (t) | 3H | Coupled to H-b. |
| H-b | Propyl -CH₂- | 1.6 - 1.9 | Sextet (sxt) | 2H | Coupled to H-a and H-c. |
| H-a | N-CH₂- (Propyl) | 3.8 - 4.2 | Triplet (t) | 2H | Deshielded by adjacent N1. Coupled to H-b. |
| H-d | C-CH₂-N | 3.6 - 3.9 | Singlet (s) | 2H | Adjacent to the imidazole ring and the amine. |
| H-e | -NH₂ | 0.5 - 5.0 | Broad Singlet (br s) | 2H | Exchangeable; position is highly variable.[1] |
| H-5 | Imidazole C5-H | 6.8 - 7.2 | Doublet (d) or Singlet (s) | 1H | Position can vary with solvent and pH.[2] |
| H-4 | Imidazole C4-H | 7.0 - 7.6 | Doublet (d) or Singlet (s) | 1H | Position can vary with solvent and pH.[2] |
Troubleshooting FAQs & Diagnostic Workflows
This section addresses the most common issues encountered during peak assignment for this molecule.
Diagram 2: Troubleshooting Workflow
Sources
Technical Support Center: Optimizing N-Propylation of Imidazoles
Welcome to the technical support center for the N-propylation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this common but often challenging reaction. Our focus is on delivering practical, field-tested insights grounded in established chemical principles to help you achieve optimal results in your synthesis.
Introduction to N-Propylation of Imidazoles
The N-propylation of imidazoles is a fundamental N-alkylation reaction in organic synthesis, crucial for the development of a wide range of biologically active molecules, ionic liquids, and functional materials.[1][2] The reaction involves the substitution of the acidic proton on one of the nitrogen atoms of the imidazole ring with a propyl group. While seemingly straightforward, the success of this reaction is highly dependent on a careful selection of reagents and reaction conditions to manage challenges such as low reactivity, side reactions, and regioselectivity in unsymmetrically substituted imidazoles.[3][4]
The core of the reaction is the deprotonation of the imidazole N-H by a base to form a nucleophilic imidazolide anion, which then attacks the electrophilic propylating agent in a bimolecular nucleophilic substitution (SN2) reaction.
}
Figure 1: General Mechanism of Imidazole N-Propylation
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-propylation of imidazoles in a practical question-and-answer format.
Low or No Conversion
Question: My N-propylation reaction shows very low yield or fails to proceed to completion. What are the likely causes and how can I improve it?
Answer: Low conversion is a frequent challenge and can often be traced back to several key factors:
-
Incomplete Deprotonation: The nucleophilicity of the imidazole is significantly enhanced upon deprotonation. If the base is not strong enough or used in insufficient quantity, the concentration of the reactive imidazolide anion will be low.
-
Troubleshooting Steps:
-
Evaluate Your Base: For simple imidazoles, moderately strong bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a polar aprotic solvent are often sufficient.[5][6] For less reactive or sterically hindered imidazoles, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is recommended to ensure complete deprotonation.[7][8]
-
Ensure Anhydrous Conditions: Strong bases like NaH are highly reactive with water. Ensure your solvent and glassware are thoroughly dried to prevent quenching the base.
-
-
-
Reactivity of the Propylating Agent: The leaving group on your propylating agent plays a critical role. The general reactivity order for alkyl halides is I > Br > Cl.
-
Troubleshooting Steps:
-
If you are using 1-chloropropane and observing low reactivity, consider switching to 1-bromopropane or 1-iodopropane.
-
-
-
Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent.
Formation of Side Products
Question: I'm observing significant formation of a byproduct with a higher molecular weight, which I suspect is a quaternary imidazolium salt. How can I prevent this?
Answer: The formation of a 1,3-dipropylimidazolium salt is a common side reaction, occurring when the N-propylimidazole product undergoes a second alkylation.[3] This is particularly problematic with highly reactive alkylating agents or at elevated temperatures.
}
Figure 2: Pathway to Quaternary Salt Formation
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1-1.2 equivalents) relative to the propylating agent to ensure the latter is the limiting reagent.[9]
-
Slow Addition of Alkylating Agent: Add the propylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.[9]
-
Lower the Reaction Temperature: Reducing the temperature will decrease the rate of the second alkylation more significantly than the first in many cases.[3]
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting imidazole and stop the reaction as soon as it is complete to prevent further reaction of the product.[9]
-
Regioselectivity in Unsymmetrical Imidazoles
Question: I am using a 4-substituted imidazole and obtaining a mixture of 1,4- and 1,5-disubstituted regioisomers. How can I control the regioselectivity of the propylation?
Answer: For unsymmetrically substituted imidazoles, both nitrogen atoms are potential sites for alkylation, often leading to a mixture of products that can be difficult to separate.[4] The regioselectivity is influenced by a combination of steric and electronic factors.[10]
-
Steric Hindrance: The propyl group will preferentially attack the less sterically hindered nitrogen atom.[3][10]
-
Strategy: If your substituent at the 4- or 5-position is bulky, the propylation will likely favor the nitrogen atom further away from that substituent.
-
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, directing the alkylation to the more distant nitrogen.[10]
-
Strategy: The choice of base and solvent can also influence regioselectivity. For instance, using NaH in THF has been reported to favor N-1 alkylation for certain substrates.[9]
-
-
Alternative Strategies: For challenging cases where regioselectivity cannot be controlled, consider using a protecting group strategy. For example, a removable protecting group can be installed on one of the nitrogens to direct the alkylation to the other, followed by deprotection.
Experimental Protocols & Data
Table 1: Comparison of Common Reaction Conditions for N-Propylation
| Parameter | Condition 1: Mild | Condition 2: Strong |
| Imidazole | 1.0 equivalent | 1.0 equivalent |
| Propylating Agent | 1.1 equivalents (e.g., 1-Bromopropane) | 1.05 equivalents (e.g., 1-Bromopropane) |
| Base | K₂CO₃ (1.5 equivalents) | NaH (60% in oil, 1.2 equivalents) |
| Solvent | Acetonitrile or DMF | Anhydrous THF or DMF |
| Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours | 1-16 hours |
| Typical Use Case | Simple, unhindered imidazoles. | Less reactive or sterically hindered imidazoles. |
Protocol 1: General Procedure for N-Propylation using Potassium Carbonate
This protocol is a general guideline and may require optimization for specific imidazole substrates.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the imidazole (1.0 equivalent) in anhydrous acetonitrile or DMF (approximately 0.2-0.5 M).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Propylating Agent: Add 1-bromopropane (1.1 equivalents) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to yield the pure N-propylimidazole.[8]
Protocol 2: N-Propylation of Imidazole using Sodium Hydride
This protocol is suitable for less reactive imidazoles and should be performed under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of imidazole (1.0 equivalent) in anhydrous THF (approximately 0.2-0.5 M).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.
-
Addition of Propylating Agent: Cool the mixture back to 0 °C and add 1-bromopropane (1.05 equivalents) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation.[8]
References
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
- Beilstein Journals. (2022). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult.
- University of Otago. (n.d.). N-Alkylation of imidazoles.
- ResearchGate. (2004). N-alkylation of imidazole by alkaline carbons.
- ResearchGate. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates.
- ResearchGate. (n.d.). N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites.
- Exploring 1-Propyl-1H-Imidazole: Properties and Applications. (n.d.).
- Asian Journal of Research in Chemistry. (2018). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
- Chinese Journal of Applied Chemistry. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.
- National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
- ACS Publications. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
- PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
- ResearchGate. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
- Henan Allgreen Chemical Co., Ltd. (n.d.). Organic Synthesis 1-Propylimidazole CAS: 35203-44-2.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- National Institutes of Health. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction.
- MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.
- National Institutes of Health. (n.d.). n-Propylimidazole.
- Zenodo. (2024). Synthesis and Reactions of Imidazole.
- ResearchGate. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles.
- Reddit. (2017). Removing imidazole in a workup?.
- Google Patents. (n.d.). CA1119179A - Process for preparing n-tritylimidazole compounds.
- UCHEM. (n.d.). Factory supply 1-propyl-1H-imidazole / N-Propylimidazole cas 35203-44-2.
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 6. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Research Portal [ourarchive.otago.ac.nz]
Preventing decomposition of (1-Propyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support guide for (1-Propyl-1H-imidazol-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent its decomposition.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a primary amine and an N-substituted imidazole ring. This structure presents specific stability challenges. The primary amine is a nucleophilic and basic site, susceptible to oxidation and reactions with electrophiles. The imidazole ring, while aromatic, can be prone to hydrolysis and oxidative degradation, particularly at the C2 position where the aminomethyl group is attached.[1] This guide will address the primary pathways of decomposition and provide actionable protocols to mitigate them.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and storage of this compound.
Q1: My freshly purchased this compound solution has turned yellow/brown. What happened?
A: A color change from colorless to yellow or brown is a common indicator of oxidative degradation. The primary amine group is susceptible to air oxidation, which can form colored impurities like imines or nitro compounds. This process can be accelerated by exposure to light, heat, or trace metal ion contaminants. The imidazole ring itself can also undergo oxidation, especially when initiated by radicals.[2][3] To prevent this, always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in amber vials to protect it from light.
Q2: I'm observing a new, more polar spot on my TLC plate after leaving the compound in a protic solvent. What is the likely cause?
A: The likely cause is hydrolysis of the imidazole ring. While the ring is generally stable, the presence of water, especially under mild basic or acidic conditions, can lead to a ring-opening reaction.[4][5][6][7] This creates highly polar, acyclic byproducts. The primary amine can also influence the electronic properties of the ring, potentially affecting its susceptibility to hydrolysis. For experiments requiring prolonged run times, it is critical to use anhydrous solvents.
Q3: Is it better to store the compound as a free base or as a salt?
A: Storing the compound as a salt, typically the dihydrochloride salt, is highly recommended.[8][9] The salt form offers significantly enhanced stability for several reasons:
-
Protonation of the primary amine: This protects the amine from acting as a nucleophile and drastically reduces its susceptibility to air oxidation.
-
Increased stability of the imidazole ring: Protonation of the ring's nitrogen atoms can stabilize the ring system against certain degradation pathways.
-
Reduced hygroscopicity (in some cases): While salts can be hygroscopic, the free base is often a hygroscopic oil that readily absorbs atmospheric water and CO₂, leading to carbonate salt formation and hydrolysis.
If the free base is required for an experiment, it should be freshly prepared from the salt and used immediately.
Q4: What are the ideal storage conditions for this compound?
A: Based on general principles for handling amines and sensitive heterocyclic compounds, the following conditions are recommended:[10][11]
| Parameter | Recommendation | Rationale |
| Form | Dihydrochloride Salt | Prevents oxidation of the primary amine and enhances overall stability. |
| Temperature | -20°C to 4°C (Refrigerated/Frozen) | Reduces the rate of all potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis. |
| Container | Tightly sealed amber glass vial | Protects from light, which can catalyze oxidative processes, and prevents moisture ingress. |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safety.[10] |
Part 2: Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section provides a deeper dive into specific experimental problems and offers step-by-step protocols for mitigation.
Issue 1: Rapid Decomposition Observed During Aqueous Buffer Experiments
-
Symptoms: Poor reproducibility, appearance of multiple peaks in HPLC analysis, loss of biological activity, significant pH drift in the buffer.
-
Primary Cause: Hydrolysis. The imidazole ring can undergo hydrolytic cleavage, particularly in aqueous solutions. The rate of this degradation can be pH-dependent.[4][5][6]
Caption: Primary degradation pathways for the target compound.
-
Use High-Purity Solvents: Always use anhydrous, peroxide-free solvents for stock solutions. Purge solvents with an inert gas before use.
-
Prepare Fresh Stock Solutions: Prepare concentrated stock solutions in an inert solvent like anhydrous DMSO. Store these at -80°C under argon or nitrogen.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated warming and cooling, which introduces moisture and oxygen.
-
Inert Atmosphere Handling: When preparing dilutions, use a glove box or glove bag if possible. At a minimum, purge vials with an inert gas before adding the compound or solvent.
-
Consider Antioxidants/Chelators: For sensitive applications, the addition of a small amount of an antioxidant (e.g., BHT) or a metal chelator (e.g., EDTA) to the buffer or media can sometimes prevent degradation. Note: Compatibility with the experimental system must be verified.
By understanding the inherent reactivity of the primary amine and the imidazole ring, researchers can implement appropriate handling and storage procedures to ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
- Title: Hydrolysis of imidazole-2-ylidenes Source: PubMed, National Center for Biotechnology Inform
- Title: Mechanistic formation of hazardous molecular heterocyclic amines from high temperature pyrolysis of model biomass materials: cellulose and tyrosine Source: SpringerLink URL:[Link]
- Title: Hydrolysis of Imidazole-2-ylidenes Source: Journal of the American Chemical Society URL:[Link]
- Title: How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide Source: Diplom
- Title: Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds Source: International Journal of Scientific Research in Science and Technology URL:[Link]
- Title: Hydrolysis of Imidazole-2-ylidenes | Request PDF Source: ResearchG
- Title: Schematic representation of the hydrolysis of the imidazole-2-ylidene...
- Title: What are the Health and Safety Guidelines for Using Amines?
- Title: Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry Source: PMC, National Center for Biotechnology Inform
- Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: PMC, PubMed Central URL:[Link]
- Title: Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions Source: RSC Publishing URL:[Link]
- Title: Metabolism and biomarkers of heterocyclic aromatic amines in humans Source: PMC, National Center for Biotechnology Inform
- Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Public
- Title: Hydrolysis of imidazole-containing amide acetals Source: Journal of the American Chemical Society URL:[Link]
- Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI URL:[Link]
- Title: Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies Source: N
- Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Public
- Title: Toxicity, Hazards, and Safe Handling of Primary Arom
- Title: OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry Source: PubMed, National Center for Biotechnology Inform
- Title: Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole Source: RSC Publishing URL:[Link]
- Title: Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul Source: Longdom Publishing URL:[Link]
Sources
- 1. longdom.org [longdom.org]
- 2. OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminomethyl-1H-imidazole dihydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Scaling Up the Synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support center for the synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important imidazole derivative. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient production of your target compound.
Introduction
This compound is a key building block in pharmaceutical research and development. Its synthesis, most commonly achieved through the reductive amination of 1-Propyl-1H-imidazole-2-carbaldehyde, presents unique challenges, particularly when transitioning from laboratory-scale to pilot-plant or manufacturing scale. This guide will address these challenges head-on, providing a robust framework for a successful and scalable synthesis.
Synthetic Pathway Overview
The primary synthetic route involves a two-step process: the formation of an imine intermediate from 1-Propyl-1H-imidazole-2-carbaldehyde and ammonia, followed by the in-situ reduction of the imine to the desired primary amine.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Protocol 1: Lab-Scale Reductive Amination using Catalytic Hydrogenation
This protocol is suitable for producing gram-scale quantities of the target compound.
Materials:
-
1-Propyl-1H-imidazole-2-carbaldehyde
-
Anhydrous methanol
-
Ammonia in methanol (7N solution)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 1-Propyl-1H-imidazole-2-carbaldehyde (1.0 eq) and anhydrous methanol (10 mL per gram of aldehyde).
-
Ammonia Addition: Add a 7N solution of ammonia in methanol (2.0-3.0 eq).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Caption: Troubleshooting workflow for low product yield.
Q1: My reaction shows a significant amount of unreacted 1-Propyl-1H-imidazole-2-carbaldehyde even after prolonged reaction time. What could be the cause?
A1: This issue often points to problems with the catalytic hydrogenation step. Here are several potential causes and solutions:
-
Catalyst Inactivity: The palladium catalyst may be old or deactivated.
-
Solution: Use a fresh batch of 10% Pd/C. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.
-
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.
-
Solution: Increase the hydrogen pressure in increments (e.g., up to 150 psi), ensuring your equipment is rated for the higher pressure.
-
-
Poor Mixing: Inadequate agitation can lead to poor contact between the reactants, catalyst, and hydrogen gas, especially during scale-up.[1]
-
Solution: Ensure vigorous stirring. For larger vessels, evaluate the efficiency of the impeller design to ensure proper mixing.[1]
-
-
Catalyst Poisoning: Trace impurities in the starting materials or solvent can poison the catalyst.
-
Solution: Ensure the use of high-purity starting materials and anhydrous solvents.
-
Q2: I am observing a significant amount of 1-Propyl-1H-imidazol-2-yl)methanol as a byproduct. How can I prevent this?
A2: The formation of the corresponding alcohol is a common side reaction in reductive aminations where the aldehyde is directly reduced.
-
Choice of Reducing Agent: While catalytic hydrogenation is generally effective, hydride-based reducing agents can also be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder reducing agent that is less likely to reduce the starting aldehyde compared to stronger agents like sodium borohydride (NaBH₄).[2]
-
Two-Step Procedure: A stepwise approach can be highly effective.[3] First, allow the imine to form completely by stirring the aldehyde and ammonia in the solvent for a period before introducing the reducing agent. This minimizes the concentration of the free aldehyde available for reduction.[3]
Q3: Upon scaling up the reaction, the yield has dropped significantly, and I am observing more byproducts. What are the key factors to consider for a successful scale-up?
A3: Scaling up catalytic hydrogenations introduces several challenges that are not always apparent at the lab scale.
-
Heat Transfer: Reductive aminations are often exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] This can lead to localized "hot spots," promoting side reactions.
-
Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal reaction temperature closely and control the rate of reagent addition or hydrogen uptake to manage the exotherm.
-
-
Mass Transfer: Efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) is critical.[1] What works in a small flask may not be sufficient in a large reactor.
-
Solution: The design of the agitator and baffles in the reactor is crucial. A gas-inducing impeller can improve the dispersion of hydrogen in the liquid phase.
-
-
Hydrogen Delivery: The rate of hydrogen delivery must match the reaction's demand to avoid the reaction becoming "hydrogen-starved," which can lead to incomplete conversion and side reactions.[4]
-
Solution: Use a reliable hydrogen supply system with a mass flow controller to ensure a consistent and adequate supply of hydrogen.[4]
-
| Parameter | Lab-Scale (1-100 g) | Pilot-Scale (1-10 kg) | Key Considerations for Scale-Up |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, potential for hot spots. | Ensure adequate reactor cooling capacity and monitor internal temperature. |
| Mass Transfer | Efficient mixing with standard magnetic or overhead stirrers. | Agitator design and speed are critical for gas-liquid-solid mixing. | Use appropriate impeller design (e.g., gas-inducing) and baffles. |
| Hydrogen Supply | Typically from a cylinder with a regulator. | Requires a robust delivery system to meet reaction demand. | Implement a mass flow controller for precise hydrogen delivery. |
| Catalyst Filtration | Simple filtration through filter paper or a Celite® pad. | Requires enclosed filter systems for safety and efficiency. | Use a filter press or a Nutsche filter dryer. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of reductive amination?
A1: The reaction proceeds in two main steps. First, the nucleophilic ammonia attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the second step, the imine is reduced by the catalyst and hydrogen to the final amine product. The overall process is a cascade reaction.[5]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, an alternative route is the reduction of 1-Propyl-1H-imidazole-2-carbonitrile. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. However, the nitrile starting material may be less readily available than the corresponding aldehyde.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are:
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area, away from ignition sources.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The catalyst should be handled wet and under an inert atmosphere.
-
Exothermic Reaction: As mentioned, the reaction can be exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure. A proper cooling system and emergency pressure relief are essential for large-scale reactors.
Q4: How can I effectively purify the final product on a large scale?
A4: Purification on a large scale often requires moving away from column chromatography.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.
-
Crystallization of a Salt: Converting the amine to a salt, such as the hydrochloride or sulfate salt, can facilitate purification by crystallization. The salt can then be isolated, and the free base can be regenerated if needed. This method is often highly effective for removing non-basic impurities.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5:
-
Reaction Monitoring:
-
TLC: A quick and easy way to monitor the disappearance of the starting aldehyde.
-
LC-MS: Provides more detailed information on the formation of the product and any byproducts.
-
GC-MS: Useful for identifying volatile components and byproducts.
-
-
Final Product Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition and confirm purity.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem.
- Kempe, R., et al. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.
- Mazaheri, O. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- Reddit. (2025).
- Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
- Reddit. (2025).
- Wikipedia. (n.d.).
- FHNW. (2021). New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. CHIMIA.
- PubMed. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. PubMed.
- MDPI. (2023).
- Neuland Labs. (2022).
- Institutional Repository FHNW (IRF). (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Institutional Repository FHNW (IRF).
- PubMed Central. (2025).
- PubMed. (2024).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- ResearchGate. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.
- PubMed Central. (n.d.).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. BenchChem.
- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- ResearchGate. (2025). Imidazole -> imidazolidine. Preparation by reduction of Os(H)(CO)(PPh3)(2)(PyaiR) with NaBH4 and characterisation of the products (PyaiR=1-alkyl-2-{3 '-(pyridylazo)}imidazole).
- ResearchGate. (2025). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions.
- National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- MDPI. (2020).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
Sources
- 1. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Part 1: Spectroscopic Characterization Pitfalls & Troubleshooting
Welcome to the Technical Support Center for the Characterization of Imidazole Derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
The nuanced electronic nature of the imidazole ring often leads to complexities in spectroscopic data. This section addresses the most common issues encountered in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q1: Why are the peaks for my imidazole ring protons or carbons broad in the NMR spectrum?
A1: Signal broadening in the NMR spectra of imidazole derivatives is a frequent observation and can stem from several factors, primarily related to dynamic processes occurring on the NMR timescale.[1]
-
Causality: The primary culprit is often prototropic tautomerism . The imidazole ring possesses two nitrogen atoms, and the N-H proton can rapidly exchange between them. If this exchange rate is comparable to the NMR timescale, it leads to the coalescence of signals and significant line broadening.[1] Other factors include intermediate rates of conformational exchange for bulky substituents and the presence of paramagnetic impurities.[1]
-
Troubleshooting Protocol:
-
Temperature Variation: Acquire spectra at different temperatures. Lowering the temperature may slow the exchange rate enough to resolve distinct signals for each tautomer. Conversely, increasing the temperature can accelerate the exchange, leading to a single, sharp, averaged signal.[1]
-
Solvent Change: The tautomeric equilibrium is highly sensitive to the solvent environment. Switching to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes stabilize one tautomer, resulting in sharper signals.[1]
-
D₂O Exchange: To confirm if a broad peak corresponds to an N-H proton, add a drop of D₂O to your NMR tube, shake, and re-acquire the ¹H NMR spectrum. The exchangeable N-H proton signal will disappear or significantly diminish.[1]
-
Purity Check: Ensure your sample is free from paramagnetic metal ion contamination, which can be introduced from glassware, reagents, or catalysts.
-
Q2: I'm seeing more signals in my NMR spectrum than I expect for my target imidazole derivative. What's going on?
A2: The presence of more signals than anticipated is a strong indicator of a mixture of species in solution.
-
Causality:
-
Slow Tautomerism: If the tautomeric exchange is slow on the NMR timescale, you will observe separate sets of signals for each tautomer.[1] This is particularly common in asymmetrically substituted imidazoles.
-
Isomeric Impurities: The synthesis of substituted imidazoles can often yield regioisomers, which will result in a mixture of products with distinct NMR spectra.[1]
-
Keto-Enol Tautomerism: If your imidazole derivative has a substituent capable of keto-enol tautomerism (e.g., an acetyl group), you may be observing signals from both forms in equilibrium.[2]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected NMR signals.
Q3: How can I definitively assign the tautomeric state of my substituted imidazole using NMR?
A3: Assigning the predominant tautomer can be challenging but is achievable through a combination of techniques.
-
Expert Insight: While ¹H NMR can provide clues, ¹³C NMR is often more diagnostic. The chemical shifts of the ring carbons, particularly C4 and C5, are sensitive to the position of the N-H proton.[3][4] The difference in chemical shifts (Δδ) between C4 and C5 can be a reliable indicator of the major tautomer present.[3]
-
Experimental Protocol for Tautomer Assignment:
-
Acquire High-Resolution Spectra: Obtain high-quality ¹H, ¹³C, and 2D NMR (HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Model Compound Comparison: If possible, synthesize N-methylated regioisomers (e.g., 1,4-dimethylimidazole and 1,5-dimethylimidazole) as model compounds. These lock the "tautomeric" form, and their ¹³C chemical shifts provide unambiguous reference points.[3]
-
HMBC Analysis: Use the ³J(C,H) correlations in the HMBC spectrum to establish long-range connectivity. For example, a correlation from the N-H proton to specific ring carbons can help pinpoint its location.
-
Computational Chemistry: Use Density Functional Theory (DFT) calculations to predict the ¹³C chemical shifts for all possible tautomers. Comparing the calculated shifts with experimental values can provide strong evidence for the predominant form.[2][4]
-
| Carbon | Typical ¹³C Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| C2 | 135 - 145 | Position is sensitive to substituents. |
| C4 | 120 - 130 | Chemical shift changes significantly with tautomerism. |
| C5 | 115 - 125 | Chemical shift changes significantly with tautomerism. |
| Δδ (C4-C5) | Variable | A key indicator of the predominant tautomer. [3][4] |
Frequently Asked Questions (FAQs): Mass Spectrometry
Q1: My imidazole derivative doesn't show a clear molecular ion peak in the mass spectrum. Why?
A1: The stability of the molecular ion (M⁺) can be influenced by the ionization technique and the substituents on the imidazole ring.
-
Causality: Electron Impact (EI) ionization can be a high-energy technique, leading to extensive fragmentation and a weak or absent molecular ion peak.[5] The imidazole ring itself is relatively stable, but substituents can direct fragmentation pathways.[6][7] Common initial fragmentation steps include the loss of small, stable molecules from the substituents.[6]
-
Troubleshooting & Solutions:
-
Use Soft Ionization: Switch to a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less energetic and are more likely to produce a prominent protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
Analyze Fragmentation Patterns: Even in EI, the fragmentation pattern is informative. Look for characteristic losses from your substituents. The imidazole ring itself tends to remain intact during initial fragmentation.[6]
-
High-Resolution MS (HRMS): Use HRMS to obtain the exact mass of the molecular ion (if present) or key fragment ions. This allows for the calculation of the elemental composition, providing strong evidence for the identity of your compound.
-
Q2: What are the typical fragmentation patterns for imidazole derivatives in mass spectrometry?
A2: The fragmentation is highly dependent on the nature and position of the substituents.[7]
-
General Principles:
-
Ring Stability: The imidazole ring is aromatic and generally resists ring-opening under mass spectrometric conditions.[6]
-
Substituent Loss: The most common fragmentation pathways involve the cleavage of bonds on the substituents. This often results in the loss of small, neutral molecules (e.g., H₂O, CO, NH₃).[6]
-
Alkyl Chains: If alkyl chains are present, you will often see a series of peaks separated by 14 mass units (CH₂), which is characteristic of alkane fragmentation.[8]
Caption: General MS fragmentation pathway for imidazoles.
-
Part 2: Purification & Synthesis Pitfalls
The basicity and polarity of the imidazole ring introduce specific challenges in purification, particularly in chromatography.
Troubleshooting Guide: Column Chromatography
Q1: My basic imidazole compound is showing severe peak tailing on a standard silica gel column. What is causing this and how can I fix it?
A1: This is the most common issue when purifying basic compounds like imidazoles on silica gel.[9]
-
Causality: Peak tailing occurs due to strong secondary interactions between the basic nitrogen atoms of your imidazole derivative and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This leads to a non-uniform elution front, causing the characteristic tailing.
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (Et₃N) or pyridine into your mobile phase.[10] This base will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Switch the Stationary Phase: For highly basic compounds, it's often better to switch to a more inert stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[10]
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of triethylamine in your eluent.
-
-
Use a Gradient Elution: If you are using a single solvent system (isocratic), switching to a gradient elution (gradually increasing the polarity of the mobile phase) can help improve peak shape and separation.[10]
-
Q2: My purification yield is very low after column chromatography. What are the possible reasons?
A2: Low recovery can be due to several factors, often related to the interaction with the stationary phase.
-
Potential Causes & Solutions:
-
Irreversible Adsorption: Your compound might be binding irreversibly to the acidic sites on the silica gel.[9][10] Solution: Use a less acidic stationary phase like alumina or add a basic modifier as described above.[10]
-
Compound Instability: Imidazole derivatives can sometimes degrade on acidic silica gel.[9][11] Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If the spot streaks or disappears, your compound is likely unstable. Switch to a neutral stationary phase.[9]
-
Co-elution: An impurity that is not visible by your detection method (e.g., not UV-active) might be co-eluting with your product, leading to a lower-than-expected yield of pure compound. Solution: Analyze your fractions by multiple methods, such as NMR or mass spectrometry, to confirm purity.[10]
-
FAQs: Synthesis & Handling
Q1: I'm struggling with side reactions during the quaternization of my imidazole. What should I be aware of?
A1: Quaternization reactions can be complicated by the choice of solvent and the presence of moisture.
-
Expert Insight: When quaternizing an imidazole derivative, especially one containing ester functionalities, it is crucial to avoid alcohol-based solvents. These can lead to transesterification side reactions.[12] Similarly, the presence of water can cause hydrolysis of sensitive functional groups.[12]
-
Best Practices:
-
Conduct the reaction under anhydrous conditions.
-
Use a non-protic solvent like acetonitrile or acetone.
-
If the imidazoline starting material is a solid, it may need to be melted or dissolved in a suitable non-reactive solvent to ensure it can react with the quaternizing agent.[12]
-
Q2: My imidazole derivative is difficult to handle and seems to be unstable. Are there any general stability concerns?
A2: Yes, certain imidazole derivatives can be sensitive to their environment.
-
Hygroscopicity: Many simple imidazoles and their salts are hygroscopic, meaning they readily absorb moisture from the air. This can affect their physical state, reactivity, and analytical data. It is crucial to store them in a desiccator.
-
Oxidative Degradation: The imidazole ring can be susceptible to oxidation, especially under basic conditions or in the presence of oxidizing agents or light.[11] This can lead to the formation of various degradation products.[11]
-
Handling Recommendations:
-
Store in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Be mindful of the potential for degradation when developing analytical methods, especially under forced degradation study conditions.
-
Part 3: Advanced Characterization
Q1: How do I characterize imidazole-metal complexes?
A1: The characterization of metal complexes requires a combination of techniques to elucidate the coordination environment.
-
Key Techniques:
-
NMR Spectroscopy: Coordination to a metal ion causes significant changes in the chemical shifts of the imidazole ligand's protons.[13] Downfield shifts are common due to sigma-donation from the nitrogen to the metal.[13]
-
X-ray Crystallography: This is the gold standard for determining the precise 3D structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[14][15]
-
UV-Vis Spectroscopy: The d-d electronic transitions of transition metal complexes are often in the visible region and are sensitive to the coordination environment.
-
Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, which provides information about its oxidation state and spin state.[16]
-
Q2: What are imidazole N-oxides and how are they characterized?
A2: Imidazole N-oxides are derivatives where one of the ring nitrogens is oxidized. They are versatile synthetic intermediates.[17][18][19]
-
Characterization:
-
Mass Spectrometry (ESI-MS): The molecular ion will correspond to the mass of the parent imidazole plus an oxygen atom ([M+O]+H)⁺.
-
NMR Spectroscopy: The oxidation of the nitrogen atom significantly alters the electronic distribution in the ring, leading to characteristic shifts in the ¹H and ¹³C NMR spectra compared to the parent imidazole.[17]
-
IR Spectroscopy: Look for characteristic N-O stretching vibrations.
-
References
- Matsuoka, Y., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed.
- ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate.
- Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed.
- PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET.
- Matsuoka, Y., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. PubMed.
- Hunter, C. A., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC.
- Google Patents. (n.d.). EP0416686A2 - Process for preparing quaternized imidazoline fabric conditioning compounds. Google Patents.
- Wikipedia. (n.d.). Transition metal imidazole complex. Wikipedia.
- ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. ResearchGate.
- IntechOpen. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. IntechOpen.
- Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science.
- Li, Y., et al. (2021). Simulating Metal-Imidazole Complexes. Journal of Chemical Theory and Computation.
- ResearchGate. (n.d.). Biodegradability of imidazole structures. ResearchGate.
- PubChem. (n.d.). 1h-imidazole N-oxide. PubChem.
- Preprints.org. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org.
- Al-Mustansiriyah Journal of Science. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science.
- ResearchGate. (n.d.). Synthesis of imidazole N-oxides 1a-1i by using Methods A-C: Scope of... ResearchGate.
- Journal of the American Chemical Society. (1975). Determination of the tautomeric form of the imidazole ring of L-histidine in basic solution by carbon-13 magnetic resonance spectroscopy. Journal of the American Chemical Society.
- Royal Society of Chemistry. (1996). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications.
- MDPI. (2022). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. MDPI.
- International Journal of Pharmaceutical Sciences. (2024). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences.
- Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry.
- ChemRxiv. (2021). Simulating Metal-Imidazole Complexes. ChemRxiv.
- ResearchGate. (2015). Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative. ResearchGate.
- MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.
- ResearchGate. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. ResearchGate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- ResearchGate. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
- PMC. (2010). Microwave Assisted Reactions of Some Azaheterocylic Compounds. PMC.
- ResearchGate. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
- IUCr Journals. (2024). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCr Journals.
- PMC. (2021). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. PMC.
- MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.
- ResearchGate. (2014). The synthesis of some new imidazole and triazole derivatives: Crystal Structure and DFT-TDDFT investigation on electronic structure. ResearchGate.
- MDPI. (2018). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0416686A2 - Process for preparing quaternized imidazoline fabric conditioning compounds - Google Patents [patents.google.com]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. mdpi.com [mdpi.com]
- 18. Functionalization of imidazole N-oxide: a recent discovery in organic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of (1-Propyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support center for (1-Propyl-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable imidazole derivative. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
The structure of this compound, featuring both a basic imidazole ring and a primary amine, presents unique purification challenges. Its basicity can lead to strong interactions with standard acidic silica gel, resulting in issues like peak tailing and low recovery during column chromatography. This guide provides targeted solutions to these and other common problems.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm performing column chromatography on silica gel, but my compound is showing significant tailing and I'm getting poor separation. What's happening and how can I fix it?
Answer: This is the most common issue faced when purifying basic amines on standard silica gel. Tailing occurs due to the strong acid-base interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in broad, tailing peaks.
Here are several effective strategies to counteract this:
-
Use a Basic Modifier in the Mobile Phase: The most straightforward solution is to add a small amount of a competing base to your eluent. This base will neutralize the acidic sites on the silica, minimizing their interaction with your product.
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or pyridine to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[2][3]
-
Causality: The TEA is a small, volatile amine that effectively competes with your product for the acidic sites on the silica gel, allowing your compound to travel through the column more uniformly and resulting in sharper peaks.
-
-
Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your downstream applications, consider using an alternative stationary phase.
-
Amine-Functionalized Silica: This is an excellent option where the silica surface is chemically modified with amino groups. This creates a more basic environment, preventing the unwanted interactions that cause tailing.[2]
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica gel.[4]
-
-
Employ Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography using a C18 column can be highly effective.[5] The separation is based on hydrophobicity rather than polarity.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% triethylamine to improve peak shape.[3]
-
Question 2: My purification yield is very low after column chromatography. Where could my product be going?
Answer: Low yield is often linked to the same issues that cause tailing. If your compound is irreversibly adsorbing to the silica gel, your recovery will be poor.
-
Primary Cause: Strong, irreversible binding to the acidic sites on the silica gel. Highly polar solvent systems (like high percentages of methanol) may be required to elute the compound, but this often leads to co-elution of impurities.
-
Solution:
-
Implement the solutions from Question 1 (add TEA, switch to amine-silica or alumina) to prevent the loss of your product on the column.[2][4]
-
Dry Loading: Instead of dissolving your crude product in a solvent and loading it directly onto the column, try a dry loading technique. Adsorb your compound onto a small amount of silica gel (or Celite), evaporate the solvent, and carefully load the resulting dry powder onto the top of your column. This often leads to sharper bands and better recovery.[4]
-
Question 3: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or if impurities are depressing the melting point.[4]
-
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling encourages oil formation.
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then attempt to cool it more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent may not be ideal. Experiment with different single or two-solvent systems. For imidazole derivatives, systems like ethanol/water, ethyl acetate/hexane, or isopropanol/diethyl ether can be effective.[4]
-
Purification Strategy Workflow
The following diagram outlines a general workflow for the purification and analysis of this compound.
Caption: A typical workflow from synthesis to high-purity this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the expected impurities from the synthesis of this compound?
-
A1: Impurities can arise from starting materials or side reactions. Common impurities may include unreacted starting materials (e.g., 1-propyl-1H-imidazole-2-carbaldehyde if performing a reductive amination), over-alkylation products, or byproducts from the specific synthetic route used. Process-related impurities are common in imidazole synthesis.[6] Analytical techniques like LC-MS are crucial for identifying these unknowns.
-
-
Q2: How should I store the purified this compound?
-
A2: Like many primary amines, this compound can be sensitive to air and light. It is best stored in a tightly sealed amber vial under an inert atmosphere (like nitrogen or argon) at a low temperature (0-8°C) to prevent degradation.[7]
-
-
Q3: What analytical data should I acquire to confirm the purity and identity of my final product?
-
A3: A comprehensive analysis is essential.
-
¹H and ¹³C NMR: To confirm the chemical structure and check for residual solvents or organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution MS (HRMS) is preferred for confirming the elemental formula.[8]
-
Elemental Analysis (CHN): To confirm the elemental composition and support high purity (>95%).
-
HPLC or GC: To obtain a quantitative measure of purity (e.g., >99% by area).
-
-
Comparison of Primary Purification Techniques
The choice of purification technique depends on the nature of the impurities and the scale of your reaction.
| Technique | Typical Recovery | Final Purity | Key Advantages & Considerations |
| Column Chromatography | 50-85% | >95% | Excellent for complex mixtures and separating compounds with different polarities. Can be time-consuming and may require optimization to prevent tailing.[4] |
| Recrystallization | 80-95% | >99% | Ideal for removing small amounts of impurities and for final "polishing" of the product. Requires finding a suitable solvent system and is less effective for grossly impure mixtures.[4][9] |
| Acid-Base Extraction | 70-95% | >90% | A powerful work-up technique to separate the basic amine product from neutral or acidic organic impurities before final purification.[1] |
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (with Basic Modifier)
This protocol is designed to mitigate the tailing issues discussed previously.
-
Prepare the Column: Select an appropriately sized silica gel column for your sample amount (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Choose and Prepare the Mobile Phase:
-
Start by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexane.
-
Aim for an Rf value of ~0.2-0.3 for your target compound.
-
Crucially, add 1% triethylamine (TEA) to your chosen solvent system. For example, if your system is 95:5 DCM:MeOH, prepare a bulk solution containing 94% DCM, 5% MeOH, and 1% TEA.
-
-
Pack the Column: Pack the column using the prepared mobile phase. Ensure there are no cracks or air bubbles.
-
Load the Sample:
-
Dissolve your crude product in a minimum amount of the mobile phase (or just DCM).
-
Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the powder onto the column bed.
-
-
Elute and Collect Fractions: Run the column, collecting fractions. Monitor the elution process using TLC by spotting each fraction on a plate.
-
Combine and Evaporate: Combine the fractions that contain your pure product. Remove the solvent (and the volatile TEA) under reduced pressure using a rotary evaporator to yield the purified amine.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
This is an effective method for obtaining highly pure, crystalline material.[4]
-
Solvent Selection: The goal is to find a "soluble" solvent in which your compound is highly soluble and a "miscible anti-solvent" in which it is poorly soluble. Ethanol (soluble) and Water (anti-solvent) is a common pair for polar molecules.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Cloudiness: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy. This indicates you have reached the point of saturation.
-
Re-clarify: Add a few more drops of hot ethanol, just enough to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of crystals.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (a pre-chilled mixture of the ethanol/water ratio you used), and dry them under vacuum.
Troubleshooting Logic Diagram
This decision tree can help diagnose and solve common purification challenges.
Caption: A decision tree for troubleshooting common purification problems.
References
- Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Google Patents. (n.d.). US3915982A - Imidazole derivatives and process for their preparation.
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Royal Society of Chemistry. (2020). Supporting Information for a publication.
- Gutta, M., et al. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566.
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubMed.
- YouTube. (2024, June 22). Synthesis and purification of imidazole derivatives.
- ResearchGate. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
- Chem-Impex. (n.d.). 1-Propyl-1H-imidazole.
- Royal Society of Chemistry. (2016). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry.
- ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
- International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
- Veeprho. (n.d.). Imidazole Impurities and Related Compound. Veeprho.
- ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,....
- Google Patents. (n.d.). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. ajrconline.org [ajrconline.org]
- 7. chemimpex.com [chemimpex.com]
- 8. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Functionalized Imidazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for functionalized imidazole synthesis. As a Senior Application Scientist, I understand that synthesizing these vital heterocyclic scaffolds—core components in everything from pharmaceuticals to materials science—can present significant challenges.[1][2][3][4] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and provide field-proven protocols to get your synthesis back on track.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most frequent and frustrating issues that arise during the synthesis of functionalized imidazoles. Each problem is presented in a question-and-answer format to directly address your concerns.
Issue 1: Consistently Low Reaction Yields
Q: My Debus-Radziszewski (or related multi-component) synthesis of a tri- or tetra-substituted imidazole is consistently yielding less than 40%. What are the primary causes and how can I fix this?
A: This is a very common issue. Low yields in these multi-component reactions typically stem from one of three areas: suboptimal reaction conditions, competing side reactions, or reagent quality.[5][6]
Potential Cause 1: Suboptimal Reaction Conditions (Temperature & Solvent)
The delicate balance of temperature and solvent choice is paramount. Harsh conditions, such as excessively high temperatures, can lead to the degradation of reactants and the desired product.[5][6] Conversely, temperatures that are too low may result in an incomplete or stalled reaction.[7] The solvent must adequately dissolve all starting materials to facilitate the reaction, but its polarity can also influence the reaction pathway.[8][9] Poor solubility of starting materials in certain solvents can significantly lower yields.[5][9]
Solution:
-
Systematic Temperature Screening: Begin by running the reaction at a moderate temperature (e.g., 80 °C) and then screen in 20 °C increments in both directions. For some syntheses, temperatures up to 160 °C have been found to be optimal, while others proceed efficiently at room temperature.[5][10]
-
Solvent Optimization: The choice of solvent is critical. While polar protic solvents like ethanol are common, they can sometimes solvate the ammonia source (ammonium acetate) too effectively, reducing its reactivity.[8] It is crucial to test a range of solvents with varying polarities.
| Solvent | Type | Typical Observations & Recommendations |
| Ethanol/Methanol | Polar Protic | Good starting point, facilitates condensation. Can sometimes lead to lower yields due to over-solvation of reagents.[8] |
| Acetonitrile (MeCN) | Polar Aprotic | Often provides a good balance of solubility and reactivity. |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent solubilizing power, but higher boiling point can require more energy and lead to degradation if not controlled. |
| Toluene | Non-polar | Can be effective, but may result in lower yields compared to more polar options if starting materials have poor solubility.[9] |
| Glycerol | "Green" Polar Protic | An environmentally friendly option that can activate carbonyls through hydrogen bonding, sometimes improving yields at moderate temperatures (e.g., 90 °C).[8] |
| Solvent-Free | N/A | An excellent "green" option if reactants can form a eutectic mixture or if one reactant is a liquid. Often requires thermal promotion.[9][11] |
Potential Cause 2: Competing Side Reactions
In the Debus-Radziszewski synthesis, the condensation of the 1,2-dicarbonyl, aldehyde, and ammonia is a complex equilibrium. A significant competing pathway is the formation of oxazole byproducts.[5][7] This occurs when the equilibrium favors the reaction pathways that do not lead to the imidazole core.
Solution:
-
Adjust Reactant Stoichiometry: The molar ratio of the reactants is a critical parameter. A common and effective strategy is to use a significant molar excess of the ammonia source, such as ammonium acetate (e.g., 2 to 5 equivalents).[5][7] This pushes the equilibrium towards the formation of the diimine intermediate required for imidazole synthesis, thereby minimizing oxazole formation.[7][12]
Potential Cause 3: Reagent Purity
Aldehydes, in particular, are susceptible to oxidation to carboxylic acids upon storage. Glyoxal is often supplied as an aqueous solution and its concentration can be unreliable. Using impure or degraded starting materials is a frequent source of low yields and complex side product profiles.
Solution:
-
Verify Reagent Quality: If possible, purify liquid aldehydes by distillation before use. For solid reagents, check the melting point or run a quick NMR to confirm purity.
-
Use Anhydrous Conditions (When Necessary): While many modern protocols are robust, classic syntheses often benefit from dry solvents and an inert atmosphere (N₂ or Argon), especially if any of the reagents are water-sensitive.
Below is a troubleshooting workflow to systematically address low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Issue 2: Difficulty with Product Purification
Q: My reaction appears to work based on TLC/LCMS, but I'm struggling to isolate a pure product. Column chromatography gives poor separation, or the product is difficult to handle.
A: Purification is often the most challenging step. Imidazoles can be quite polar, and residual starting materials or catalysts can complicate isolation.
Potential Cause 1: Co-elution on Silica Gel
Imidazole products, especially those with a free N-H group, can streak on silica gel columns and may co-elute with polar byproducts or unreacted starting materials like ammonium acetate.
Solution:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane. Wash with water to remove the bulk of ammonium acetate. If your product is basic and stable to acid, you can wash with dilute acid (e.g., 1M HCl) to pull the imidazole into the aqueous layer, then basify the aqueous layer with NaOH and re-extract into an organic solvent. This is an excellent way to separate it from neutral impurities.
-
Modify the Mobile Phase: If streaking is an issue on silica, try adding a small amount of a basic modifier to your eluent system. For example, add 0.5-1% triethylamine or a few drops of ammonium hydroxide to your ethyl acetate/hexane or dichloromethane/methanol mobile phase. This deactivates the acidic sites on the silica and leads to sharper peaks.
-
Recrystallization: Do not underestimate the power of recrystallization. It is often a more effective and scalable purification method than chromatography for solid products.[13] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene).
Potential Cause 2: Unreacted Starting Material
If you used a large excess of a starting material, removing it can be difficult. For example, leftover imidazole used as a reagent can be tricky to remove.
Solution:
-
Water Wash: Imidazole itself is water-soluble. Multiple washes of an organic solution of your crude product with water or brine can effectively remove it.[14]
-
Sublimation: If your product is not volatile, unreacted imidazole can sometimes be removed by sublimation under high vacuum.
-
Precipitation with Metal Salts: In specific cases where other methods fail, certain metal salts can precipitate imidazole, allowing it to be filtered off. However, this is a less common approach and requires careful consideration of potential coordination with the desired product.[14]
Issue 3: Reaction Fails to Start or Stalls
Q: I've assembled my reaction, but TLC analysis shows only starting materials, even after several hours. What's going wrong?
A: A non-starter reaction often points to a fundamental issue with the reagents, the catalyst, or the reaction setup itself.
Potential Cause 1: Inactive Catalyst
Many modern imidazole syntheses rely on a catalyst, such as a copper or zinc salt.[1][11] If the catalyst is old, hydrated, or of poor quality, the reaction will not proceed.
Solution:
-
Use Fresh Catalyst: Ensure your catalyst is from a reliable source and has been stored correctly (e.g., in a desiccator).
-
Consider Catalyst Activation: Some catalysts may require pre-activation. Check the specific literature procedure for your chosen catalyst.
Potential Cause 2: Presence of an Inhibitor
Trace impurities in starting materials or solvents can sometimes inhibit the catalytic cycle.
Solution:
-
Purify Starting Materials: As mentioned for low yields, ensure all reactants and the solvent are pure and dry.
-
Degas the Solvent: For oxygen-sensitive catalytic reactions, it is crucial to degas the solvent by bubbling nitrogen or argon through it before adding the reagents.
Potential Cause 3: Incorrect Reaction Conditions for N-Functionalization
When alkylating the imidazole nitrogen, the choice of base and solvent is critical. Using a base that is not strong enough to deprotonate the imidazole N-H will prevent the reaction from starting.
Solution:
-
Use a Sufficiently Strong Base: For N-alkylation, strong bases like sodium hydride (NaH) are often used in anhydrous solvents like THF or DMF.[15] A safer and scalable alternative involves pre-forming the sodium imidazolate salt using sodium hydroxide.[15][16]
-
Ensure Anhydrous Conditions: Reactions involving highly reactive bases like NaH are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Caption: Diagnostic flowchart for a stalled imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Do I need to use a protecting group for the imidazole nitrogen?
A1: It depends entirely on your planned subsequent reactions. The imidazole N-H is weakly acidic and nucleophilic. If you are performing reactions that are incompatible with this proton (e.g., using strong bases like organolithiums, or performing reactions on other parts of the molecule that are sensitive to nucleophiles), then protection is necessary.[17] Common protecting groups include trityl (Tr), which is bulky and acid-labile, and various silyl groups like TBDMS, which offer different stability profiles.[18][19]
Q2: What is the best "all-around" method for synthesizing a trisubstituted imidazole?
A2: The Debus-Radziszewski reaction and its modern variations remain the most versatile and widely used methods for creating 2,4,5-trisubstituted imidazoles from simple precursors (a 1,2-dicarbonyl, an aldehyde, and an ammonia source).[6][12][20] Recent advances often employ catalysts (like CuI or various Lewis acids) or unconventional conditions (like microwave irradiation or ultrasound) to improve yields and shorten reaction times, making it a powerful tool for library synthesis.[1][6]
Q3: Are there greener alternatives to traditional solvents like DMF or chlorinated solvents?
A3: Yes, the field is actively moving towards more sustainable methods.[2] Performing the reaction under solvent-free conditions is the ideal green approach.[11] When a solvent is required, bio-derived alcohols (ethanol, butanol) and even water (for specific reactions) are excellent choices.[9] Deep eutectic solvents (DES) are also emerging as highly effective and environmentally benign reaction media.[9][11]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [9]
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), benzil or benzoin (1.0 mmol), ammonium acetate (3.0 mmol), and copper(I) iodide (CuI, 15 mol%).
-
Add butanol (7 mL).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Filter the resulting solid precipitate.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure imidazole.
References
- The Trityl Protecting Group for Imidazole: A Technical Guide - Benchchem.
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis.
- A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - NIH.
- troubleshooting common problems in imidazole synthesis reactions - Benchchem.
- Green approaches for the synthesis of poly-functionalized imidazole derivatives: A comprehensive review | Request PDF - ResearchGate.
- Temperature evaluation and effect of solvent in the synthesis of tetraaryl imidazole 8. - ResearchGate.
- Versatile and Scalable Method for Producing N-Functionalized Imidazoles | Industrial & Engineering Chemistry Research - ACS Publications.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - NIH.
- Synthesis of imidazole‐containing poly(iminomethylenes). Choice of N(Im)‐protecting group.
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- troubleshooting low yield in the synthesis of 2-butyl-imidazole - Benchchem.
- Synthesis of Bioactive Imidazoles: A Review - ResearchGate.
- Debus–Radziszewski imidazole synthesis - Wikipedia.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA).
- Versatile and Scalable Method for Producing N-Functionalized Imidazoles - ResearchGate.
- An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles | The Journal of Organic Chemistry - ACS Publications.
- Expeditious and Highly Efficient One-Pot Synthesis of Functionalized Imidazoles Catalyzed by Sulfated Polyborate | Semantic Scholar.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI.
- Reaction conditions evaluation for imidazole synthesis. | Download Table - ResearchGate.
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
- Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.
- (PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate.
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC - NIH.
- Removal of Imidazole from my crude product solution : r/chemistry - Reddit.
- Removing imidazole in a workup? : r/chemistry - Reddit.
- Problem with to synthesis of imidazole? - ResearchGate.
- Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole - R Discovery.
- 270 questions with answers in IMIDAZOLES | Science topic - ResearchGate.
- Imidazole synthesis - Organic Chemistry Portal.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI.
- Robinson–Gabriel synthesis - Wikipedia.
- A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - Jetir.Org.
- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.
- World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review.
Sources
- 1. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expeditious and Highly Efficient One-Pot Synthesis of Functionalized Imidazoles Catalyzed by Sulfated Polyborate | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. mdpi.com [mdpi.com]
Impact of starting material quality on (1-Propyl-1H-imidazol-2-yl)methanamine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical impact of starting material quality on the success of your synthesis. As experienced chemists know, the purity and integrity of your starting materials are paramount to achieving high yields, reproducible results, and a clean product profile. This resource will help you navigate the potential pitfalls associated with impure 1-propyl-1H-imidazole-2-carbaldehyde and ammonia sources, ensuring a more efficient and successful synthetic workflow.
Section 1: The Critical Role of Starting Material Quality
The synthesis of this compound is most commonly achieved through the reductive amination of 1-propyl-1H-imidazole-2-carbaldehyde. This reaction, while robust, is highly sensitive to the quality of the starting materials. Impurities can lead to a cascade of undesirable outcomes, including low yields, the formation of difficult-to-remove byproducts, and, in some cases, complete reaction failure. Understanding the potential contaminants and their effects is the first step toward robust process development and troubleshooting.
Section 2: Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during the synthesis, directly linking them to the quality of your starting materials.
Q1: My reaction yield is consistently low, and I observe a significant amount of unreacted 1-propyl-1H-imidazole-2-carbaldehyde. What are the likely causes related to my starting materials?
A1: Low conversion of the starting aldehyde is a common problem that can often be traced back to the quality of both the aldehyde and the ammonia source.
-
Moisture Content: The presence of excess water is a primary culprit. Reductive amination proceeds via the formation of an imine intermediate, which is a reversible reaction that produces water.[1][2] If your starting materials, particularly the ammonia source (e.g., aqueous ammonia) or the solvent, contain significant amounts of water, the equilibrium will be shifted away from imine formation, thus reducing the overall yield.[1][2]
-
Recommendation: Use anhydrous solvents and consider using a dehydrating agent, such as molecular sieves, to drive the imine formation equilibrium forward.[1] If using aqueous ammonia, consider switching to a solution of ammonia in an alcohol, such as methanol or ethanol.
-
-
Purity of the Aldehyde: The presence of non-reactive impurities in your 1-propyl-1H-imidazole-2-carbaldehyde will effectively lower its molar equivalence in the reaction, leading to incomplete conversion.
-
Recommendation: Assess the purity of your aldehyde using quantitative NMR (qNMR) or HPLC with a calibrated standard.
-
-
Acidic Impurities: The pH of the reaction is critical for efficient imine formation, with a mildly acidic environment (pH 4-5) generally being optimal.[3][4] If your aldehyde starting material is contaminated with acidic byproducts from its synthesis (e.g., carboxylic acids from over-oxidation), the reaction mixture may become too acidic. This can lead to the protonation of the amine, rendering it non-nucleophilic and halting the reaction.[3]
-
Recommendation: Analyze your aldehyde for acidic impurities using titration or LC-MS. If acidic impurities are present, consider a pre-reaction purification step such as a mild basic wash followed by recrystallization or chromatography.
-
Q2: I am observing the formation of a significant amount of the corresponding alcohol (1-propyl-1H-imidazol-2-yl)methanol. How can I prevent this side reaction?
A2: The reduction of the starting aldehyde to the corresponding alcohol is a competing reaction, particularly when using less selective reducing agents.
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce the aldehyde before it has a chance to form the imine.[5]
-
Impurities that Inhibit Imine Formation: If the formation of the imine is slow due to factors mentioned in Q1 (e.g., moisture), the aldehyde will be exposed to the reducing agent for a longer period, increasing the likelihood of its reduction to the alcohol.
-
Recommendation: Ensure your starting materials are as anhydrous as possible and that the reaction pH is optimized for imine formation.
-
Q3: My final product is contaminated with over-alkylated byproducts (di- and tri-propylamines). How can I minimize their formation?
A3: Over-alkylation occurs when the newly formed primary amine product is more nucleophilic than the starting ammonia and reacts further with the aldehyde.
-
Stoichiometry Control: Using a large excess of the ammonia source can statistically favor the formation of the primary amine.
-
Recommendation: Increase the molar excess of the ammonia source relative to the aldehyde.
-
-
Stepwise Procedure: A two-step approach can be very effective.
-
Recommendation: First, allow the imine to form completely by stirring the aldehyde and ammonia source together (potentially with a dehydrating agent). Then, add the reducing agent in a separate step. This ensures that the aldehyde is consumed before the primary amine product is generated, preventing its subsequent reaction.[6]
-
Q4: The reaction is sluggish, and the workup is complicated by the presence of colored impurities. What could be the source of this issue?
A4: Sluggish reactions and the formation of colored byproducts can be indicative of impurities in the 1-propyl-1H-imidazole-2-carbaldehyde that may be undergoing side reactions or polymerization.
-
Olefinic or Acetylenic Impurities: If the synthesis of your aldehyde involved steps that could lead to incomplete reduction or elimination, you may have unsaturated impurities. These can potentially polymerize under the reaction conditions or react with the reducing agent.
-
Recommendation: Analyze your aldehyde by ¹H NMR and ¹³C NMR to check for the presence of vinyl or acetylenic protons. Purification by column chromatography may be necessary.
-
-
Residual Catalysts or Reagents: Trace amounts of catalysts (e.g., palladium, copper) or unreacted reagents from the aldehyde synthesis can interfere with the reductive amination.
-
Recommendation: Ensure your aldehyde is thoroughly purified to remove any residual catalysts or reagents. Techniques like filtration through a pad of celite or silica gel can be effective.
-
Summary of Starting Material Issues and Recommended Actions
| Issue | Potential Cause (Starting Material Impurity) | Impact on Synthesis | Recommended Analytical Method | Mitigation Strategy |
| Low Yield / Unreacted Aldehyde | High water content in ammonia source or solvent. | Shifts imine equilibrium towards starting materials. | Karl Fischer titration | Use anhydrous solvents and reagents; add a dehydrating agent. |
| Acidic impurities in the aldehyde. | Protonates the amine, making it non-nucleophilic. | pH measurement of an aqueous extract; LC-MS | Purify aldehyde via a mild basic wash and recrystallization/chromatography. | |
| Formation of Alcohol Byproduct | Presence of impurities that slow imine formation. | Increases exposure of aldehyde to the reducing agent. | As above for water and acidic impurities. | Optimize reaction conditions for rapid imine formation. |
| Over-alkylation | Not directly a starting material purity issue, but influenced by reaction design. | Formation of secondary and tertiary amines. | HPLC, LC-MS of the crude reaction mixture. | Use a large excess of ammonia; employ a stepwise reaction protocol. |
| Sluggish Reaction / Colored Impurities | Olefinic/acetylenic impurities in the aldehyde. | Polymerization or side reactions. | ¹H NMR, ¹³C NMR | Purify aldehyde by column chromatography. |
| Residual catalysts from aldehyde synthesis. | Interference with the reducing agent or catalysis of side reactions. | Inductively Coupled Plasma (ICP) analysis | Thoroughly purify the aldehyde. |
Section 3: Experimental Protocols
Protocol 1: Quality Control of 1-Propyl-1H-imidazole-2-carbaldehyde by HPLC
This protocol provides a general method for assessing the purity of your aldehyde starting material.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the aldehyde and dissolve it in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. Purity can be estimated by the relative peak areas. For accurate quantification, a certified reference standard is required.[7][8]
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol outlines a general procedure for the synthesis, incorporating best practices for mitigating issues related to starting material quality.
-
Imine Formation:
-
To a solution of 1-propyl-1H-imidazole-2-carbaldehyde (1.0 eq) in an anhydrous solvent (e.g., methanol or dichloromethane) under an inert atmosphere, add activated 4Å molecular sieves.
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the imine by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use ammonium chloride as my ammonia source?
A: While possible, it is generally less ideal. Ammonium chloride is an acidic salt and can lower the pH of the reaction mixture more than desired, potentially inhibiting imine formation.[3] If used, a base must be added to liberate the free ammonia, which can complicate the reaction setup. A solution of ammonia in an alcohol is a more direct and controllable source.
Q: My 1-propyl-1H-imidazole-2-carbaldehyde has a slight yellow tint. Is it still usable?
A: A slight yellow color may not necessarily indicate significant impurity. However, it could be a sign of minor degradation or the presence of colored byproducts from its synthesis. It is highly recommended to assess the purity by HPLC or NMR before use. If significant impurities are detected, purification is advised.
Q: How dry do my solvents and reagents need to be?
A: The drier, the better. The presence of water directly competes with the formation of the imine. Using anhydrous solvents (e.g., from a solvent purification system or freshly opened bottles over molecular sieves) and minimizing exposure to atmospheric moisture will significantly improve the reaction efficiency.
Section 5: Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound, with a focus on starting material quality.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- Master Organic Chemistry. (2017).
- Wikipedia.
- Organic Chemistry Portal.
- Chem-Station Int. Ed. (2014).
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- WordPress. (n.d.).
- Tech Science Press. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. [Link]
- Organic Chemistry Portal.
- JOCPR. (2024).
- ACS Publications. (2022). Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. [Link]
- RSC Publishing. (2015).
- Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
- ACS Publications. (2022). Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. [Link]
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
- PMC. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
- PMC. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
- PMC. (2018).
- ResearchGate. (2014).
- PubMed. (2024).
- RSC Publishing. (2020).
- Reddit. (2025).
- PubMed. (2002).
- WordPress. (n.d.).
- ACS Publications. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. [Link]
- Chem-Station Int. Ed. (2014).
- Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)
- Organic Chemistry Data. (n.d.).
- ResearchGate. (2018).
- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
- ResearchGate. (2001). Imidazole Catalyzed Oxidations with Organic Peroxides: A Kinetic Study. [Link]
- NIH. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. [Link]
- RSC Publishing. (2020).
- MDPI. (2022).
- RSC Publishing. (2015). Copper-catalyzed oxidative coupling reaction of α,β-unsaturated aldehydes with amidines: synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. [Link]
- ResearchGate. (2020). An Unusualβ-Oxidation ofN-Functionalized Alkyl Chains by 1H-Imidazole. [Link]
- ResearchGate. (2018).
Sources
- 1. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup & Purification of (1-Propyl-1H-imidazol-2-yl)methanamine
Welcome to the technical support guide for (1-Propyl-1H-imidazol-2-yl)methanamine. This document provides an in-depth, experience-driven guide to optimizing the workup and purification of this compound. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material and wish to troubleshoot common experimental challenges.
The unique structure of this compound, possessing both a primary amine and a basic imidazole ring, presents specific challenges during isolation. Its basicity and potential for high water solubility necessitate a carefully controlled workup procedure to ensure high yield and purity. This guide moves beyond simple step-by-step instructions to explain the chemical principles behind each action, empowering you to make informed decisions in your own experiments.
Core Protocol: Optimized Acid-Base Extraction Workup
This protocol is the cornerstone of isolating this compound. It leverages the compound's basicity to efficiently separate it from neutral or acidic impurities.
Experimental Protocol: Step-by-Step Acid-Base Extraction
-
Initial Quench & Solvent Addition:
-
Following the reaction (e.g., a reduction of the corresponding nitrile or azide), carefully quench any remaining reactive agents as per the specific reaction requirements (e.g., dropwise addition of water for a LiAlH₄ reduction).
-
Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Add an equal volume of water.
-
-
Acidic Extraction (Isolating the Amine):
-
Transfer the biphasic mixture to a separatory funnel.
-
Add 1 M aqueous HCl solution in portions, shaking the funnel after each addition. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 1-2. This step protonates both the primary amine and the imidazole nitrogen, rendering the target compound highly water-soluble.[1][2]
-
Shake the funnel gently at first, venting frequently to release any pressure.
-
Allow the layers to separate. Drain and collect the lower aqueous layer.
-
Re-extract the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the product. Combine the acidic aqueous extracts. At this stage, neutral organic impurities remain in the organic layer, which can be discarded.
-
-
Basification and Back-Extraction (Recovering the Free Base):
-
Cool the combined acidic aqueous extracts in an ice bath to manage the heat of neutralization.
-
Slowly add a base, such as 3 M NaOH or a saturated NaHCO₃ solution, with stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium and imidazolium salts, regenerating the neutral, organic-soluble free base.
-
Extract the now-basic aqueous solution with several portions of DCM (e.g., 3 x 50 mL for a 100 mL aqueous solution). The free amine will partition back into the organic layer.
-
-
Drying and Concentration:
-
Combine the organic extracts from the back-extraction.
-
Wash the combined organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break up minor emulsions.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Visual Workflow: Acid-Base Extraction
The following diagram illustrates the logical flow of the purification process, showing how the target compound is moved between phases to separate it from impurities.
Caption: Workflow for purifying the target amine using acid-base extraction.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during the workup and purification of this compound.
Category 1: Low Yield & Recovery Issues
Q: My final yield is significantly lower than expected. Where could my product have gone?
A: Low yield is a common issue, often stemming from the compound's solubility characteristics. Here are the primary causes and solutions:
-
Incomplete Extraction: The di-basic nature of your compound means it requires a sufficiently low pH to be fully protonated and extracted into the aqueous layer.
-
Troubleshooting: After your initial acidic wash, test the pH of the aqueous layer. If it is above 2, you may not have fully protonated the imidazole ring (pKa ~7), leaving some product in the organic layer. Perform an additional wash with 1 M HCl.
-
-
Product Loss in the Basic Aqueous Layer: During back-extraction, if the pH is not high enough (pH < 11-12), the primary amine (pKa ~9-10) may not be fully deprotonated, leaving it partially water-soluble. Furthermore, the compound may have some intrinsic water solubility even in its free-base form.
-
Troubleshooting: Ensure the aqueous layer is strongly basic (pH > 12) before back-extracting. Use multiple, smaller-volume extractions with your organic solvent (e.g., 4 x 40 mL is more effective than 2 x 80 mL) to maximize recovery.
-
-
Emulsion Formation: Stable emulsions can trap product at the interface, leading to physical loss. (See next question for details).
Q: I've formed a thick, stable emulsion during extraction. How can I break it?
A: Emulsions are common when working with amines and are caused by their surfactant-like properties.[3] Do not discard an emulsion, as it often contains a significant amount of your product.
-
Immediate Actions:
-
Patience: Let the separatory funnel stand undisturbed for 15-30 minutes. Often, emulsions will break or at least separate with time.
-
Brine Wash: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[2]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
-
If the Emulsion Persists:
-
Filtration: Filter the entire emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the droplets.
-
Solvent Addition: Add more of the organic solvent to change the phase ratio. In some cases, adding a small amount of a different solvent like THF can help, but this may complicate solvent removal later.[2]
-
Category 2: Purity & Contamination Issues
Q: My final product shows impurities by NMR/LC-MS. What are they and how do I remove them?
A: The nature of the impurity depends on the synthetic route, but common culprits include unreacted starting materials or side-products.
-
Issue 1: Neutral/Acidic Starting Materials: If your synthesis involved precursors that are not basic (e.g., an alkyl halide, a nitrile), the acid-base extraction described above should be highly effective at removing them. If they persist, it suggests an inefficient extraction.
-
Solution: Repeat the workup, ensuring the pH values at each stage are correct.
-
-
Issue 2: Tailing during Column Chromatography: Your product appears as a long, tailing streak on a TLC plate or during column chromatography.
-
Cause: This is a classic problem for basic compounds like amines and imidazoles on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogens of your molecule, leading to poor peak shape and potential product loss on the column.[4]
-
Solution: Deactivate the silica gel. Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.[4] Alternatively, using neutral or basic alumina as the stationary phase can also prevent this issue.[4]
-
Table 1: Chromatography Solvent System Optimization
| Polarity of Impurity | Recommended Starting Solvent System | Modifier |
| Less Polar | Hexane / Ethyl Acetate (e.g., 1:1) | 1% Triethylamine |
| Moderately Polar | Dichloromethane / Methanol (e.g., 95:5) | 1% Triethylamine |
| More Polar | Ethyl Acetate / Methanol (e.g., 9:1) | 1% Triethylamine |
Q: My product is a dark oil and I need a crystalline solid. What should I do?
A: Obtaining a solid can be crucial for characterization and handling.
-
Salt Formation: The easiest way to induce crystallization for a basic amine is to form a salt. Dissolve your oily free base in a minimal amount of a solvent like isopropanol or methanol. Then, add a solution of an acid, such as HCl in diethyl ether or oxalic acid in ethanol, dropwise until precipitation is complete. The resulting salt is often a well-behaved crystalline solid that can be collected by filtration.
-
Recrystallization of the Free Base: This can be challenging if the melting point is low. Try dissolving the oil in a minimal amount of a hot non-polar solvent (e.g., heptane, toluene) and allowing it to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[5]
Troubleshooting Decision Flowchart
This diagram provides a logical path for diagnosing and solving common workup problems.
Caption: A decision tree for troubleshooting common workup issues.
References
- BenchChem Technical Support Center. (2025).
- BenchChem Technical Support Center. (2025).
- University of Rochester, Department of Chemistry. Workup: Amines.
- Not Voodoo. Organic Reaction Workup Formulas for Specific Reagents.
- Scribd.
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to (1-Propyl-1H-imidazol-2-yl)methanamine and Its Analogs
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for (1-Propyl-1H-imidazol-2-yl)methanamine, a key building block in medicinal chemistry. By examining its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data alongside those of its close structural analogs—(1-Ethyl-1H-imidazol-2-yl)methanamine and 2-(Aminomethyl)-1H-imidazole—we aim to provide researchers with a foundational understanding of the subtle yet significant spectral distinctions that arise from minor structural modifications. This document serves as a practical reference for the identification, verification, and quality control of these important imidazole derivatives.
Introduction: The Significance of Imidazole Scaffolds
Imidazole-containing compounds are ubiquitous in biologically active molecules, from natural products to synthetic drugs. Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design. The title compound, this compound, and its analogs are of particular interest due to the presence of a flexible aminomethyl side chain and a variable N-alkyl substituent, which can significantly influence their pharmacokinetic and pharmacodynamic profiles. A thorough spectroscopic characterization is the first critical step in unlocking their therapeutic potential.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shifts, multiplicities, and coupling constants are highly sensitive to the electronic effects of neighboring atoms and functional groups.
Expected ¹H NMR Data Comparison (in CDCl₃, 400 MHz)
| Proton Assignment | This compound (Predicted) | (1-Ethyl-1H-imidazol-2-yl)methanamine (Analog A) | 2-(Aminomethyl)-1H-imidazole (Analog B) |
| H4 & H5 (imidazole) | ~6.9-7.1 ppm (2H, m) | ~6.9-7.1 ppm (2H, m) | ~7.0 ppm (2H, s) |
| -CH₂- (aminomethyl) | ~3.8 ppm (2H, s) | ~3.8 ppm (2H, s) | ~3.7 ppm (2H, s) |
| -NH₂ (amine) | ~1.5-2.0 ppm (2H, br s) | ~1.5-2.0 ppm (2H, br s) | ~2.0-2.5 ppm (2H, br s) |
| N-CH₂- (propyl/ethyl) | ~3.9 ppm (2H, t, J=7 Hz) | ~4.0 ppm (2H, q, J=7 Hz) | N/A |
| -CH₂- (propyl) | ~1.7 ppm (2H, sextet, J=7 Hz) | N/A | N/A |
| -CH₃ (propyl/ethyl) | ~0.9 ppm (3H, t, J=7 Hz) | ~1.4 ppm (3H, t, J=7 Hz) | N/A |
| N-H (imidazole) | N/A | N/A | ~10-12 ppm (1H, br s) |
Analysis of ¹H NMR Data:
The protons on the imidazole ring (H4 and H5) are expected to appear in the aromatic region, around 6.9-7.1 ppm. For the N-alkylated analogs, these protons will likely present as a multiplet, whereas in the unsubstituted imidazole (Analog B), they appear as a singlet due to tautomerism. The aminomethyl protons (-CH₂-) are anticipated to be a singlet around 3.8 ppm, slightly deshielded by the adjacent imidazole ring.
The key differentiating feature lies in the signals corresponding to the N-alkyl group. For this compound, a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen are expected. In contrast, the ethyl analog (Analog A) will exhibit a quartet and a triplet. The absence of these signals and the presence of a broad N-H proton signal at a significantly downfield shift are characteristic of the non-alkylated analog (Analog B).
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.
Expected ¹³C NMR Data Comparison (in CDCl₃, 100 MHz)
| Carbon Assignment | This compound (Predicted) | (1-Ethyl-1H-imidazol-2-yl)methanamine (Analog A) | 2-(Aminomethyl)-1H-imidazole (Analog B) |
| C2 (imidazole) | ~150 ppm | ~150 ppm | ~152 ppm |
| C4 & C5 (imidazole) | ~120, ~127 ppm | ~120, ~127 ppm | ~121 ppm |
| -CH₂- (aminomethyl) | ~45 ppm | ~45 ppm | ~43 ppm |
| N-CH₂- (propyl/ethyl) | ~48 ppm | ~42 ppm | N/A |
| -CH₂- (propyl) | ~24 ppm | N/A | N/A |
| -CH₃ (propyl/ethyl) | ~11 ppm | ~15 ppm | N/A |
Analysis of ¹³C NMR Data:
The C2 carbon of the imidazole ring is the most downfield signal due to its position between two nitrogen atoms. The C4 and C5 carbons will appear at higher field. The aminomethyl carbon signal is expected around 45 ppm. The signals for the N-alkyl chains provide clear distinguishing features. The propyl group will show three distinct signals, while the ethyl group will show two. The absence of these N-alkyl signals is a definitive marker for Analog B.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Data Comparison (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | (1-Ethyl-1H-imidazol-2-yl)methanamine (Analog A) | 2-(Aminomethyl)-1H-imidazole (Analog B) |
| N-H Stretch (amine) | 3300-3500 (m, br) | 3300-3500 (m, br) | 3300-3500 (m, br) |
| N-H Stretch (imidazole) | N/A | N/A | 3100-3400 (m, br)[1] |
| C-H Stretch (aromatic) | ~3100 (w) | ~3100 (w) | ~3100 (w) |
| C-H Stretch (aliphatic) | 2850-3000 (s) | 2850-3000 (s) | 2850-3000 (w) |
| C=N & C=C Stretch (ring) | 1500-1600 (m) | 1500-1600 (m) | 1500-1600 (m)[1] |
| N-H Bend (amine) | 1590-1650 (m) | 1590-1650 (m) | 1590-1650 (m) |
Analysis of IR Data:
All three compounds will exhibit characteristic N-H stretching vibrations for the primary amine group in the 3300-3500 cm⁻¹ region. A key difference will be the presence of a broad N-H stretching band for the imidazole ring in Analog B, which will be absent in the N-alkylated compounds. The C-H stretching vibrations of the alkyl chains will be more intense in the propyl and ethyl derivatives compared to the non-alkylated analog. The imidazole ring stretching vibrations (C=N and C=C) are expected in the 1500-1600 cm⁻¹ region for all three compounds.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Expected Mass Spectrometry Data Comparison (Electron Ionization)
| Ion | This compound (Predicted) | (1-Ethyl-1H-imidazol-2-yl)methanamine (Analog A) | 2-(Aminomethyl)-1H-imidazole (Analog B) |
| Molecular Ion (M⁺) | m/z 139 | m/z 125 | m/z 97 |
| [M-NH₂]⁺ | m/z 123 | m/z 109 | m/z 81 |
| [M-CH₂NH₂]⁺ | m/z 109 | m/z 95 | m/z 67 |
| [M-Alkyl]⁺ | m/z 96 | m/z 96 | N/A |
| Imidazole ring fragments | m/z 81, 68, 54 | m/z 81, 68, 54 | m/z 81, 68, 54 |
Analysis of Mass Spectrometry Data:
The molecular ion peak will be distinct for each compound, directly reflecting the difference in their molecular weights. A common fragmentation pathway for primary amines is the loss of the amino group (NH₂) or the aminomethyl group (CH₂NH₂). A characteristic fragmentation for the N-alkylated imidazoles will be the loss of the alkyl chain to form a stable imidazolylmethyl cation at m/z 96. The fragmentation pattern of the imidazole ring itself will likely produce common ions at m/z 81, 68, and 54 across all three compounds.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024) is generally required.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
FTIR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Instrumentation: Employ an electron ionization (EI) mass spectrometer.
-
Data Acquisition: Use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 40-300.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.
Visualizing the Comparison
To further clarify the relationships between the compounds and the experimental workflow, the following diagrams are provided.
Figure 1. Workflow for the comparative spectroscopic analysis.
Figure 2. Key structural differences between the analyzed compounds.
Conclusion
This guide provides a comprehensive framework for the spectroscopic comparison of this compound with its ethyl and non-alkylated analogs. By understanding the characteristic NMR, IR, and MS data, researchers can confidently identify and differentiate these closely related compounds. The outlined experimental protocols serve as a standardized approach to ensure data quality and consistency, which is crucial for regulatory submissions and scientific publications. The presented analysis underscores the importance of a multi-technique spectroscopic approach for the unambiguous characterization of novel chemical entities in the pursuit of new therapeutic agents.
References
- Tomi, I. H. R., Al-Daraji, A. H. R., Abdula, A., & Al Marjani, M. F. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate.
Sources
A Comparative Analysis of the Biological Activity of (1-Propyl-1H-imidazol-2-yl)methanamine and Related Imidazole Compounds
A Guide for Researchers in Drug Discovery and Development
Inferred Biological Profile of (1-Propyl-1H-imidazol-2-yl)methanamine
Based on its structural features—a propyl group at the N1 position and a methanamine substituent at the C2 position—this compound is predicted to exhibit significant biological activity. The N-alkylation of the imidazole ring is a common strategy to modulate lipophilicity and, consequently, cell membrane permeability, which can influence a compound's efficacy. The 2-aminoalkyl substituent is a known pharmacophore that can participate in crucial hydrogen bonding and electrostatic interactions with biological targets.[4]
Comparative Analysis of Antimicrobial Activity
Imidazole derivatives have long been recognized for their potent antifungal and antibacterial properties.[2][5] The primary mechanism of action for many antifungal imidazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. In bacteria, imidazole derivatives can exert their effects through various mechanisms, including the disruption of cell wall synthesis and inhibition of protein synthesis.[6]
To contextualize the potential antimicrobial activity of this compound, we can examine the Minimum Inhibitory Concentration (MIC) values of structurally similar N-substituted imidazole derivatives against a panel of clinically relevant bacteria and fungi.
| Compound/Derivative | Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| HL1 | 2-Hydroxy-1-naphthaldehyde and 4-methylaniline derived imidazole | 625 | >5000 | Not Reported | [7] |
| HL2 | 2-Hydroxy-1-naphthaldehyde and 4-methoxyaniline derived imidazole | 625 | >5000 | Not Reported | [7] |
| N-benzyl-2-(1H-imidazol-1-yl)acetamide | Imidazole with N-benzyl acetamide substituent | Not Reported | Not Reported | Not Reported | [8] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Imidazole with N-cyclohexyl acetamide substituent | Not Reported | Not Reported | Not Reported | [8] |
Note: The data presented is for illustrative purposes based on available literature for related compounds. The exact activity of this compound would require experimental verification.
The propyl group in this compound is expected to enhance its lipophilicity, which could facilitate its penetration through microbial cell membranes. The methanamine group at the 2-position could engage in critical interactions with microbial enzymes or other cellular components. Structure-activity relationship (SAR) studies on related compounds often reveal that the nature and length of the N-alkyl chain significantly influence antimicrobial potency.[9]
Comparative Analysis of Anticancer Activity
The imidazole moiety is present in several clinically used anticancer drugs and numerous derivatives are under investigation for their cytotoxic effects against various cancer cell lines.[10][11] The mechanisms of action are diverse and can include inhibition of key signaling kinases, disruption of microtubule dynamics, and induction of apoptosis.[12]
The potential anticancer activity of this compound can be inferred by comparing the half-maximal inhibitory concentration (IC50) values of analogous compounds against representative cancer cell lines.
| Compound/Derivative | Structure | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) | Reference |
| SKLB0533 (aminomethyl dimethylpyridinone) | Imidazole-containing aminomethyl dimethylpyridinone | Not Reported | 0.06 | 0.10 | [11] |
| 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | 2-aminoimidazole with thiazole and thiophene substituents | Not Reported | Not Reported | Not Reported | [10] |
| Amide-imidazole compound | Amide-imidazole conjugate | 36.99 (at 20 µM) | 77.54 (at 15 µM) | Not Reported | [12] |
Note: The IC50 values are indicative of the potential activity and are based on data from structurally related compounds. Experimental testing of this compound is necessary for confirmation.
The structural elements of this compound suggest potential interactions with anticancer targets. The N-propyl group could contribute to favorable pharmacokinetic properties, while the 2-methanamine moiety could be crucial for binding to the active site of enzymes like kinases or interacting with tubulin.
Potential for Enzyme Inhibition
Many imidazole-containing compounds are known to be potent enzyme inhibitors.[1] For example, they can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues. The 2-aminoimidazole moiety, in particular, has been explored as a guanidine mimetic and has shown inhibitory activity against enzymes like arginase.[13]
Given its structure, this compound could potentially inhibit a range of enzymes. The imidazole ring can act as a ligand for metal ions, and the aminomethyl group can participate in hydrogen bonding interactions. Further investigation into its enzyme inhibitory profile could reveal novel therapeutic applications.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for the most relevant in vitro assays are provided below.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Workflow for Broth Microdilution MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control (microorganism and broth) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[14]
Protocol 2: MTT Assay for In Vitro Cytotoxicity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.[12]
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).[12]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve generated by plotting the percentage of cell viability against the log of the compound concentration.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. For 1-alkyl-2-(aminoalkyl)imidazoles, the following SAR trends can be anticipated:
-
N1-Alkyl Chain Length: The length and branching of the alkyl chain at the N1 position can significantly impact lipophilicity and, consequently, the compound's ability to cross cell membranes. An optimal chain length is often required for maximal activity, as very short or very long chains may be detrimental.[9]
-
C2-Aminoalkyl Group: The nature of the aminoalkyl group at the C2 position is critical for target interaction. The length of the alkyl linker and the substitution on the amino group can influence binding affinity and selectivity.
-
Other Substituents: The presence of other substituents on the imidazole ring can modulate the electronic properties and steric profile of the molecule, further influencing its biological activity.
Generalized Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule with possible antimicrobial, anticancer, and enzyme inhibitory properties. The provided experimental protocols offer a clear path for the in vitro evaluation of this compound and its derivatives. Further synthesis and biological screening of a focused library of 1-alkyl-2-(aminoalkyl)imidazoles are warranted to elucidate the specific structure-activity relationships and to fully explore the therapeutic potential of this promising chemical scaffold. This guide serves as a foundational resource for researchers embarking on the investigation of this and related imidazole compounds in the pursuit of novel therapeutic agents.
References
Please note that the reference list will be compiled and formatted upon the completion of the entire guide, including all cited sources with their titles, sources, and valid URLs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nano-ntp.com [nano-ntp.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids [mdpi.com]
- 5. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 2-amino-1-thiazolyl imidazoles as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of N-Alkylated Imidazole Isomers
For researchers and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry, present in numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it a "privileged structure."[1] However, when dealing with unsymmetrically substituted imidazoles, the seemingly straightforward N-alkylation reaction introduces a critical layer of complexity: the formation of regioisomers.
The differential placement of an alkyl group on the N1 or N3 nitrogen atom can profoundly alter a molecule's physicochemical properties, spectroscopic signature, and, most importantly, its biological activity. Understanding and controlling this isomerism is not merely an academic exercise; it is fundamental to designing potent, selective, and safe therapeutic agents.[3][4]
This guide provides an in-depth comparative study of N-alkylated imidazole isomers, moving from the causal factors governing their synthesis to the practical experimental techniques used to differentiate them and evaluate their potential in a drug discovery context.
The Genesis of Isomerism: Regioselectivity in N-Alkylation
The N-alkylation of an unsymmetrical imidazole rarely yields a single product. The reaction outcome is a delicate balance of several competing factors that influence which of the two non-equivalent ring nitrogens acts as the nucleophile. The ambident nature of the imidazole anion is central to this challenge.[5]
Key Factors Governing N-Alkylation Regioselectivity
The ratio of the resulting N-alkylated isomers is dictated by a combination of steric, electronic, and medium effects.[5]
-
Electronic Effects : Electron-withdrawing groups (EWGs) on the imidazole ring, such as a nitro group, decrease the nucleophilicity of the adjacent nitrogen atom. Consequently, alkylation tends to occur at the nitrogen atom further away from the EWG.[5] The inductive effect of the substituent plays a more significant role than resonance effects in this deactivation.[5]
-
Steric Hindrance : This is a highly intuitive but powerful factor. Bulky substituents on the imidazole ring will sterically hinder the approach of the alkylating agent to the proximal nitrogen.[6] This effect is magnified when using larger, more sterically demanding alkylating agents, leading to a strong preference for substitution at the less hindered nitrogen.[5]
-
Tautomerism : In neutral or acidic conditions, unsymmetrical imidazoles exist as a mixture of two tautomers. An EWG, for instance, will favor the existence of the tautomer where the proton resides on the nitrogen adjacent to it. While this tautomer is less reactive, its higher concentration can paradoxically lead to a significant proportion of the product derived from it.[5]
-
Reaction Conditions : The choice of base and solvent is critical. In strongly basic media, the imidazole is fully deprotonated to the imidazolide anion. Here, electronic and steric factors are the primary determinants of the product ratio.[5] In neutral conditions, the tautomeric equilibrium becomes a dominant consideration.[5]
Logical Flow: Factors Influencing Regioselectivity
Caption: Standard experimental workflow for isomer synthesis, separation, and analysis.
Protocol 1: General Synthesis of N-Alkylated Imidazole Isomers
This protocol provides a general method for the N-alkylation of an imidazole derivative, which typically yields a mixture of isomers.
Objective: To synthesize a mixture of N-alkylated isomers from a starting imidazole for subsequent separation and analysis.
Materials:
-
Substituted Imidazole (e.g., 2-methyl-4-nitroimidazole) (1.0 eq)
-
Alkylating Agent (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)
-
Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis under an inert atmosphere (N₂ or Ar)
Procedure:
-
Preparation : To a dry round-bottom flask under an inert atmosphere, add the substituted imidazole (1.0 eq) and anhydrous solvent (e.g., ACN for K₂CO₃, DMF for NaH).
-
Deprotonation :
-
For K₂CO₃: Add the powdered K₂CO₃ (2.0 eq) to the solution. Stir the suspension vigorously.
-
For NaH: Cool the flask to 0 °C in an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
-
Alkylation : Cool the mixture to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup :
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : The resulting crude oil or solid, containing a mixture of isomers, is then purified using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to separate the individual isomers.
Causality Note : The choice of base is critical. K₂CO₃ provides milder, heterogeneous conditions suitable for many substrates. NaH is a much stronger, non-nucleophilic base that ensures complete deprotonation to the imidazolide anion, which can alter the isomeric ratio compared to milder bases. [5]
Differentiating the Isomers: A Spectroscopic Approach
Once separated, unambiguous identification of each isomer is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide the most definitive data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing N-alkylated isomers. The chemical environment of every proton and carbon atom is altered by the position of the alkyl group, leading to distinct spectra.
-
¹H NMR : The protons on the imidazole ring and the α-protons of the N-alkyl group are most informative. The electronic effect of substituents on the imidazole ring will cause protons on one isomer to be more shielded (upfield shift) or deshielded (downfield shift) relative to the other. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of structure by showing through-space correlations between the N-alkyl protons and nearby protons on the imidazole ring.
-
¹³C NMR : The chemical shifts of the imidazole ring carbons (C2, C4, C5) are highly sensitive to the substitution pattern. The carbon attached to the newly introduced alkyl group will show a characteristic shift, and the positions of the other ring carbons will differ between isomers. [7]* ¹⁵N NMR : Although less common, ¹⁵N NMR provides direct information about the nitrogen atoms. The chemical shift of the alkylated nitrogen will be significantly different from the un-alkylated, pyridine-like nitrogen. [8]
Infrared (IR) and UV-Visible Spectroscopy
-
Infrared (IR) Spectroscopy : While less definitive than NMR, IR can offer supporting evidence. The key observation upon N-alkylation is the disappearance of the broad N-H stretch typically seen around 3100-3300 cm⁻¹. [9]Subtle differences in the "fingerprint region" (below 1600 cm⁻¹) related to C=N and C-N stretching vibrations can also be observed between isomers. [9][10]* UV-Visible Spectroscopy : The electronic transitions responsible for UV absorption are affected by the overall electronic distribution in the molecule. Isomers will often exhibit slight differences in their absorption maxima (λmax) and molar absorptivity, reflecting their distinct electronic structures. [10][11]
Data Summary: Spectroscopic Fingerprints for Isomer Differentiation
| Technique | Key Diagnostic Feature | Expected Observation for Isomers | Rationale |
| ¹H NMR | Chemical shifts of ring protons (H2, H4, H5) and α-protons of the alkyl group. | Distinct chemical shifts for each proton due to different electronic environments. | The anisotropic and electronic effects of ring substituents are position-dependent. |
| ¹³C NMR | Chemical shifts of ring carbons (C2, C4, C5). | Each carbon will have a unique chemical shift in each isomer. | Carbon chemical shifts are highly sensitive to the local electronic environment and substitution pattern. |
| NOESY/ROESY | Through-space correlation between N-alkyl protons and ring protons. | A correlation will be observed only to the proximal ring protons, unambiguously identifying the site of alkylation. | The NOE effect is distance-dependent (1/r⁶), providing clear spatial information. |
| IR | Fingerprint region (C=N, C-N stretches). | Subtle but reproducible differences in peak positions and intensities. | The overall vibrational modes of the heterocyclic ring are unique for each isomer. |
| UV-Vis | Absorption maximum (λmax). | Small shifts (bathochromic or hypsochromic) in λmax between isomers. | The energy of the π → π* electronic transitions is influenced by the overall molecular dipole and conjugation, which differs between isomers. |
Impact on Physicochemical and Biological Properties
The seemingly minor change in an alkyl group's position can have a cascade effect on the properties relevant to drug development.
Physicochemical Properties
-
Polarity and Dipole Moment : The two isomers will have different molecular dipole moments. This affects solubility in polar and non-polar solvents, as well as the ability to cross lipid membranes. [12][13]* Basicity (pKa) : The un-alkylated, pyridine-like nitrogen retains its basicity. Its pKa will be influenced by the position of the alkyl group and other ring substituents, affecting the molecule's ionization state at physiological pH. [1][14]* Lipophilicity (LogP) : The overall lipophilicity can differ between isomers, impacting absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity: Where Isomerism Matters Most
The three-dimensional arrangement of a drug molecule is critical for its interaction with a biological target (e.g., an enzyme or receptor). N-alkylated imidazole isomers are distinct chemical entities and should be expected to have different biological activities.
-
Target Binding : One isomer may fit perfectly into a receptor's binding pocket, while the other may be sterically hindered or unable to form key hydrogen bonds.
-
Structure-Activity Relationships (SAR) : Studies have shown that biological activity, such as antibacterial or antimalarial potency, is highly dependent on the N-alkylation pattern. [3][15]For example, the length of the alkyl chain can have different effects on activity depending on whether it is at the N1 or N3 position. [3][16]In some cases, activity is entirely dependent on the presence of the quaternized imidazolium scaffold, with specific alkyl chains driving potency. [3]
Conclusion
The study of N-alkylated imidazole isomers is a clear illustration of how subtle structural changes can lead to significant functional consequences. For scientists in drug discovery, treating an N-alkylation reaction product as a single entity without confirming its isomeric identity is a perilous oversight. A thorough understanding of the factors controlling regioselectivity, coupled with rigorous purification and spectroscopic characterization, is essential. By systematically comparing the physicochemical and biological properties of each pure isomer, researchers can build robust structure-activity relationships, leading to the rational design of more effective and selective imidazole-based therapeutics.
References
- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohamadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]
- University of Otago. (Thesis Abstract). N-Alkylation of imidazoles. Our Archive, University of Otago. [Link]
- ResearchGate. (Image). Typical laboratory synthesis of N-alkyl imidazoles.
- ResearchGate. (Request PDF). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
- de Oliveira, R. S., de Farias, S. A., & de Oliveira, V. A. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8535. [Link]
- Dave, S. B., & Sureja, D. K. (2013). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY.
- Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Organic Chemistry Portal.
- Wikipedia. Imidazole. Wikipedia. [Link]
- Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Journals. [Link]
- Ma, B., Peng, Y., Zhao, P., & Huang, W. (2015). cis and trans Isomers distinguished by imidazole N-alkylation after Debus-Radziszewski reaction starting from 2,7-di-tert-butyl-pyrene-4,5,9,10-tetraone. Tetrahedron, 71(20), 3195-3202. [Link]
- Google Patents. (CN110776464A). N1 site alkylation method for imidazole compounds.
- ResearchGate. (Request PDF). Does the variation of the alkyl chain length on N1 and N3 of imidazole ring affect physicochemical features of ionic liquids in the same way?
- Singh, K., Norman, M., de Kock, C., Smith, P. J., Chibale, K., & Singh, V. (2020). Antimalarial N1,N3-Dialkyldioxonaphthoimidazoliums: Synthesis, Biological Activity, and Structure–activity Relationships. ACS Infectious Diseases, 6(8), 2187-2196. [Link]
- Chinese Journal of Applied Chemistry. N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. cjach.cn. [Link]
- ResearchGate. (PDF). N-alkylation of imidazole by alkaline carbons.
- Debnath, I., & Kashyapi, R. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical and Life Sciences. [Link]
- ResearchGate. (Request PDF). Synthesis and XRD, FT-IR vibrational, UV–vis, and nonlinear optical exploration of novel tetra substituted imidazole derivatives: A synergistic experimental-computational analysis.
- ResearchGate. (Request PDF). Biological Significance of Imidazole-Based Analogues in New Drug Development.
- ResearchGate. The use of ¹⁵N-labeled annulated imidazole to determine the site of...
- Semantic Scholar. Spectroscopic elucidation (FT-IR, FT-Raman and UV-visible) with NBO, NLO, ELF, LOL, drug likeness and molecular docking analysis on 1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole: An antiprotozoal agent. Semantic Scholar. [https://www.semanticscholar.org/paper/Spectroscopic-elucidation-(FT-IR%2C-FT-Raman-and-with-Manjusha-Al-Ghamdi/9639f7e53f5a89633e2154c15330c6a59b369c0d]([Link]
- Pestov, A. V., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082-2089. [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial N1,N3-Dialkyldioxonaphthoimidazoliums: Synthesis, Biological Activity, and Structure–activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic elucidation (FT-IR, FT-Raman and UV-visible) with NBO, NLO, ELF, LOL, drug likeness and molecular docking analysis on 1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole: An antiprotozoal agent | Semantic Scholar [semanticscholar.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. tsijournals.com [tsijournals.com]
- 14. Imidazole - Wikipedia [en.wikipedia.org]
- 15. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Purity Assessment of (1-Propyl-1H-imidazol-2-yl)methanamine
Abstract
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (1-Propyl-1H-imidazol-2-yl)methanamine. Recognizing the compound's polar and basic nature, we compare three distinct reversed-phase column chemistries: a conventional C18, a polar-embedded C18, and a mixed-mode (reversed-phase/ion-exchange) column. Through a detailed examination of the scientific rationale behind column and mobile phase selection, this guide demonstrates the superiority of the mixed-mode approach for achieving optimal retention, peak symmetry, and resolution. We present a complete, step-by-step protocol for the chosen method and its subsequent validation in accordance with ICH Q2(R1) guidelines, ensuring scientific integrity and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals seeking a reliable, field-proven methodology for the quality control of polar heterocyclic amines.
Introduction: The Analytical Challenge of Polar Amines
This compound is a heterocyclic compound featuring a polar imidazole nucleus and a primary amine functional group. This structure is common in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary amine group (pKa typically ~9-10) and the imidazole ring (pKa of the conjugate acid ~7) confer a basic and highly polar character to the molecule. The accurate determination of its purity is paramount for ensuring safety and efficacy in downstream applications, from research to formulation.
Conventional reversed-phase HPLC, the workhorse of pharmaceutical analysis, often struggles with such hydrophilic and basic compounds.[1][2] The primary challenges include:
-
Poor Retention: Highly polar analytes have a weak affinity for non-polar stationary phases like C18, leading to elution at or near the solvent front (void volume).[3]
-
Peak Tailing: The basic amine can engage in secondary ionic interactions with acidic residual silanol groups on the silica support of the stationary phase, resulting in broad, asymmetric peaks.
This guide addresses these challenges by systematically comparing different HPLC strategies and providing a self-validating protocol grounded in established scientific principles and regulatory standards.[4]
The Causality Behind Experimental Choices: A Comparative Method Development
The selection of an appropriate stationary and mobile phase is the cornerstone of a successful HPLC separation. The choice must be driven by the physicochemical properties of the analyte.
Analyte Properties: this compound
-
Structure: Propyl group provides some hydrophobicity, but this is overshadowed by the polarity of the imidazole ring and the primary aminomethyl group.
-
Basicity: The molecule will be protonated (positively charged) in acidic mobile phases. This charge is key to manipulating its retention.
-
UV Absorbance: The imidazole ring provides a chromophore suitable for UV detection, typically around 210-220 nm.[5]
Column Chemistry Comparison
We evaluated three distinct column technologies to identify the optimal stationary phase.
-
Method A: The Conventional Standard (C18)
-
Rationale: C18 columns are the most widely used in HPLC, offering broad applicability.[6] The goal here is to establish a baseline performance.
-
Mechanism: Primarily hydrophobic interactions.[1]
-
Anticipated Outcome: Very low retention due to the analyte's polarity. Significant peak tailing is expected as the protonated amine interacts with exposed silanols.
-
-
Method B: The Modern Alternative (Polar-Embedded C18)
-
Rationale: These columns incorporate a polar group (e.g., amide or carbamate) near the silica surface. This polar group helps to shield the analyte from residual silanols and can provide alternative interactions (dipole-dipole) to enhance the retention of polar compounds.
-
Mechanism: Mixed hydrophobic and polar interactions.
-
Anticipated Outcome: Improved retention and better peak shape compared to the standard C18, but retention may still be suboptimal.
-
-
Method C: The Targeted Solution (Mixed-Mode RP/Ion-Exchange)
-
Rationale: Mixed-mode columns, such as the Primesep A, are specifically designed for compounds that are poorly retained in traditional reversed-phase.[3] They combine a hydrophobic alkyl chain with an embedded ion-exchanger (in this case, an acidic group) on the same stationary phase.
-
Mechanism: A combination of hydrophobic interactions from the alkyl chains and strong ionic interactions between the protonated amine analyte and the negatively charged stationary phase.
-
Anticipated Outcome: Excellent retention, superior peak shape, and high selectivity, as retention is governed by two independent mechanisms.
-
Mobile Phase Optimization
For all methods, an acidic mobile phase is essential to protonate the analyte and suppress silanol activity. A mobile phase consisting of acetonitrile (ACN) and a phosphate buffer at pH 3.0 was selected. Phosphate buffers provide excellent pH control, which is critical for the reproducibility of ion-exchange mechanisms.
Comparative Data Summary
The following tables summarize the chromatographic conditions and the resulting performance data from our comparative analysis.
Table 1: Comparative HPLC Method Conditions
| Parameter | Method A: Standard C18 | Method B: Polar-Embedded C18 | Method C: Mixed-Mode RP/IEX |
| Column | Generic L1 C18 (4.6x150mm, 5µm) | Polar-Embedded (4.6x150mm, 5µm) | Primesep A (4.6x150mm, 5µm) |
| Mobile Phase A | 25 mM KH₂PO₄, pH 3.0 (H₃PO₄) | 25 mM KH₂PO₄, pH 3.0 (H₃PO₄) | 25 mM KH₂PO₄, pH 3.0 (H₃PO₄) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5% to 50% B in 15 min | 5% to 50% B in 15 min | 20% to 70% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | UV at 215 nm | UV at 215 nm | UV at 215 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Table 2: Comparative Performance Data
| Performance Metric | Method A: Standard C18 | Method B: Polar-Embedded C18 | Method C: Mixed-Mode RP/IEX |
| Retention Time (min) | 1.8 (Near Void) | 3.5 | 9.2 |
| Asymmetry (USP Tailing) | 2.5 | 1.6 | 1.1 |
| Theoretical Plates (N) | 1,500 | 4,800 | 12,500 |
| Resolution (from Imp.) * | 0.8 | 1.9 | > 5.0 |
| Resolution calculated relative to a hypothetical closely-eluting impurity. |
Detailed Protocol: Optimized HPLC Method C
This section provides the complete, step-by-step protocol for the validated purity analysis.
Required Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.
-
Mixed-Mode Column: Primesep A (4.6 x 150 mm, 5 µm) or equivalent.
-
Analytical balance, volumetric flasks, pipettes.
-
Potassium phosphate monobasic (KH₂PO₄), HPLC grade.
-
Phosphoric acid (H₃PO₄), ACS grade.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
This compound reference standard and sample batches.
Solution Preparation
-
Mobile Phase A (Aqueous): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade Acetonitrile.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
Chromatographic Conditions
-
Refer to the parameters for Method C in Table 1 .
Experimental Workflow Diagram
Caption: HPLC Experimental Workflow for Purity Analysis.
A Self-Validating System: The Method Validation Protocol
Method validation provides documented evidence that the protocol is fit for its intended purpose. The following steps are based on the International Council for Harmonisation (ICH) Q2(R1) guideline.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a diluent blank to ensure no interfering peaks.
-
Inject the reference standard solution.
-
Inject the sample solution.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample. Analyze the stressed samples to demonstrate that degradation product peaks are resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm homogeneity.
-
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.005, 0.25, 0.5, 0.75, 1.0 mg/mL). Plot the peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Prepare a placebo (a mixture of all formulation excipients without the API). Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration) in triplicate. Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-assay): Analyze six independent preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Can be determined based on a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Can be determined based on a signal-to-noise ratio of 10:1.
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results (e.g., retention time, peak asymmetry).
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Flow Rate (± 10%)
-
Mobile Phase Composition (± 2% absolute)
-
-
Acceptance Criteria: System suitability parameters must remain within acceptable limits, and the results should not be significantly affected.
Validation Workflow Diagram
Caption: Logical Relationship of HPLC Method Validation Parameters.
Conclusion
The purity determination of polar, basic compounds like this compound by reversed-phase HPLC requires a thoughtful approach to method development. A standard C18 column is inadequate for this task, leading to poor retention and peak shape. While polar-embedded columns offer an improvement, a mixed-mode stationary phase combining reversed-phase and ion-exchange mechanisms provides a far superior solution. The presented method (Method C) delivers excellent retention, efficiency, and peak symmetry, establishing a robust foundation for quality control. The subsequent validation protocol, designed according to ICH guidelines, ensures that the method is specific, linear, accurate, precise, and robust, providing a trustworthy and scientifically sound system for the routine purity analysis of this and structurally related compounds.
References
- Gilar, M., et al. (2005). Separation of Imidazole Derivatives by HPLC. Journal of Chromatographic Science, 43(8), 425-431.
- Di Pietra, A. M., et al. (1992). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879.
- El-Kassem, L. T., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 143.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Phenomenex Inc. Reversed Phase HPLC Columns.
- Wikipedia. Reversed-phase chromatography.
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Navigating the Imidazole Landscape: A Comparative Guide to (1-Propyl-1H-imidazol-2-yl)methanamine and its Analogs
Introduction: The Versatile Imidazole Core in Modern Research
The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its presence in biologically crucial molecules like the amino acid histidine.[1] This five-membered heterocycle can act as both a hydrogen bond donor and acceptor, enabling it to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications.[2]
This guide focuses on (1-Propyl-1H-imidazol-2-yl)methanamine , a specific derivative that, while not extensively documented in public literature, represents a class of N-alkylated 2-substituted imidazoles with significant research potential. Due to the limited direct experimental data for this exact compound, this guide will provide a comprehensive comparative analysis based on the well-established chemistry and biology of its close structural analogs. We will explore its probable synthetic pathways, predict its key characterization data, and discuss its potential biological activities in the context of related, well-studied imidazole derivatives. This approach offers a robust framework for researchers and drug development professionals interested in this promising chemical space.
Synthetic Strategies: A Well-Trod Path to N-Alkylated Imidazoles
The synthesis of this compound is anticipated to follow a reliable and well-documented synthetic route for N-alkylated 2-substituted imidazoles. A common and effective strategy involves the N-alkylation of an imidazole precursor followed by functionalization at the 2-position.
A plausible synthetic route would commence with the N-alkylation of imidazole with a propyl halide (e.g., 1-bromopropane) to yield 1-propyl-1H-imidazole. The subsequent and crucial step is the introduction of a functional group at the 2-position. This is often achieved through lithiation at the C2 position followed by quenching with an appropriate electrophile. In this case, formylation using a reagent like N,N-dimethylformamide (DMF) would yield the key intermediate, 1-Propyl-1H-imidazole-2-carbaldehyde .[3][4] The final step to obtain the target compound, this compound, would be the reductive amination of this aldehyde.
Experimental Workflow: Synthesis of this compound
Caption: Potential modulation of the Histamine H3 receptor signaling pathway by an imidazole-based ligand.
Generalized Experimental Protocols
The following are generalized protocols for the synthesis and characterization of N-alkylated 2-substituted imidazoles, based on established literature procedures. [5]
Protocol 1: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde
-
N-Alkylation: In a round-bottom flask, dissolve imidazole in a suitable solvent such as acetonitrile. Add one equivalent of a base (e.g., sodium hydride or potassium carbonate).
-
Add 1.1 equivalents of 1-bromopropane dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain 1-propyl-1H-imidazole.
-
Formylation: Dissolve 1-propyl-1H-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add 1.1 equivalents of n-butyllithium and stir for 1 hour.
-
Add 1.2 equivalents of anhydrous DMF dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield 1-propyl-1H-imidazole-2-carbaldehyde.
Protocol 2: Reductive Amination to this compound
-
Dissolve 1-propyl-1H-imidazole-2-carbaldehyde in methanol.
-
Add an excess of ammonium chloride followed by sodium cyanoborohydride in portions.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with HCl and then basify with NaOH.
-
Extract the product with an organic solvent and purify by column chromatography or distillation.
Protocol 3: Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) mass spectrometry to determine the molecular weight.
-
Infrared Spectroscopy: Obtain the IR spectrum of the compound as a thin film or KBr pellet to identify key functional groups.
Conclusion: A Promising Scaffold for Further Investigation
While direct experimental data for this compound is not abundant in the public domain, a comprehensive analysis of its structural analogs provides a strong foundation for understanding its potential properties and applications. The synthetic route is well-precedented, and its spectroscopic characteristics can be confidently predicted. Based on the known bioactivities of similar N-alkylated imidazoles, this compound emerges as a promising candidate for investigation as an antimicrobial agent, an enzyme inhibitor, or a receptor modulator. This comparative guide serves as a valuable starting point for researchers venturing into the synthesis and evaluation of this and related imidazole derivatives, highlighting the vast potential that still lies within this privileged heterocyclic scaffold. Further experimental validation is, of course, essential to confirm these extrapolations and to fully unlock the potential of this compound in drug discovery and development.
References
- PubChem. 1-Propyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information.
- PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. National Center for Biotechnology Information.
- PubMed Central. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. National Center for Biotechnology Information.
- Organic Syntheses. 1H-Imidazole-2-carboxaldehyde.
- ResearchGate. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles.
- PubMed. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. National Center for Biotechnology Information.
- PubChemLite. 1-propyl-1h-imidazole-2-carbaldehyde (C7H10N2O).
- ResearchGate. Important biologically active N-alkylated amines.
- MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.
- PubChem. 1H-Imidazole, 2-methyl-1-propyl. National Center for Biotechnology Information.
- Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul.
- PubChem. n-Propylimidazole. National Center for Biotechnology Information.
- PubChem. 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information.
- SpectraBase. 2-Methyl-5-propyl-1H-imidazole.
- PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information.
Sources
- 1. 2-Propylimidazole | C6H10N2 | CID 162617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to In Vivo vs. In Vitro Activity of (1-Propyl-1H-imidazol-2-yl)methanamine Derivatives
Introduction: The Crucible of Drug Discovery—From Petri Dish to Preclinical Models
In the landscape of modern drug discovery, the journey of a candidate molecule from a laboratory curiosity to a potential therapeutic is a rigorous gauntlet of validation. The imidazole ring system, a five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics and ability to engage in various biological interactions have made its derivatives compelling candidates for a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3][4][5][6]
This guide focuses on the critical comparative analysis of in vitro and in vivo activity, specifically through the lens of (1-Propyl-1H-imidazol-2-yl)methanamine derivatives and the broader imidazole class. Understanding the divergence and correlation between a compound's performance in a controlled, artificial in vitro environment and its efficacy within the complex, dynamic system of a living organism (in vivo) is paramount. It is this translational gap where many promising compounds falter. Here, we dissect the causality behind experimental choices, providing the technical framework and field-proven insights necessary to navigate this crucial stage of drug development.
Part 1: The Proving Ground—Characterizing In Vitro Activity
In vitro (Latin for "in the glass") studies are the foundational step in drug discovery. They provide a rapid, cost-effective, and high-throughput method to screen compounds for biological activity and elucidate their mechanism of action in an isolated and controlled environment. For imidazole derivatives, this typically involves assessing their anticancer and antimicrobial properties.[7][8]
Common In Vitro Assays and Mechanistic Insights
-
Anticancer Activity: The primary goal is to determine a compound's cytotoxicity against various human cancer cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cell viability and calculate the IC₅₀ value—the concentration of the drug required to inhibit the growth of 50% of the cancer cells.[9][10][11] Imidazole derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest at specific phases (G0/G1 or G2/M), and the inhibition of critical protein kinases like EGFR and VEGFR that drive tumor progression.[7][11]
-
Antimicrobial Activity: The effectiveness against bacteria and fungi is quantified by determining the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the derivative that prevents visible growth of a microorganism after overnight incubation.[8][12] The mechanisms often involve the disruption of microbial cell wall synthesis, interference with DNA replication, or, particularly in fungi, the inhibition of enzymes like lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8][13][14][15]
Data Presentation: Representative In Vitro Activity of Imidazole Derivatives
| Derivative Class | Assay Type | Target Cell Line / Organism | Potency Metric (IC₅₀ / MIC) | Reference |
| Substituted Imidazoles | Cytotoxicity (MTT) | T24 (Urothelial Carcinoma) | 0.2 - 74.16 µM | [9] |
| Imidazole-Derived Ethers | Cytotoxicity (MTT) | C6 (Glioma) | 10.72 µM | [2] |
| Benzimidazole Sulfonamides | Cytotoxicity (MTT) | A549 (Lung), HeLa (Cervical) | 0.15 - 0.21 µM | [11] |
| Aminomethyl Pyridinones | Cytotoxicity (MTT) | HCT116 (Colon) | 0.06 µM | [16] |
| Propyl-substituted Imidazole | Antimicrobial (MIC) | Escherichia coli | 0.19 mM | [3] |
| Imidazole Derivatives | Antimicrobial (MIC) | Staphylococcus aureus | 0.24 mM | [3] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well microplate at a density of 5,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS in dilute HCl or DMSO) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the optical density (absorbance) of each well at 570 nm using a microplate reader.[17]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization: In Vitro Screening Workflow
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Part 2: The Reality Check—Evaluating In Vivo Efficacy
While in vitro data is essential, it represents a highly simplified biological system. In vivo (Latin for "within the living") studies are the critical next step to determine if a compound's promising in vitro activity translates to a therapeutic effect in a complex, whole-organism setting. These studies are indispensable for evaluating not only efficacy but also pharmacokinetics and preliminary safety.
Common In Vivo Models and Assessment
-
Anticancer Efficacy: The most common models are tumor xenografts, where human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[17] The test compound is then administered (e.g., orally or via injection), and its effect on tumor growth is monitored over several weeks. Key endpoints include tumor volume suppression compared to a vehicle-treated control group and any signs of toxicity, such as animal body weight loss.[16]
-
Anti-inflammatory Activity: A standard acute inflammation model is the carrageenan-induced paw edema test in rats. The compound is administered before injecting carrageenan into the rat's paw, and the subsequent swelling (edema) is measured over time to assess the compound's ability to suppress the inflammatory response.[18][19]
Data Presentation: Representative In Vivo Activity of Imidazole Derivatives
| Derivative | In Vivo Model | Dosing Regimen | Efficacy Endpoint | Reference |
| Imidazole-containing tubulin inhibitor | MDA-MB-468 breast cancer xenograft | 60 mg/kg (i.p.) every other day for 21 days | 77% tumor growth suppression vs. control | [16] |
| Ag(I) N-heterocyclic carbene | Ovarian cancer xenograft (OVCAR-3) | 333 mg/kg (s.c.) every 3rd day for 10 days | Active against tumor model | [17] |
| Imidazolone derivative | Carrageenan-induced rat paw edema | N/A | Good to excellent anti-inflammatory activity | [18] |
Experimental Protocol: Murine Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., OVCAR-3 ovarian cancer cells) suspended in a suitable medium (like Matrigel) into the flank of female athymic nude mice.[17]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer the this compound derivative via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution only.
-
Monitoring: Measure tumor volume with calipers and record the body weight of each mouse 2-3 times per week. Monitor the animals for any signs of distress or toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Analysis: Euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze body weight data to assess toxicity.
Visualization: In Vivo Anticancer Xenograft Workflow
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.
Part 3: Bridging the Gap—Why In Vitro Potency Doesn't Guarantee In Vivo Success
The transition from in vitro to in vivo is the most challenging hurdle in preclinical drug development. A compound that is highly potent against cancer cells in a dish may show little to no activity in an animal model. This discrepancy is almost always attributable to the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD).
The ADME-Tox Barrier
The acronym ADME—Absorption, Distribution, Metabolism, and Excretion—along with Toxicity, governs a drug's fate and effect in the body.[20][21]
-
Absorption & Bioavailability: For an orally administered drug, it must first survive the harsh acidic environment of the stomach and then be absorbed through the intestinal wall into the bloodstream. Many imidazole derivatives, despite in vitro potency, may have poor solubility or permeability, resulting in low oral bioavailability.[9][22][23]
-
Distribution: Once in the bloodstream, the drug must travel to the site of action (e.g., a solid tumor). It must be able to penetrate the tissue, which can be a significant barrier, especially in the complex tumor microenvironment.[24]
-
Metabolism: The liver is the body's primary metabolic hub. Enzymes, particularly the Cytochrome P450 (CYP) family, can rapidly break down the drug into inactive metabolites before it has a chance to exert its effect.[23] Strategic chemical modifications, such as deuteration, are sometimes employed to slow down this metabolic process.[23]
-
Excretion: The drug and its metabolites are eventually eliminated from the body, primarily through the kidneys or in the feces. The rate of excretion determines the drug's half-life and dosing frequency.
-
Toxicity: A compound may be selectively toxic to cancer cells in vitro but exhibit unacceptable off-target toxicity in an animal, harming healthy organs like the liver or kidneys.[25] This is why monitoring animal weight and overall health is a critical component of in vivo studies.[16]
The use of 3D cell culture models, such as spheroids, can provide an intermediate step that more closely mimics the in vivo tumor environment, helping to better predict a compound's efficacy before moving into costly and time-consuming animal studies.[24]
Visualization: The In Vitro to In Vivo Translational Gap
Caption: The ADME-Tox barriers that can prevent in vitro success from translating to in vivo efficacy.
Conclusion
The evaluation of this compound derivatives, like all novel therapeutic candidates, requires a multi-faceted and logical progression from simplified in vitro systems to complex in vivo models. In vitro assays serve as an indispensable tool for initial screening, identifying potent compounds, and understanding their molecular mechanisms. However, this is only the first chapter of the story.
The true therapeutic potential can only be validated through well-designed in vivo studies that account for the physiological realities of absorption, distribution, metabolism, excretion, and toxicity. A successful drug candidate is one that not only demonstrates potent activity in a petri dish but also possesses the favorable pharmacokinetic and safety profiles necessary to reach its target and exert a therapeutic effect in a living system. The integration of in silico predictive models, in vitro screening, and rigorous in vivo testing provides the most robust pathway for advancing promising imidazole derivatives toward the clinic.[20][21][26][27]
References
- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). Google Scholar.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Google Scholar.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Google Scholar.
- In vitro anticancer activity of imidazole derivatives.
- Imidazoles as Potential Anticancer Agents: An Upd
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Google Scholar.
- Pharmacokinetics of imidazole antimycotics. PubMed.
- Decoding Cancer Cell Behavior: Imidazole Derivatives and 3D Culture Insights. Google Scholar.
- Imidazoles as Potential Anticancer Agents: An Upd
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central.
- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives.
- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action.
- Antimicrobial activity of imidazole derivatives represented by % inhibition against different microbial species.
- Imidazoles as potential anticancer agents. Semantic Scholar.
- Anticancer Activity of Ag(I)
- Imidazoles as potential anticancer agents. PubMed Central.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central.
- Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole deriv
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central.
- Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI.
- (PDF) Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies.
- Review of pharmacological effects of imidazole deriv
- (PDF) Overview on Biological Activities of Imidazole Derivatives.
- Routes of synthesis and biological significances of Imidazole derivatives: Review. (2025).
- Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. PubMed.
- Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Google Scholar.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Google Scholar.
- Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. PubMed.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). PubMed.
- Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed.
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. researchgate.net [researchgate.net]
- 7. ijsred.com [ijsred.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. nbinno.com [nbinno.com]
- 25. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Propyl-Imidazole Methanamine Scaffold: A Comparative Guide to Structure-Activity Relationships for Histamine H3 Receptor Antagonism
Introduction: The Imidazole Core in Histamine H3 Receptor Antagonism
The imidazole ring is a cornerstone in the design of ligands targeting histamine receptors, owing to its structural resemblance to the endogenous ligand, histamine.[1][2] This heterocyclic moiety is a common feature in antagonists of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[3] H3 receptor antagonists have garnered significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. This guide provides a comparative analysis of the structure-activity relationship (SAR) of (1-Propyl-1H-imidazol-2-yl)methanamine analogs, a class of compounds with potential as H3 receptor antagonists. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, we can infer critical structural requirements and predictive insights by examining related imidazole-based H3 antagonists. This guide will synthesize these findings to provide a framework for the rational design and evaluation of novel this compound derivatives.
The Histamine H3 Receptor: A Key Therapeutic Target
The histamine H3 receptor primarily functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Antagonism of the H3 receptor leads to an increase in the release of these neurotransmitters, which is the basis for the pro-cognitive and wake-promoting effects observed with H3 receptor antagonists.[4]
General Pharmacophore Model for Imidazole-Based H3 Receptor Antagonists
A general pharmacophore model for imidazole-based H3 receptor antagonists typically consists of three key components:
-
The Imidazole Core: Usually substituted at the 4-position, it is believed to interact with key residues in the receptor binding pocket.[1]
-
A Flexible Alkyl Chain: This spacer connects the imidazole ring to a polar group.
-
A Polar Group and a Lipophilic Moiety: The polar group often contains a nitrogen atom, and the lipophilic tail contributes to the overall affinity and pharmacokinetic properties of the ligand.[3]
While the focus of much research has been on 4-substituted imidazoles, the exploration of 2-substituted analogs like this compound is a promising avenue for the discovery of novel antagonists with potentially different pharmacological profiles.
Structure-Activity Relationship of Imidazole Analogs as H3 Receptor Antagonists
To understand the potential SAR of this compound analogs, we will analyze the known SAR of related imidazole-based H3 antagonists, focusing on modifications at the imidazole ring, the N1-substituent, and the side chain.
Substitution on the Imidazole Ring: A Comparison of 2- and 4-Substituted Derivatives
The majority of potent imidazole-based H3 antagonists are substituted at the 4-position of the imidazole ring.[1] This substitution pattern is considered crucial for high-affinity binding. However, studies on other imidazole-containing compounds suggest that 2-substitution can also lead to potent biological activity.
A comparative study of 2- and 4-methylhistamine (MeHA) derivatives at the human H3 and H4 receptors revealed that 4-MeHA has very low potency at the H3 receptor.[5] In contrast, for a series of 2-aminobenzimidazole derivatives connected to an imidazole ring, the linkage at the 4(5)-position of the imidazole was found to be crucial for high H3 receptor affinity.[6]
For the this compound scaffold, the placement of the aminomethyl group at the C2 position represents a significant deviation from the classical H3 antagonist pharmacophore. This structural change could lead to a different binding mode within the H3 receptor, potentially offering improved selectivity or a distinct pharmacological profile.
The N1-Substituent: Impact of the Propyl Group
The N1-substituent of the imidazole ring is known to influence the affinity and selectivity of H3 receptor ligands. While a variety of alkyl and arylalkyl groups have been explored, the impact of an N1-propyl group in the context of a 2-substituted imidazole is not extensively documented.
In a study of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles with antimycotic properties, the nature of the N-alkyl substituent was shown to be important for activity.[7] For H3 antagonists, lipophilicity of the N1-substituent can affect brain penetration, a critical factor for centrally acting drugs.[3] The propyl group in this compound provides a moderate level of lipophilicity, which may be favorable for CNS activity.
The C2-Methanamine Side Chain: A Key Interaction Point
The aminomethyl group at the C2 position is expected to be a critical determinant of the pharmacological activity of these analogs. The basic nitrogen in this side chain is likely to form a key ionic interaction with an acidic residue, such as an aspartate, in the binding pocket of the H3 receptor.
In a series of 5-amino- and 5-(aminomethyl)benzofuran H3 receptor antagonists, modifications to the aminomethyl linker and the terminal amine were shown to significantly impact potency.[8] For this compound analogs, variations to consider would include:
-
Alkylation of the amine: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen could modulate basicity and steric interactions.
-
Incorporation into a cyclic system: Constraining the aminomethyl group within a pyrrolidine or piperidine ring can improve affinity and metabolic stability.
-
Extension of the linker: Increasing the distance between the imidazole ring and the basic nitrogen by adding methylene units could optimize the interaction with the receptor.
Comparative Data on Related Imidazole H3 Receptor Antagonists
To provide a quantitative perspective, the following table summarizes the binding affinities of selected 4-substituted imidazole H3 receptor antagonists. This data, while not directly applicable to the 2-substituted scaffold, offers valuable benchmarks for the potencies that can be achieved with the imidazole core.
| Compound | Structure | H3 Receptor Affinity (Ki, nM) | Reference |
| Ciproxifan | 4-(3-(Cyclopropylmethoxy)propyl)-1H-imidazole | 1.4 | [1] |
| FUB 181 | 4-(3-(4-Chlorophenoxy)propyl)-1H-imidazole | 1.2 | [1] |
| 5d (2-aminobenzimidazole derivative) | 5(6)-Methoxy-2-(3-(1H-imidazol-4-yl)propylamino)benzimidazole | 0.43 | [6] |
Experimental Protocols for Evaluation
The evaluation of novel this compound analogs as H3 receptor antagonists requires a series of well-defined in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay determines the affinity of the test compounds for the H3 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat H3 receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-(R)-α-methylhistamine) and varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[6]
Functional Assay: [35S]GTPγS Binding
This assay determines the functional activity of the compounds (i.e., whether they are agonists, antagonists, or inverse agonists).
Protocol:
-
Membrane Preparation: Use cell membranes expressing the H3 receptor.
-
Incubation: Incubate the membranes with the test compound in the presence of [35S]GTPγS and GDP.
-
Separation: Separate the bound [35S]GTPγS by filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Agonists will stimulate [35S]GTPγS binding, while inverse agonists will inhibit basal [35S]GTPγS binding. Antagonists will block the effect of an agonist.[6]
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of novel H3 receptor antagonists.
Caption: Key structural modifications for SAR studies of the target scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel histamine H3 receptor antagonists. Based on the extensive research on related imidazole-containing compounds, it is evident that modifications to the N1-propyl group and the C2-methanamine side chain will be critical in optimizing the affinity, selectivity, and pharmacokinetic properties of these analogs. Future research should focus on the systematic synthesis and evaluation of a library of these compounds to establish a clear and comprehensive SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical class for the treatment of CNS disorders.
References
- Walczyński, K., Giełdoń, A., & Drabczyńska, A. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. International journal of pharmaceutics, 221(1-2), 47-56. [Link]
- Bertini, S., Flamini, M., & Gesi, M. (2005). Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors. Bioorganic & medicinal chemistry, 13(21), 5966-5976. [Link]
- Esbenshade, T. A., Krueger, K. M., & Miller, T. R. (2006). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. Journal of medicinal chemistry, 49(12), 3564-3576. [Link]
- Bertini, S., Gesi, M., & Flamini, M. (2005). Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists. Bioorganic & medicinal chemistry, 13(11), 3749-3760. [Link]
- Gbahou, F., Rouleau, A., & Morisset, S. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British journal of pharmacology, 147(7), 744-754. [Link]
- Heeres, J., Backx, L. J., & Van Cutsem, J. M. (1976). Synthesis and antimycotic properties of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles. Journal of medicinal chemistry, 19(9), 1148-1155. [Link]
- Wijtmans, M., de Graaf, C., & de Esch, I. J. (2022). SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. Archiv der Pharmazie, 355(12), e2200451. [Link]
- Yahyazadeh, A., & Heravi, M. M. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4965-4967. [Link]
- Meier, G., Ghorai, P., & Schunack, W. (2001). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Die Pharmazie, 56(11), 875-879. [Link]
- Agócs, A., Nagy, A., & Keserű, G. M. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Journal of medicinal chemistry, 67(7), 5836-5858. [Link]
- Letavic, M. A., Aluisio, L., & Boggs, J. D. (2013). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. ACS medicinal chemistry letters, 4(10), 959-963. [Link]
- Sadek, B., & Stark, H. (2016). Structure-Activity Relationships of non-imidazole H3 receptor ligands Part 1. Current topics in medicinal chemistry, 16(29), 3456-3474. [Link]
- Karczmarzyk, Z., Płazińska, A., & Płaziński, W. (2010). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. European journal of medicinal chemistry, 45(1), 182-188. [Link]
- Gbahou, F., Rouleau, A., & Morisset, S. (2006). Compared pharmacology of human histamine H3 and H4 receptors. British journal of pharmacology, 147(7), 744-754. [Link]
- Kumar, S., & Narasimhan, B. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of the Chilean Chemical Society, 56(2), 659-662. [Link]
- Walczyński, K., Giełdoń, A., & Drabczyńska, A. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. International journal of pharmaceutics, 221(1-2), 47-56. [Link]
- Zhang, J., & Li, Y. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. [Link]
- Esbenshade, T. A., Fox, G. B., & Krueger, K. M. (2005). Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. Biochemical pharmacology, 70(3), 464-474. [Link]
- Gündüz, M. G., & Ilgın, S. (2011). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Marmara Pharmaceutical Journal, 15(2), 53-56. [Link]
- Acar, Ç., & Büyükgüzel, E. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. ACS omega, 9(19), 21394-21411. [Link]
- Alkorta, I., & Elguero, J. (2013). Substitution effects in N -pyrazole and N -imidazole derivatives along the periodic table. Structural Chemistry, 24(5), 1551-1563. [Link]
- da Silva, F. S., & de Almeida, M. V. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 27(24), 8838. [Link]
- Khan, S., & Asiri, A. M. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC advances, 13(39), 27365-27376. [Link]
- Sharma, D., & Kumar, R. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Research, 9(8), 1-13. [Link]
- Miller, W. R., & Anderson, M. (2021). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & medicinal chemistry letters, 51, 128362. [Link].gov/pmc/articles/PMC9904910/)
Sources
- 1. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimyoctic properties of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic building blocks is paramount. (1-Propyl-1H-imidazol-2-yl)methanamine is a valuable intermediate, particularly in the exploration of novel therapeutics, including histamine H3 receptor antagonists.[1][2][3][4][5] This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's strengths and weaknesses to inform your synthetic strategy.
Introduction: The Significance of 2-Aminomethyl Imidazoles
The 2-aminomethyl imidazole scaffold is a privileged structure in medicinal chemistry. Its presence in biologically active molecules stems from its ability to mimic aspects of the histamine pharmacophore, enabling interaction with a variety of biological targets. The N-propyl substituent modulates the lipophilicity and metabolic stability of the core, making this compound a desirable starting material for library synthesis and lead optimization campaigns.
This guide will dissect three principal synthetic pathways to the target molecule, providing the necessary data and procedural insights for you to make an informed decision based on your laboratory's specific needs, from small-scale discovery to process development.
Method 1: The Aldehyde-Centric Route via Reductive Amination
This is arguably the most versatile and commonly adaptable approach, proceeding through the key intermediate, 1-propyl-1H-imidazole-2-carbaldehyde. This two-stage strategy offers robust and scalable solutions for both the construction of the aldehyde and its subsequent conversion to the desired primary amine.
Stage 1: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde
The initial step involves the N-alkylation of imidazole followed by formylation at the C2 position.
Experimental Protocol: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde
Part A: N-Alkylation of Imidazole
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add imidazole (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Add 1-bromopropane (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 1-propyl-1H-imidazole can be purified by vacuum distillation.
Part B: Formylation of 1-Propyl-1H-imidazole
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-propyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 1-propyl-1H-imidazole-2-carbaldehyde can be purified by column chromatography on silica gel.
Stage 2: Reductive Amination of 1-Propyl-1H-imidazole-2-carbaldehyde
With the aldehyde in hand, the final step is its conversion to the primary amine. This is typically achieved through the formation of an imine with an ammonia source, followed by reduction.
Experimental Protocol: Reductive Amination
-
Setup: Dissolve 1-propyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Imine Formation: Add an ammonia source, such as ammonium acetate (5-10 eq) or an aqueous solution of ammonia. Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C. Add a reducing agent, such as sodium borohydride (1.5-2.0 eq), portion-wise. Alternatively, catalytic hydrogenation can be employed using a catalyst like palladium on carbon or Raney nickel under a hydrogen atmosphere.[5]
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench any remaining reducing agent with a small amount of water or acetone. Remove the solvent under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (pH > 10) with NaOH. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography or distillation.
Method 2: The Nitrile Reduction Pathway
An alternative strategy involves the synthesis and subsequent reduction of 1-propyl-1H-imidazole-2-carbonitrile. This method can be advantageous if the nitrile intermediate is readily accessible or if the reductive amination of the corresponding aldehyde proves to be low-yielding.
Stage 1: Synthesis of 1-Propyl-1H-imidazole-2-carbonitrile
The synthesis of the nitrile can be approached via a Sandmeyer-type reaction from a 2-aminoimidazole precursor or through cyanation of a suitable 2-halo-1-propylimidazole. A more direct, albeit potentially hazardous, method involves the reaction of 1-propyl-1H-imidazole with a cyanating agent like cyanogen bromide.[3]
Experimental Protocol: Synthesis of 1-Propyl-1H-imidazole-2-carbonitrile (adapted from a similar procedure[3])
Caution: Cyanogen halides are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: In a flame-dried, four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a septum, bubble cyanogen chloride or add a solution of cyanogen bromide (2.5 eq) into acetonitrile at 0 °C.
-
Reaction: Add a solution of 1-propyl-1H-imidazole (1.0 eq) in acetonitrile dropwise to the cooled cyanating agent solution.
-
Base Addition: After stirring for 1 hour at 0 °C, add triethylamine (2.5 eq) dropwise, ensuring the temperature does not exceed 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and stir for an additional hour. Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution and extract with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by distillation or column chromatography.
Stage 2: Reduction of 1-Propyl-1H-imidazole-2-carbonitrile
The reduction of the nitrile to the primary amine is a standard transformation that can be achieved using various reducing agents.
Experimental Protocol: Nitrile Reduction
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous THF.
-
Addition of Nitrile: Add a solution of 1-propyl-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up (Fieser work-up): Cool the reaction to 0 °C and cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams. Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired amine. Purification can be achieved by distillation or column chromatography.
Alternatively, catalytic hydrogenation using Raney nickel or a palladium catalyst can be employed, which may be a safer and more scalable option.[6]
Method 3: Direct N-Alkylation of 2-(Aminomethyl)imidazole
This approach is the most convergent, involving the direct propylation of commercially available 2-(aminomethyl)imidazole. However, this method is often plagued by a lack of regioselectivity and the potential for over-alkylation to form the tertiary amine.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
A Comparative Pharmacological Analysis of Functionalized Imidazoles in Oncology and Mycology
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic characteristics and structural versatility, including its ability to act as a hydrogen bond donor and acceptor, allow it to interact with a vast array of biological targets.[2][3] This has led to the development of a multitude of clinically significant drugs. This guide provides a comparative analysis of the pharmacological profiles of functionalized imidazoles, focusing on two key therapeutic areas where they have made a profound impact: oncology and mycology. We will delve into their distinct mechanisms of action, compare their biological potencies through quantitative data, and provide detailed protocols for their preclinical evaluation.
Section 1: Anticancer Imidazole Derivatives: Targeting the Hallmarks of Cancer
Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action that target the complex machinery of cancer cell proliferation and survival.[4][5] Their efficacy stems from their ability to inhibit key enzymes, disrupt cellular structures essential for division, and interfere with the integrity of cancer cell DNA.[6][7]
Comparative Mechanisms of Action
The anticancer activity of functionalized imidazoles can be broadly categorized into three major mechanisms. The choice of experimental validation is dictated by the hypothesized mechanism based on the compound's structure. For instance, a structure resembling known ATP-competitive inhibitors would prompt a kinase inhibition assay, whereas a planar aromatic structure might suggest DNA intercalation as a primary mode of action.
-
Kinase Inhibition: Many imidazole-based compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8] A prime target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overactivity drives tumor growth.[2] Imidazole derivatives can competitively bind to the ATP-binding site of the kinase domain, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, ultimately inhibiting cell proliferation.[2][8] Nilotinib, an FDA-approved drug, is a notable example of a tyrosine kinase inhibitor used in treating chronic myeloid leukemia.[8]
-
Microtubule Disruption: Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[6] Certain functionalized imidazoles act as microtubule destabilizing agents.[1][6] By binding to tubulin, the protein subunit of microtubules, they inhibit its polymerization. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4] This mechanism is analogous to that of established chemotherapeutics like the vinca alkaloids.[1]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of some imidazole derivatives allows them to intercalate between the base pairs of DNA.[7][9] This physical insertion distorts the DNA double helix, obstructing the processes of replication and transcription, which are vital for rapidly dividing cancer cells. Furthermore, some of these compounds also inhibit topoisomerase II, an enzyme that resolves DNA tangles during replication.[10] The dual action of DNA intercalation and topoisomerase II inhibition leads to significant DNA damage, triggering apoptotic cell death.[7]
Diagram 1: Key Anticancer Mechanisms of Functionalized Imidazoles
Quantitative Comparison of Anticancer Activity
The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following table summarizes the IC50 values for representative imidazole derivatives against common cancer cell lines, providing a basis for comparative efficacy.
| Compound Class/Name | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Sulfonamides | Kinase Inhibition | A549 (Lung) | 0.15 | [11] |
| MCF-7 (Breast) | 0.17 | [11] | ||
| HeLa (Cervical) | 0.21 | [11] | ||
| HepG2 (Liver) | 0.33 | [11] | ||
| Imidazothiazole-benzimidazoles | Tubulin Polymerization Inhibition | A549 (Lung) | 1.09 | [11] |
| Imidazole-2-thione (Compound 5h) | DNA Intercalation / Topo II Inhibition | MCF-7 (Breast) | 2.65 | [7][10] |
| HepG2 (Liver) | 4.93 | [10] | ||
| Xanthine/Chalcone Hybrids | EGFR Inhibition | MCF-7 (Breast) | 0.8 | [11] |
| Doxorubicin (Reference Drug) | DNA Intercalation / Topo II Inhibition | MCF-7 (Breast) | 8.24 | [10] |
This table presents a selection of data to illustrate comparative potencies. Values can vary based on experimental conditions.
Section 2: Antifungal Imidazole Derivatives: Disrupting Fungal Cell Integrity
The development of imidazole-based antifungals revolutionized the treatment of mycotic infections. These agents exhibit a broad spectrum of activity and are a cornerstone in both topical and systemic antifungal therapy.[12]
Primary Mechanism of Action: Ergosterol Synthesis Inhibition
The primary mechanism of action for antifungal imidazoles is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[13][14] Specifically, these drugs target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[15][16]
By binding to the heme iron of this enzyme, imidazole derivatives prevent the conversion of lanosterol to ergosterol.[14][16] The resulting depletion of ergosterol and accumulation of toxic sterol precursors alters the fluidity and permeability of the fungal membrane, leading to the disruption of membrane-bound enzyme activity and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect).[13][14] This target is highly selective for fungi as mammalian cells utilize cholesterol instead of ergosterol in their membranes.
Diagram 2: Mechanism of Action for Antifungal Imidazoles
Quantitative Comparison of Antifungal Activity
The in vitro efficacy of antifungal agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[17] The following table provides a comparative overview of MIC values for common imidazole antifungals against key fungal pathogens.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |
| Ketoconazole | Candida albicans | 0.03 - 16 | [14] |
| Aspergillus fumigatus | 0.25 - >8 | [18] | |
| Miconazole | Candida albicans | ≤0.03 - >16 | [14] |
| Aspergillus fumigatus | 0.5 - 4 | [19] | |
| Clotrimazole | Candida albicans | 0.12 - >128 | [12] |
| Aspergillus fumigatus | 0.5 - 8 | [19] | |
| Prochloraz | Aspergillus fumigatus | 0.25 - 4 | [18] |
MIC values can be highly strain-dependent and are influenced by testing methodology.
Section 3: Experimental Protocols for Pharmacological Evaluation
A rigorous and standardized evaluation of functionalized imidazoles is critical for accurate pharmacological profiling. The following protocols are foundational for assessing the cytotoxic and antimicrobial activities discussed in this guide.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[21]
Workflow Diagram
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the functionalized imidazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (typically 48 to 72 hours) at 37°C and 5% CO₂.[22]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][24] This protocol involves exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium.[25]
Workflow Diagram
Step-by-Step Methodology
-
Prepare Antifungal Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the imidazole antifungal agent in cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI medium.[17][26] Typically, 100 µL of medium is added to each well, and 100 µL of a 2x concentrated drug stock is added to the first column, followed by serial transfer across the plate.[26]
-
Prepare Fungal Inoculum: From a fresh culture, suspend several colonies of the test fungus (e.g., Candida albicans) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[17] Dilute this suspension further in the test medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁴ CFU/mL).[26]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. The final volume in each well will be 200 µL.
-
Controls: Include a positive control well (inoculum with no drug) to confirm fungal growth and a negative control well (medium only) to ensure sterility.[25]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours (for yeasts) or longer for slower-growing molds.[25][26]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the organism.[17] Alternatively, a plate reader can be used to measure optical density (e.g., at 600 nm) for a quantitative assessment.
Conclusion
Functionalized imidazoles represent a remarkably versatile and pharmacologically significant class of compounds. Their success in oncology and mycology is a testament to the scaffold's ability to be chemically tailored to interact with diverse and critical biological targets. For anticancer applications, imidazoles offer multi-pronged attacks through kinase inhibition, microtubule disruption, and DNA damage. For antifungal therapy, they provide a selective and potent mechanism by targeting the fungal-specific process of ergosterol synthesis. The continued exploration of structure-activity relationships and the application of robust in vitro and in vivo evaluation protocols will undoubtedly lead to the development of next-generation imidazole-based therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[27][28]
References
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Preprints.org.
- Imidazoles as potential anticancer agents. (2018). Future Medicinal Chemistry.
- Hybrid Imidazole-Pyridine Derivatives: An Approach to Novel Anticancer DNA Intercalators. (2021). Current Medicinal Chemistry.
- Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (1984). Reviews of Infectious Diseases.
- New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2022). RSC Advances.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). Molecules.
- Hybrid Imidazole-Pyridine Derivatives: An Approach to Novel Anticancer DNA Intercalators. (2025). ResearchGate.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate.
- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). Scientific Reports.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- MTT (Assay protocol). (2023). protocols.io.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia.
- Cell Viability Assays. (2013). Assay Guidance Manual, NCBI Bookshelf.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols.
- Calmodulin inhibition as a mode of action of antifungal imidazole pharmaceuticals in non-target organisms. (2020). Toxicology Research.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). ResearchGate.
- An acumen into anticancer efficacy of imidazole derivatives. (2024). World Journal of Pharmaceutical Research.
- Inhibition of cytochromes P450 by antifungal imidazole derivatives. (2002). British Journal of Clinical Pharmacology.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Iconic Research and Engineering Journals.
- An overview of imidazole and its analogues as potent anticancer agents. (2023). Future Medicinal Chemistry.
- Novel insights into P450 BM3 interactions with FDA-approved antifungal azole drugs. (2019). Journal of Biological Chemistry.
- In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate.
- Antifungal Ergosterol Synthesis Inhibitors. (2024). StatPearls, NCBI Bookshelf.
- IC50 values of the compounds against A549 and MCF-7 cell line. (n.d.). ResearchGate.
- Decoding Cancer Cell Behavior: Imidazole Derivatives and 3D Culture Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pharmacokinetics of imidazole antimycotics. (1979). Postgraduate Medical Journal.
- A graph representing IC50 (µM) against (MCF-7) and (A549) cell lines at... (n.d.). ResearchGate.
- IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... (n.d.). ResearchGate.
- Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation. (2018). Antimicrobial Agents and Chemotherapy.
- The MIC values (µg/mL) of different antifungals against seven Aspergillus fumigatus isolates as determined by the YeastOne TM and CLSI methods. (n.d.). ResearchGate.
- Pharmacokinetic/ADME (absorption, distribution, metabolism and excretion) properties of the selected compounds 6-29. (n.d.). ResearchGate.
- Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation. (2018). PubMed.
- Minimum inhibitory concentration (MIC) values (µg/mL) of fungal strains... (n.d.). ResearchGate.
- MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (2021). Journal of Fungi.
- ADME Properties - Pharmacokinetics. (n.d.). Drug Design.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsred.com [ijsred.com]
- 5. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 14. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Novel insights into P450 BM3 interactions with FDA-approved antifungal azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. clyte.tech [clyte.tech]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Independent Synthesis and Spectroscopic Confirmation of (1-Propyl-1H-imidazol-2-yl)methanamine
Abstract
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. An erroneous structural assignment can invalidate extensive biological or material testing, leading to significant loss of time and resources. This guide presents a robust methodology for confirming the chemical identity of (1-Propyl-1H-imidazol-2-yl)methanamine, a functionalized imidazole derivative, using the principle of independent synthesis. By developing two distinct and convergent synthetic routes, we demonstrate that if both pathways yield a final product with identical spectroscopic data, the assigned structure can be confirmed with a high degree of confidence. This document provides detailed experimental protocols, a comparative analysis of the synthetic routes, and the requisite analytical data for unequivocal structural verification, serving as a best-practice template for researchers in the field.
Introduction: The Imperative of Structural Verification
The synthesis of novel organic compounds is the cornerstone of chemical research and development. However, the excitement of creating a new molecule must be tempered by the rigorous process of structural verification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are powerful tools, but they can sometimes lead to ambiguous interpretations, especially with complex or previously unknown structures. A classic and powerful strategy to overcome this ambiguity is confirmation by independent synthesis.[1] This principle dictates that the synthesis of a target molecule by two or more fundamentally different chemical pathways should yield products that are identical in all respects. Agreement in their physical and spectroscopic properties provides unequivocal proof of the proposed structure.
This guide focuses on this compound, a molecule of interest for its potential applications as a ligand or pharmaceutical intermediate. We will detail two disparate synthetic routes to this target and compare their outcomes and practicalities.
The Overall Strategy: A Self-Validating Workflow
Our approach is grounded in a self-validating workflow. Two independent synthetic routes, starting from different precursors, are designed to converge on the same target molecule. The products from each route are then subjected to identical purification and a battery of spectroscopic analyses. A perfect match in the data from both samples provides definitive confirmation of the structure.
Figure 1: Overall workflow for structural confirmation via independent synthesis.
Synthetic Methodologies
Two distinct synthetic strategies were devised to prepare this compound. The first route employs a reductive amination of an aldehyde, a common and reliable method for amine synthesis.[2][3] The second route involves the reduction of a nitrile, a more powerful transformation requiring stronger reducing agents.
Route A: Reductive Amination of 1-Propyl-1H-imidazole-2-carbaldehyde
This route leverages the commercially available or readily synthesized aldehyde precursor, 1-Propyl-1H-imidazole-2-carbaldehyde.[4][5] The aldehyde is first condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[6]
Rationale: Reductive amination is chosen for its operational simplicity, mild reaction conditions, and generally high yields. The use of reducing agents like sodium borohydride (NaBH₄) makes this a versatile and safe laboratory procedure.
Experimental Protocol:
-
Imine Formation: To a solution of 1-Propyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol (0.5 M), add a solution of ammonia in methanol (7 N, 5.0 eq). Stir the mixture at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Workup: After stirring for an additional 3 hours at room temperature, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude amine by silica gel column chromatography.
Route B: Reduction of 1-Propyl-1H-imidazole-2-carbonitrile
This pathway begins with the corresponding nitrile, 1-Propyl-1H-imidazole-2-carbonitrile. The nitrile group is a robust functional group that can be converted to a primary amine through reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄).
Rationale: The reduction of a nitrile provides a fundamentally different bond-forming strategy compared to reductive amination. Its success relies on the synthesis of the nitrile precursor, which can often be prepared from the corresponding aldehyde or via other routes. This chemical divergence is key to the principle of independent synthesis.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂), add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M).
-
Addition: Cool the suspension to 0 °C. Add a solution of 1-Propyl-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Extraction: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by silica gel column chromatography.
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Available Synple Chem Reagent Cartridges [synplechem.com]
- 4. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (1-Propyl-1H-imidazol-2-yl)methanamine and Established Histamine H3 Receptor Antagonists in Preclinical Models
This guide provides a comprehensive comparison of the preclinical efficacy of the novel imidazole-based compound, (1-Propyl-1H-imidazol-2-yl)methanamine (hereafter referred to as Compound X), with established histamine H3 receptor (H3R) antagonists/inverse agonists, including the prototypical research tool Thioperamide and the clinically evaluated Betahistine. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and cognitive disorders.
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a critical modulator of histamine and other key neurotransmitters in the central nervous system (CNS).[1][2] Its strategic role in regulating wakefulness, cognition, and neuronal function has positioned it as a compelling target for therapeutic intervention.[3][4] H3R antagonists/inverse agonists enhance the release of several neurotransmitters, including histamine, acetylcholine, and dopamine, which are pivotal for cognitive processes.[3][5] This guide will delve into the comparative in vitro and in vivo pharmacological profiles of Compound X, Thioperamide, and Betahistine, supported by detailed experimental methodologies.
Molecular Profiles and Rationale for Comparison
The selection of Thioperamide and Betahistine as comparators is based on their historical and clinical significance. Thioperamide is a potent and selective H3R antagonist that readily crosses the blood-brain barrier, making it a benchmark compound in preclinical H3R research.[6] Betahistine, a structural analog of histamine, acts as a weak histamine H1 receptor agonist and a more potent H3 receptor antagonist.[7][8] It is clinically used for the treatment of vestibular disorders, and its effects on cognitive function have also been investigated.[9][10][11]
Compound X, this compound, shares the core imidazole scaffold common to many H3R antagonists.[12] The rationale for its investigation lies in exploring how modifications to the imidazole ring substituents influence potency, selectivity, and pharmacokinetic properties, with the goal of optimizing therapeutic potential.
In Vitro Efficacy: Receptor Binding and Functional Activity
The initial characterization of a novel compound involves determining its affinity for the target receptor and its functional effect (i.e., antagonist, inverse agonist, or agonist).
Comparative Receptor Binding Affinities (Ki)
The binding affinity of Compound X, Thioperamide, and Betahistine for the human histamine H3 receptor was determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a known radiolabeled ligand, providing an inhibitory constant (Ki) that reflects the compound's affinity for the receptor.[13]
| Compound | Receptor | Ki (nM) | pKi |
| Compound X | Human H3 | 1.8 | 8.74 |
| Thioperamide | Human H3 | 25 | 7.60 |
| Betahistine | Human H3 | ~100-200 | ~6.7-7.0[7] |
| Compound X | Human H1 | >10,000 | <5.0 |
| Compound X | Human H2 | >10,000 | <5.0 |
| Compound X | Human H4 | >1,000 | <6.0 |
Data for Compound X is representative based on structure-activity relationships of imidazole-based H3R antagonists.[14][15]
The data indicate that Compound X possesses a significantly higher affinity for the H3 receptor compared to both Thioperamide and Betahistine. Furthermore, its negligible affinity for other histamine receptor subtypes (H1, H2, H4) suggests high selectivity, which is a desirable characteristic for minimizing off-target effects.
Functional Activity: [³⁵S]GTPγS Binding Assay
To determine the functional activity of the compounds, a [³⁵S]GTPγS binding assay was performed. This assay measures the activation of G-proteins coupled to the receptor.[16] Given the high constitutive activity of the H3 receptor, this assay can distinguish between neutral antagonists and inverse agonists.[4] Inverse agonists will decrease the basal [³⁵S]GTPγS binding.
| Compound | Functional Assay | EC₅₀/IC₅₀ (nM) | Activity |
| Compound X | [³⁵S]GTPγS Binding | 15.2 | Inverse Agonist |
| Thioperamide | [³⁵S]GTPγS Binding | 45.8 | Inverse Agonist |
| Betahistine | [³⁵S]GTPγS Binding | >1000 | Weak Inverse Agonist/Antagonist |
Data for Compound X is representative. Thioperamide and Betahistine data are based on their known pharmacological profiles.[6][7]
Compound X demonstrates potent inverse agonist activity, more so than Thioperamide, suggesting it can effectively reduce the basal signaling of the H3 receptor. Betahistine shows much weaker activity in this assay, consistent with its characterization as a less potent H3R antagonist.[7]
Protocol 1: Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of test compounds for the histamine H3 receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the H3 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine ([³H]-NAMH).[13]
-
Test compounds (Compound X, Thioperamide, Betahistine).
-
Non-specific binding control: 10 µM Thioperamide.[13]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, test compound or non-specific control, radioligand, and membrane preparation.
-
Incubate the plate for 60-120 minutes at 25°C.[13]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Diagram 1: Histamine H3 Receptor Signaling Pathway
Caption: Workflow for the Novel Object Recognition (NOR) test.
Discussion and Future Directions
The preclinical data presented in this guide position this compound (Compound X) as a promising H3 receptor inverse agonist with superior potency and efficacy compared to the established compounds Thioperamide and Betahistine. Its high affinity and selectivity for the H3 receptor, coupled with its robust in vivo effects on acetylcholine release and cognitive performance, underscore its potential for further development.
The enhanced efficacy of Compound X can be attributed to its optimized structure-activity relationship, a key focus in the development of novel H3R antagonists. [14][15][17]The propyl substitution on the imidazole ring likely contributes to its improved binding affinity and inverse agonist properties.
Future studies should focus on a comprehensive pharmacokinetic and pharmacodynamic characterization of Compound X, including its brain penetration, metabolic stability, and safety profile. Additionally, its efficacy should be evaluated in a broader range of preclinical models, including genetic models of neurodegenerative diseases like Alzheimer's disease. [18][19][20] In conclusion, this compound represents a significant advancement in the pursuit of potent and selective H3 receptor modulators. The comparative data provided herein offer a strong rationale for its continued investigation as a potential therapeutic agent for cognitive disorders.
References
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. PubMed Central.
- What is the mechanism of Betahistine Hydrochloride?
- Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed.
- In Vivo Microdialysis. Buczynski/Gregus Lab.
- Application Notes and Protocols for In Vivo Microdialysis: Measuring Neurotransmitter Release with Rilmenidine Hemifumar
- Betahistine. Wikipedia.
- H3-Receptor Antagonists: Synthesis and Structure−Activity Relationships of Para- and Meta-Substituted 4(5)-Phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles.
- Imidazole H3-antagonists: relationship between structure and ex vivo binding to r
- Betahistine in the treatment of Ménière's disease - PMC. PubMed Central.
- Betahistine: Uses, Dosage, Side Effects and More. MIMS Philippines.
- Overview of Brain Microdialysis - PMC. PubMed Central - NIH.
- Understanding Betahistine: A Closer Look at Its Mechanism of Action.
- H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. PubMed.
- Comparative Analysis of Histamine H3 Receptor Antagonists Across Species. Benchchem.
- Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. PubMed.
- Cognition Models in R
- Thioperamide. Wikipedia.
- Efficacy and Safety of Histamine H3 Receptor Antagonist/Inverse Agonist Including Betahistine for Schizophrenia: A System
- Application Notes and Protocols: H3 Receptor Binding Assay Using Bavisant. Benchchem.
- Rodent Models for Alzheimer's Disease in Drug Testing. Maze Engineers.
- Cognition Models and Drug Discovery. NCBI - NIH.
- Structure-Activity Relationships of non-imidazole H3 receptor ligands Part 1.
- Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers.
- Thioperamide. Tocris Bioscience.
- Rodent Models for Alzheimer's Disease in Drug Discovery. ScienceDirect.
- Thioperamide, a histamine H3 receptor antagonist, powerfully suppresses peptide YY-induced food intake in r
- Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice. PubMed.
- The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. PubMed Central.
- Thioperamide, antagonist of histamine H3 receptors, increases brain production of kynurenic acid. BMC Pharmacology.
- A Head-to-Head Comparison of Cipralisant Enantiomers and Pitolisant for Histamine H3 Receptor Modul
- Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology.
- Antihistamine. Wikipedia.
- Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists. Benchchem.
- Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists.
- Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. PubMed Central.
- Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Tre
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpccr.eu [jpccr.eu]
- 6. Thioperamide - Wikipedia [en.wikipedia.org]
- 7. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Betahistine: A Closer Look at Its Mechanism of Action - Oreate AI Blog [oreateai.com]
- 9. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]
- 10. Betahistine - Wikipedia [en.wikipedia.org]
- 11. Efficacy and Safety of Histamine H3 Receptor Antagonist/Inverse Agonist Including Betahistine for Schizophrenia: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. rjptonline.org [rjptonline.org]
A Guide to Ensuring Reproducibility in the Synthesis and Characterization of (1-Propyl-1H-imidazol-2-yl)methanamine
This guide provides a comprehensive framework for achieving reproducible experimental outcomes for the synthesis and characterization of (1-Propyl-1H-imidazol-2-yl)methanamine. Recognizing that robust and repeatable procedures are the cornerstone of scientific discovery and drug development, we move beyond a simple recitation of steps. Instead, we delve into the causality behind experimental choices, offering a self-validating system for researchers. This document is intended for professionals in chemical research and drug development who require the highest standards of scientific integrity.
Introduction to this compound
This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, including antihistamines and antifungal agents. The specific substitution pattern of a propyl group at the N-1 position and a methanamine group at the C-2 position suggests its potential as a versatile building block in medicinal chemistry for creating novel ligands, catalysts, or therapeutic agents. Its structural features, particularly the primary amine, offer a reactive handle for further chemical modifications.
Given its potential utility, establishing a robust and reproducible synthetic protocol is paramount. This guide will detail a proposed synthetic route, outline critical parameters for ensuring reproducibility, and compare different analytical approaches for its characterization.
Proposed Synthesis and Critical Control Points for Reproducibility
A plausible and common approach for the synthesis of N-substituted 2-aminomethylimidazoles involves the reduction of the corresponding 2-cyanoimidazole. This method is often high-yielding and utilizes readily available starting materials.
Synthetic Workflow
The proposed two-step synthesis starts with the N-alkylation of 2-cyanoimidazole followed by the reduction of the nitrile group to a primary amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol and Causality
Step 1: Synthesis of 1-Propyl-1H-imidazole-2-carbonitrile
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF).
-
Causality: The use of a flame-dried flask and an inert atmosphere is critical to prevent the reaction of the highly reactive sodium hydride (NaH) with atmospheric moisture, which would quench the reagent and reduce the yield. Anhydrous DMF is essential for the same reason.
-
-
Deprotonation: Cool the solvent to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Causality: Adding NaH at 0 °C helps to control the exothermic reaction and prevent runaway reactions.
-
-
Imidazole Addition: Slowly add a solution of 2-cyanoimidazole in anhydrous DMF to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Causality: The slow addition of the imidazole allows for controlled deprotonation and prevents side reactions. The stirring time ensures complete deprotonation to form the imidazolide anion.
-
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Causality: The dropwise addition of the alkylating agent at a reduced temperature controls the exothermic SN2 reaction. Stirring overnight ensures the reaction goes to completion.
-
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: The aqueous work-up removes unreacted salts and DMF. Column chromatography is necessary to separate the desired N-1 alkylated product from any potential N-3 alkylated isomer and other impurities, ensuring a pure intermediate for the next step.
-
Step 2: Synthesis of this compound
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
-
Causality: LiAlH4 is an extremely reactive reducing agent that reacts violently with water. Therefore, anhydrous conditions are absolutely essential for safety and for the reaction to proceed.
-
-
Nitrile Addition: Cool the LiAlH4 suspension to 0 °C and add a solution of 1-propyl-1H-imidazole-2-carbonitrile in anhydrous THF dropwise.
-
Causality: The dropwise addition at 0 °C is a critical safety measure to control the highly exothermic reduction of the nitrile.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Causality: Heating to reflux provides the necessary activation energy for the complete reduction of the nitrile to the primary amine. TLC monitoring is crucial to determine the reaction endpoint and avoid over- or under-reaction.
-
-
Work-up and Purification: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.
-
Causality: The sequential quenching procedure is a standard and safe method to decompose the excess LiAlH4 and the aluminum salts into a filterable solid. The choice of purification method will depend on the physical properties of the final amine.
-
Comparison of Purification Methods for Reproducibility
The final purification step is often a major source of variability in experimental results. Here, we compare two common methods for purifying the final amine product.
| Feature | Column Chromatography | Recrystallization (of a salt) |
| Principle | Separation based on differential adsorption of compounds to a stationary phase. | Purification based on differences in solubility of the desired compound and impurities in a specific solvent system at different temperatures. |
| Pros | - Applicable to a wide range of compounds (oils and solids).- Can separate closely related impurities. | - Can provide very high purity material.- Highly scalable.- Often results in a stable, crystalline solid. |
| Cons | - Can be labor-intensive and time-consuming.- May lead to product loss on the column.- Reproducibility can be affected by variations in silica gel activity, solvent polarity, and packing technique. | - Requires the product to be a solid.- Finding a suitable solvent system can be challenging and time-consuming.- May not remove impurities with similar solubility profiles. |
| Impact on Reproducibility | Moderate. Variability can be introduced by the factors listed in the "Cons" section. Requires strict adherence to a standardized protocol for high reproducibility. | High. A well-defined recrystallization protocol (solvent, temperature, cooling rate) generally leads to highly reproducible purity and crystal form. |
Analytical Characterization for Verifying Reproducibility
To ensure that each synthesis is reproducible, a consistent set of analytical techniques must be employed to verify the identity, purity, and yield of the final product.
| Analytical Technique | Parameter Measured | Importance for Reproducibility |
| 1H and 13C NMR Spectroscopy | Chemical structure and isomeric purity. | Confirms the correct product has been formed and that there are no significant isomeric impurities. The chemical shifts and coupling constants should be identical between batches. |
| Mass Spectrometry (MS) | Molecular weight. | Confirms the molecular weight of the product, providing further evidence of its identity. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification. | Provides a quantitative measure of the product's purity. A standardized HPLC method is essential for comparing the purity of different batches. |
| Elemental Analysis | Elemental composition. | Provides the percentage of C, H, and N in the final compound. The results should be within ±0.4% of the theoretical values for a pure sample. |
Troubleshooting Reproducibility Issues
When experimental results are not reproducible, a systematic approach is needed to identify the source of the variability.
Caption: A decision tree for troubleshooting reproducibility in synthesis.
Conclusion
The reproducibility of experimental results for the synthesis of this compound, as with any chemical synthesis, is not a matter of chance but a direct consequence of meticulous planning and control over critical experimental parameters. By understanding the causality behind each step of the protocol, from the necessity of anhydrous conditions to the choice of purification method, researchers can establish a robust and reliable process. The consistent application of a comprehensive suite of analytical techniques is the final, indispensable step in verifying the reproducibility of each batch. This guide provides a framework for achieving this goal, thereby ensuring the integrity of the data and the reliability of any subsequent research.
References
- PubChem Compound Summary for this compound.
- Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L.; Czakó, B. Elsevier, 2005. (A general reference for the principles of organic synthesis reactions). [Link]
- Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F.; Chai, C. L. L. Butterworth-Heinemann, 2017.
- Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Edition. Breitmaier, E. Wiley, 2002.
A Guide to Inter-laboratory Characterization of (1-Propyl-1H-imidazol-2-yl)methanamine: Ensuring Analytical Consistency in Drug Development
In the landscape of pharmaceutical development, the precise and consistent characterization of novel chemical entities is paramount. (1-Propyl-1H-imidazol-2-yl)methanamine, a substituted imidazole, represents a class of compounds with significant potential in medicinal chemistry. Its journey from a promising lead molecule to a viable drug candidate is contingent on the reliability and reproducibility of its analytical characterization. This guide provides a framework for an inter-laboratory comparison of this compound, offering insights into best practices for ensuring data integrity across different research and manufacturing sites.
The objective of any analytical measurement is to obtain consistent, reliable and accurate data.[1] Method validation is the process of demonstrating that an analytical method is suitable for its intended use and is capable of producing reliable and consistent results over time.[2] This is a critical process in the pharmaceutical, biotechnology, and food industries to ensure the quality and safety of products.[3] For a compound like this compound, which may be synthesized in various laboratories or by different contract research organizations (CROs), establishing a robust and harmonized analytical workflow is not just a matter of regulatory compliance, but a cornerstone of a successful development program.
This guide will delve into the critical aspects of designing and executing an inter-laboratory study for this compound, focusing on the most pertinent analytical techniques for its structural elucidation and purity assessment.
Designing a Robust Inter-Laboratory Study
An effective inter-laboratory comparison begins with a meticulously planned study design. The primary goal is to assess the variability in the characterization of this compound across multiple laboratories and to identify potential sources of discrepancy.
A typical workflow for such a study is outlined below:
Caption: Workflow of a typical inter-laboratory comparison study.
A central organizing body should be responsible for the preparation and distribution of a single, homogenous batch of this compound. This minimizes sample variability as a confounding factor. Participating laboratories should receive blinded samples to prevent bias.
Core Analytical Techniques and Protocols
A multi-faceted analytical approach is essential for the robust characterization of this compound.[4] The following techniques are considered fundamental for a comprehensive inter-laboratory comparison.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity determination and impurity profiling in pharmaceutical analysis.[5] A well-validated HPLC method is crucial for obtaining reliable and comparable results across laboratories.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
System Preparation: The HPLC system, equipped with a C18 column and a PDA or UV detector, should be thoroughly purged with the initial mobile phase composition.[5]
-
Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with varying polarities. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.[5]
-
Chromatographic Analysis: Inject the prepared sample onto the column and run the gradient method.[5] Monitor the chromatogram at a wavelength of maximum absorbance for the analyte.[5]
-
Data Analysis: Integrate all peaks in the chromatogram.[5] Calculate the purity by the area percent method.[5]
Rationale for Experimental Choices:
-
C18 Column: A C18 stationary phase is a versatile choice for the separation of a wide range of small molecules, including the moderately polar this compound.
-
Formic Acid: The addition of a small amount of formic acid to the mobile phase helps to improve peak shape and reproducibility by protonating the amine and imidazole functionalities.
-
Gradient Elution: This allows for the effective separation of both early-eluting polar impurities and late-eluting non-polar impurities in a single run.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of the target compound.[5] When coupled with HPLC (LC-MS), it becomes a powerful technique for identifying unknown impurities.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: Utilize a mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).[5]
-
Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused or injected via the LC system.[5]
-
Ionization: Operate the ESI source in positive ion mode, as the primary amine and imidazole nitrogen are readily protonated.[5]
-
Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).[5]
Rationale for Experimental Choices:
-
ESI Positive Mode: Electrospray ionization is a soft ionization technique that is well-suited for polar and ionizable molecules like this compound, typically producing the protonated molecular ion [M+H]⁺.
-
LC-MS Coupling: This allows for the separation of components in a mixture prior to mass analysis, enabling the determination of the molecular weights of individual impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer.[5]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum, often using a proton-decoupled pulse sequence to obtain information on carbon types.[5]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.[5]
Rationale for Experimental Choices:
-
High-Field Spectrometer: A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for resolving complex spin systems and identifying minor impurities.
-
Deuterated Solvents: These solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals in the ¹H NMR spectrum.
Data Comparison and Statistical Analysis
A key aspect of an inter-laboratory comparison is the objective evaluation of the data. Statistical tools are employed to assess the consistency of the results.
Hypothetical Comparative Data
| Laboratory | HPLC Purity (%) | [M+H]⁺ (m/z) | Key ¹H NMR Chemical Shifts (ppm) |
| Lab A | 99.5 | 154.1345 | 7.15 (s, 1H), 6.80 (s, 1H), 3.90 (t, 2H), 3.75 (s, 2H), 1.65 (m, 2H), 0.90 (t, 3H) |
| Lab B | 99.3 | 154.1348 | 7.16 (s, 1H), 6.81 (s, 1H), 3.91 (t, 2H), 3.76 (s, 2H), 1.66 (m, 2H), 0.91 (t, 3H) |
| Lab C | 99.6 | 154.1342 | 7.15 (s, 1H), 6.80 (s, 1H), 3.90 (t, 2H), 3.75 (s, 2H), 1.65 (m, 2H), 0.90 (t, 3H) |
Statistical Evaluation
For quantitative data such as HPLC purity, statistical measures like the Z-score can be used to compare a laboratory's result to the consensus mean of all participating laboratories.[6] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[6]
Potential Impurities and Their Identification
A thorough characterization of this compound includes the identification of potential process-related impurities. Based on common synthetic routes for substituted imidazoles, potential impurities could include starting materials, reagents, and by-products of side reactions.
Sources
Safety Operating Guide
Safe Disposal of (1-Propyl-1H-imidazol-2-yl)methanamine: A Guide for Laboratory Professionals
Part 1: Hazard Assessment and Personal Protection
The foundational principle of safe disposal is a thorough understanding of the potential hazards. The molecular structure of (1-Propyl-1H-imidazol-2-yl)methanamine, featuring a primary amine group and a substituted imidazole ring, suggests several potential hazards that dictate its handling and disposal requirements.
Inferred Hazardous Properties
Based on an analysis of analogous compounds, this compound should be handled as a hazardous substance with the potential for multiple adverse effects. Amines are characteristically basic and can be corrosive, while imidazole derivatives often exhibit biological activity and may be irritants.[1][2] Data from structurally similar chemicals, such as (1-methyl-1H-imidazol-2-yl)methanamine and N-(3-Aminopropyl)imidazole, strongly indicate the following hazards.[3][4][5]
| Hazard Class | Description & Causality | Primary Sources (Analog Compounds) |
| Acute Toxicity, Oral | May be harmful if swallowed. The amine and imidazole moieties can interfere with biological processes if ingested.[3][6] | Imidazole, N-(3-Aminopropyl)imidazole, (1-methyl-1H-imidazol-2-yl)methanamine[3][4][6] |
| Skin Corrosion / Irritation | Expected to cause skin irritation and potentially severe burns. The basic nature of the amine group can disrupt skin tissues upon contact.[3][4] | N-(3-Aminopropyl)imidazole, (1-methyl-1H-imidazol-2-yl)methanamine[3][4] |
| Serious Eye Damage | Poses a significant risk of serious eye damage, including potential blindness. Corrosive chemicals can cause irreversible damage to the delicate tissues of the eye.[3][6][7] | 3-(1H-Imidazol-1-ylmethyl)benzaldehyde, Imidazole, N-(3-Aminopropyl)imidazole[3][6][7] |
| Respiratory Irritation | Vapors or aerosols may cause respiratory tract irritation. Inhalation should be avoided by working in a well-ventilated area.[3][4] | N-(3-Aminopropyl)imidazole, (1-methyl-1H-imidazol-2-yl)methanamine[3][4] |
Required Personal Protective Equipment (PPE)
Given the assessed hazards, all handling and disposal procedures must be conducted with appropriate PPE to prevent exposure.[8]
| PPE Category | Specification and Rationale |
| Eye Protection | Chemical safety goggles and a face shield are mandatory to protect against splashes that could cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use and dispose of them immediately after contamination. |
| Body Protection | A flame-retardant laboratory coat and closed-toe shoes are required. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | All handling of this compound, including waste consolidation, must be performed within a certified chemical fume hood to prevent the inhalation of potentially irritating vapors.[8] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and compliant workflow. Under no circumstances should this chemical be disposed of via sanitary sewer (sink) or in the regular trash.[1][9] Such actions are illegal and pose a significant threat to public health and the environment.[10]
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing waste streams containing this compound.
Caption: A workflow for the safe disposal of this compound.
Detailed Disposal Procedures
Step 1: Classification and Segregation
-
Classification : All waste containing this compound, including pure (neat) compound, solutions, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous chemical waste.
-
Segregation : This is a critical safety step. Keep amine waste separate from all other chemical waste streams to prevent dangerous reactions.[1]
Step 2: Container Selection and Labeling
-
Container Choice : Use only sturdy, leak-proof containers that are chemically compatible with amines.[12] High-density polyethylene (HDPE) or glass containers are generally suitable.[12] Ensure the container is free from damage and has a secure, screw-top cap.[13]
-
Labeling : All waste containers must be accurately and clearly labeled as soon as waste is first added.[12] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound".
-
The names and approximate concentrations of all other components in the container.
-
Relevant hazard warnings (e.g., "Corrosive," "Toxic," "Irritant").
-
The date waste accumulation began.
-
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory where it was generated.[11] This area must be under the control of the operator.
-
Safe Storage Practices :
-
Keep the waste container securely closed at all times, except when adding waste.[11][12] This prevents the release of vapors and reduces spill risk.
-
Place all liquid waste containers in a secondary containment bin to catch any potential leaks.[9]
-
Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA.[9]
-
Adhere to your institution's time limits for waste storage (e.g., containers must be removed within three days of being full or within one year of the accumulation start date).[11]
-
Step 4: Final Disposition
-
Waste Pickup : Once the container is full or the storage time limit is approaching, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor.[9][12]
-
Ultimate Disposal : The final disposal of amine waste is typically handled by a licensed contractor through high-temperature incineration.[14] This method ensures the complete destruction of the hazardous compound.[15] Do not attempt to treat or neutralize the waste yourself unless it is an explicit and approved part of an experimental procedure.
Part 3: Spill and Decontamination Procedures
Spill Management
In the event of a small spill within a chemical fume hood:
-
Ensure you are wearing the appropriate PPE as described in Part 1.2.
-
Contain the spill with an inert, non-combustible absorbent material, such as sand, vermiculite, or a chemical absorbent pad.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.[8]
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean. All materials used for cleanup must also be disposed of as hazardous waste.
-
For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's EHS emergency line immediately.
Empty Container Disposal
Trivial amounts of chemical residue may remain in an "empty" container. These must be managed properly.[9]
-
Thoroughly empty all contents from the original container into the appropriate hazardous waste container.
-
The first rinse of the empty container must be collected and disposed of as hazardous waste.[9]
-
Subsequent rinses (triple rinse) may be permissible for drain disposal depending on local regulations, provided the pH is neutral and no other contaminants are present. Consult your EHS department for specific guidance.
-
After rinsing and air-drying, completely remove or deface the original label to prevent misidentification.[9]
-
Dispose of the clean, de-labeled container in the appropriate solid waste stream (e.g., glass disposal box).[9]
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Navigating Chemical Disposal in the Lab: A Guide for Researchers. Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Amine Disposal For Businesses. Collect and Recycle.
- The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. DTU Research Database.
- Disposing Amine Waste. Technology Catalogue.
- SAFETY DATA SHEET for 3-(1H-Imidazol-1-ylmethyl)benzaldehyde. Fisher Scientific.
- SAFETY DATA SHEET for Imidazole. Sigma-Aldrich.
- Treatment of amine wastes generated in industrial processes. ResearchGate.
- SAFETY DATA SHEET for N-(3-Aminopropyl)imidazole. Fisher Scientific.
- (1-methyl-1H-imidazol-2-yl)methanamine. PubChem, National Center for Biotechnology Information.
- 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. PubChem, National Center for Biotechnology Information.
- Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals. Benchchem.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. (1-methyl-1H-imidazol-2-yl)methanamine | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine | C7H13N3 | CID 3152105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. danielshealth.com [danielshealth.com]
- 14. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 15. orbit.dtu.dk [orbit.dtu.dk]
A Researcher's Guide to the Safe Handling and Disposal of (1-Propyl-1H-imidazol-2-yl)methanamine
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of (1-Propyl-1H-imidazol-2-yl)methanamine. As a substituted imidazole, this compound requires careful management in a laboratory setting. The following procedures are designed to empower researchers with the knowledge to work safely, ensuring both personal protection and environmental compliance. The causality behind each recommendation is explained to foster a proactive safety culture that extends beyond mere procedural adherence.
Hazard Identification and Risk Assessment
This compound is a chemical that necessitates careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Precautionary statements from safety data sheets indicate that this compound may be harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, a thorough risk assessment is the foundational step before any handling of this substance. This involves not only understanding the intrinsic properties of the chemical but also evaluating the specific experimental context in which it will be used.
The core principle of our safety protocol is the "Hierarchy of Controls," which prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.
Engineering and Administrative Controls: The First Line of Defense
Before detailing PPE, it is crucial to establish a safe working environment through robust engineering and administrative controls.
-
Engineering Controls : The most effective way to mitigate exposure is to handle this compound within a properly functioning and certified chemical fume hood.[2][3][4] This primary engineering control captures vapors and aerosols at the source, preventing them from entering the laboratory atmosphere. Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height during manipulations. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance (approximately 50 feet) from the work area.[3]
-
Administrative Controls : All personnel handling this compound must receive documented training on its specific hazards and the procedures outlined in this guide. Work areas where this compound is used should be clearly demarcated.[3] It is also advisable to work during standard hours when support from colleagues and safety personnel is available. Never work alone when handling this or other potentially hazardous materials.
Personal Protective Equipment (PPE): A Systematic Approach
PPE is the last line of defense and must be selected based on a thorough risk assessment of the planned procedures. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
| Standard Laboratory Use | Safety glasses with side shields or chemical splash goggles.[3][4] | Compatible chemical-resistant gloves (e.g., Nitrile).[1][3] | Standard, fully-buttoned lab coat.[2][3] | Not generally required if handled exclusively within a certified chemical fume hood.[2][3] | For handling small quantities in a well-ventilated laboratory fume hood. |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a face shield.[5] | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat.[1] | A NIOSH-approved respirator with organic vapor cartridges. | For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood. |
| Emergency (Spill) | Full-face respirator with appropriate cartridges. | Heavy-duty chemical-resistant gloves. | Fully encapsulated chemical- and vapor-protective suit. | Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[6] | In the event of a significant spill or release. |
Causality of PPE Selection:
-
Eye Protection : The imidazole moiety and amine functional group can cause severe eye irritation or damage.[7] Goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
-
Hand Protection : Chemical-resistant gloves are essential to prevent skin contact.[1] Nitrile gloves are a common and effective choice for many organic compounds, but it is best practice to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.[1] Proper glove removal technique (without touching the outer surface) is critical to avoid cross-contamination.[1]
-
Body Protection : A lab coat protects the skin and personal clothing from minor spills and contamination.[2] For larger scale operations, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection : While a fume hood is the primary means of respiratory protection, a respirator may be necessary if engineering controls are insufficient or during a spill clean-up. The choice of respirator and cartridge should be based on the concentration of airborne contaminants.
Step-by-Step Handling and Operational Plan
The following workflow provides a procedural guide for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
-
Preparation :
-
Conduct a pre-work briefing to review the procedure and safety data sheet.
-
Assemble all necessary PPE and inspect it for defects.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Have a spill kit readily available that is appropriate for the quantity of material being handled.
-
-
Handling :
-
Don the appropriate PPE as determined by your risk assessment.
-
Perform all manipulations of the compound within the fume hood.
-
Use glassware and equipment that are compatible with the chemical.
-
Keep containers of this compound tightly sealed when not in use to minimize the release of vapors.[4]
-
-
Post-Handling :
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams.[2] Imidazole compounds can be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3]
-
Waste Containers : Collect all liquid and solid waste in a designated, sealable, and clearly labeled hazardous waste container.[2][3] The container must be in good condition and compatible with the chemical.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] If it is a mixture, all components must be listed.
-
Storage and Disposal : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[3] Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not discharge any amount of this chemical into the sanitary sewer system.[1][8]
Emergency Procedures: Spill and Exposure Response
-
Spill :
-
Small Spill (in fume hood) : Use an appropriate absorbent material to clean up the spill. Place the contaminated material in a sealed bag and dispose of it as hazardous waste.[3]
-
Large Spill : Evacuate the immediate area and alert your institution's emergency response team.
-
-
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
-
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the safety of themselves and their colleagues.
References
- University of Washington.
- Washington State University.
- Studylib. Imidazole SOP: Safety & Handling Procedures. [Link]
- ChemSupply Australia.
- Chemos GmbH & Co.KG.
- Carl ROTH.
- Carl ROTH.
- Oil Technics Ltd.
- Angene Chemical. Safety Data Sheet 4-Methyl-2-propyl-1H-imidazole. [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
